5-Methyloxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGEAQDTXBPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-07-5 | |
| Record name | 5-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Methyloxazole-4-carbonitrile CAS number and properties"
An In-depth Technical Guide to 4-Methyloxazole-5-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 4-Methyloxazole-5-carbonitrile (CAS No. 1003-52-7), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, spectroscopic signature, and key synthetic applications. Emphasis is placed on its role as a versatile intermediate, stemming from the unique electronic and steric properties of the substituted oxazole ring and the reactivity of the nitrile functional group. Furthermore, this guide outlines critical safety protocols, handling procedures, and toxicological data to ensure its responsible use in a research and development setting. This resource is intended for chemists, pharmacologists, and materials scientists engaged in the design and synthesis of novel chemical entities.
Compound Identification and Physicochemical Profile
4-Methyloxazole-5-carbonitrile is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a cyano (nitrile) group at the 5-position.[1] The CAS Registry Number for this compound is 1003-52-7 .[1][2][3][4] The oxazole core, being an aromatic heterocycle containing both nitrogen and oxygen, imparts unique electronic characteristics, while the electron-withdrawing nature of the adjacent nitrile group significantly influences the reactivity of the ring system.[1]
The methyl group at the C4 position enhances solubility in common organic solvents and provides a steric handle that can influence downstream reactions.[1] This combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Below is a summary of its core identifiers and properties compiled from various chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1003-52-7 | [1][2][3][4] |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonitrile | [2] |
| Synonyms | 4-Methyl-5-cyanooxazole, 5-Cyano-4-methyloxazole, 4-Methyl-5-oxazolecarbonitrile | [1][2][3] |
| Molecular Formula | C₅H₄N₂O | [1][2][3][4] |
| Molecular Weight | 108.10 g/mol | [2][3] |
| Appearance | Clear yellow liquid or solid. Note: Physical state may vary with purity. | [1][4] |
| Purity | Typically ≥97% | [3][4] |
| InChI | InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | [1][2][4] |
| InChIKey | JZSLPQXOLZCAME-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CC1=C(OC=N1)C#N | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; O1 [label="O", pos="1.732,0!", fontcolor="#EA4335"]; C2 [label="C", pos="0.866,-0.5!"]; C4 [label="C", pos="-0.866,-0.5!"]; C5 [label="C", pos="-0.866,0.5!"]; C_Me [label="CH₃", pos="-1.732,-1!", fontcolor="#4285F4"]; C_CN [label="C", pos="-1.732,1!"]; N_CN [label="N", pos="-2.598,1.5!", fontcolor="#EA4335"];
// Bonds N1 -- C5 [label=""]; C5 -- C4 [style=double, len=1.2]; C4 -- N1 [label=""]; C2 -- O1 [label=""]; O1 -- C4 [label=""]; N1 -- C2 [style=double, len=1.2]; C4 -- C_Me [label=""]; C5 -- C_CN [label=""]; C_CN -- N_CN [style=double, len=1.2]; C_CN -- N_CN [label="", len=1.2]; // Triple bond representation }
Caption: 2D Structure of 4-Methyloxazole-5-carbonitrile.
Spectroscopic Profile
Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectral data is proprietary to individual suppliers, the expected profile can be predicted based on the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be relatively simple. A singlet corresponding to the C4-methyl group (CH₃) would likely appear in the δ 2.0-2.5 ppm range. A second singlet, corresponding to the lone proton on the oxazole ring (H2), would be observed further downfield, typically in the aromatic region (δ 7.5-8.5 ppm).
-
¹³C NMR: The carbon spectrum would show five distinct signals: one in the aliphatic region for the methyl carbon, and four in the aromatic/olefinic region for the three carbons of the oxazole ring and the nitrile carbon. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[5] Additional significant peaks would include C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z ratio of 108, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns would involve the loss of HCN or cleavage of the methyl group.
Synthesis and Synthetic Utility
The true value of 4-methyloxazole-5-carbonitrile lies in its utility as a synthetic intermediate. The nitrile group is a remarkably versatile functional handle that can be transformed into a variety of other functionalities, serving as a gateway to a diverse range of derivatives.
Key Transformations of the Nitrile Group:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-methyloxazole-5-carboxylic acid), a key building block for amides and esters.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl derivative), useful for introducing basic centers or for further derivatization.
-
Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in [3+2] cycloaddition reactions to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.
Caption: Synthetic utility of the nitrile group in 4-methyloxazole-5-carbonitrile.
Applications in Research and Drug Development
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[6]
-
Scaffold for Bioactive Molecules: 4-Methyloxazole-5-carbonitrile serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The ability to easily modify the nitrile group allows for systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, converting the nitrile to an amide or carboxylic acid allows for coupling with various amines or alcohols to probe interactions with biological targets.[7]
-
Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial binding interactions with proteins of interest.
-
Precursor to Known Drugs: While not explicitly stated for this specific isomer, related isoxazole and oxazole carboxylic acids are known intermediates in the synthesis of important drugs, such as the antirheumatoid arthritis drug Leflunomide.[8] This highlights the industrial relevance of this class of compounds.
Safety, Handling, and Toxicology
As with any laboratory chemical, proper handling and safety precautions are paramount. 4-Methyloxazole-5-carbonitrile is classified as a hazardous substance.[2][9]
GHS Hazard Classification:
| Hazard Class | GHS Category | Statement | Pictogram |
| Flammable Liquid | Category 3 / 4 | H226/H227: Flammable liquid and vapor / Combustible liquid | 🔥 |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or harmful if swallowed | 💀 |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or harmful in contact with skin | 💀 |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled | 💀 |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗️ |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | (none) |
Source: Aggregated GHS data from ECHA C&L Inventory.[2]
Recommended Handling and Storage Protocols:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][11] Ensure that safety showers and eyewash stations are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][12] Keep the container tightly closed and store locked up.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Caption: GHS pictograms for 4-methyloxazole-5-carbonitrile.
Conclusion
4-Methyloxazole-5-carbonitrile is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a privileged oxazole scaffold and a synthetically versatile nitrile group makes it an attractive building block for the creation of diverse molecular architectures. Understanding its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory while ensuring the safety of researchers. This guide serves as a foundational resource for scientists looking to incorporate this powerful molecule into their research and development programs.
References
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4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 . PubChem, National Institutes of Health. Available at: [Link]
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Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile . ResearchGate. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . National Institutes of Health. Available at: [Link]
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SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid . Fisher Scientific. Available at: [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems . MDPI. Available at: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . MDPI. Available at: [Link]
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(PDF) 5-Methylisoxazole-4-carboxylic acid . ResearchGate. Available at: [Link]
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MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid . Capot Chemical. Available at: [Link]
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Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents . PubMed. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 4-Methyloxazole-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Methyloxazole-5-carbonitrile (CAS No. 1003-52-7) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a substituted oxazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals.[1] The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, imparts unique electronic properties, while the methyl and nitrile functional groups offer sites for further chemical modification.[1]
Accurate and unambiguous structural confirmation is paramount in any chemical research or development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and verification of molecular structures. This guide provides an in-depth analysis of the spectroscopic data for 4-Methyloxazole-5-carbonitrile, offering field-proven insights into data interpretation, experimental causality, and best practices for data acquisition. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in work with this compound or related heterocyclic systems.
Molecular Identity and Structure
The foundational step in any spectroscopic analysis is understanding the basic molecular properties of the analyte. 4-Methyloxazole-5-carbonitrile is the accepted IUPAC name for the structure, though it is sometimes referred to as 5-Cyano-4-methyloxazole.[3]
Table 1: Molecular Properties of 4-Methyloxazole-5-carbonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 1003-52-7 | [1][2][3] |
| Molecular Formula | C₅H₄N₂O | [2][3] |
| Molecular Weight | 108.10 g/mol | [2][3] |
| Monoisotopic Mass | 108.032362755 Da | [3][4] |
| SMILES | CC1=C(OC=N1)C#N |[3] |
Caption: Molecular Structure of 4-Methyloxazole-5-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Principles and Experimental Rationale
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). ¹³C NMR complements this by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.
The choice of solvent is critical; deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are largely transparent in ¹H NMR spectra. Tetramethylsilane (TMS) is typically added as an internal standard, defining the 0 ppm reference point due to the high shielding of its protons and carbon.
¹H NMR Spectral Data & Interpretation
The structure of 4-Methyloxazole-5-carbonitrile presents two distinct proton environments: the single proton on the oxazole ring (H2) and the three equivalent protons of the methyl group.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.15 | Singlet (s) | 1H | H-2 | This proton is attached to a carbon (C2) situated between two electronegative heteroatoms (N and O), resulting in significant deshielding and a downfield chemical shift. |
| ~2.55 | Singlet (s) | 3H | -CH₃ | The methyl protons are attached to the oxazole ring (C5). They appear as a singlet as there are no adjacent protons, and their shift is typical for a methyl group on an aromatic system. |
Note: Data is based on prediction and may vary slightly from experimental values.[4]
¹³C NMR Spectral Data & Interpretation
The molecule contains five unique carbon atoms, all of which are expected to be resolved in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155.0 | C-2 | Similar to its attached proton, C2 is strongly deshielded by the adjacent N and O atoms, placing it far downfield. |
| ~153.5 | C-5 | This quaternary carbon is part of the aromatic ring and is substituted with the methyl group. |
| ~119.0 | C-4 | This quaternary carbon is substituted with the electron-withdrawing nitrile group. |
| ~112.5 | -C≡N | The carbon of the nitrile group typically appears in this region of the spectrum. |
| ~12.0 | -CH₃ | The methyl carbon is highly shielded and appears far upfield, as expected. |
Note: Data is based on prediction and may vary slightly from experimental values.[4]
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-Methyloxazole-5-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and an acquisition time of 2-3 seconds are typical.
-
¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Principles and Key Vibrational Modes
For 4-Methyloxazole-5-carbonitrile, several characteristic vibrational bands are expected that serve as a molecular fingerprint. The analysis of oxazole derivatives shows predictable absorption regions for the ring components.[5][6] The most diagnostic peaks will be the sharp, intense stretch of the nitrile group and the various stretches associated with the aromatic oxazole ring.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3120 | Medium | C-H Stretch | Aromatic C-H on the oxazole ring (C2-H) |
| ~2950 | Medium-Weak | C-H Stretch | Aliphatic C-H of the methyl group |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile group |
| ~1600-1650 | Medium | C=N Stretch | Oxazole ring |
| ~1450-1550 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1100-1250 | Strong | C-O-C Stretch | Asymmetric stretch of the ether-like linkage in the oxazole ring |
Note: Wavenumbers are approximate and based on typical values for these functional groups. The study of related heterocyclic compounds provides a basis for these assignments.[7][8][9]
Standard Protocol for ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 4-Methyloxazole-5-carbonitrile powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining the molecular weight and offering insights into the molecular structure through fragmentation patterns.
Principles and Fragmentation Pathways
In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺˙). The m/z of this ion directly corresponds to the molecular weight of the compound. Excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments allows for the reconstruction of the molecular structure.
For 4-Methyloxazole-5-carbonitrile, the molecular ion is expected at m/z 108, confirming its molecular formula C₅H₄N₂O.[3] The fragmentation is likely to involve cleavages of the oxazole ring or loss of small stable molecules.
Table 5: Key GC-MS Fragmentation Data
| m/z | Proposed Fragment | Rationale for Formation |
|---|---|---|
| 108 | [C₅H₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 80 | [M - CO]⁺˙ | Loss of carbon monoxide is a common fragmentation pathway for five-membered oxygen-containing heterocycles. |
| 53 | [C₃H₃N]⁺˙ | Further fragmentation of the m/z 80 ion. |
| 35 | - | This is likely a background ion or an unrelated fragment. The primary fragments provide the most structural information. |
Source: Data derived from NIST Mass Spectrometry Data Center.[3]
Caption: Plausible EI-MS Fragmentation Pathway.
Standard Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 4-Methyloxazole-5-carbonitrile (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Setup: Use a standard capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the initial oven temperature to 50-70°C. Program the oven to ramp up to ~280°C at a rate of 10-15°C/min.
-
Injection: Inject 1 µL of the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities as it travels through the column.
-
MS Setup: Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C. Use a standard EI mode at 70 eV.
-
Data Acquisition: Begin acquiring mass spectra as the compound elutes from the GC column. Scan a mass range of m/z 35-300.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum for that peak and identify the molecular ion and key fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of 4-Methyloxazole-5-carbonitrile. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the nitrile, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. Together, these techniques provide the necessary evidence to confirm the identity, structure, and purity of the compound, which is essential for its application in research and development.
References
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ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link].
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ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link].
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Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 198-203. Available at: [Link].
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link].
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Methyloxazole-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable biological activities.[1][2] 5-Methyloxazole-4-carbonitrile, a specific derivative, presents a unique electronic profile due to the interplay between the electron-donating methyl group and the electron-withdrawing cyano group.[3] This guide provides an in-depth, validated protocol for conducting quantum chemical calculations on this molecule using Density Functional Theory (DFT), a powerful method for investigating the electronic structure, geometry, and reactivity of molecules.[1] We will detail the rationale behind methodological choices, provide a step-by-step workflow for execution using Gaussian software, and explain the interpretation of key computed parameters. The aim is to equip researchers with a robust computational framework to predict molecular properties, understand reactivity, and accelerate the rational design of novel oxazole-based therapeutic agents.
Introduction: The Significance of this compound
This compound (C₅H₄N₂O) is a heterocyclic organic compound featuring a five-membered oxazole ring.[3] This ring system is a cornerstone in medicinal chemistry, known for its rigid, planar structure and the presence of heteroatoms that facilitate interactions like hydrogen bonding with biological targets.[1] The specific substitution pattern of this molecule—a methyl group at position 4 and a cyano (nitrile) group at position 5—creates a molecule of significant interest. The nitrile group, with its strong, polarized triple bond, is a versatile functional group that can act as a hydrogen-bond acceptor or even a reactive "warhead" in covalent inhibitors.[4][5]
Quantum chemical calculations, particularly DFT, are indispensable for elucidating the structure-property relationships of such molecules.[1] By computing properties like molecular geometry, charge distribution, and frontier molecular orbitals, we can gain predictive insights into the molecule's stability, reactivity, and potential interaction with biological systems, thereby guiding synthetic efforts and accelerating drug discovery.[4][6]
Theoretical & Methodological Framework
The Choice of Method: Density Functional Theory (DFT)
For investigating organic molecules like this compound, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[1] We specifically recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing, proven track record for delivering reliable thermochemical and structural predictions for a wide range of organic compounds.[7][8]
The Basis Set: Justifying 6-311++G(d,p)
The choice of basis set is critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals.
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller sets.
-
++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, all of which are relevant to potential biological interactions.
-
(d,p) : These are polarization functions . The 'd' adds d-orbitals to heavy atoms (C, N, O) and the 'p' adds p-orbitals to hydrogen atoms. These functions allow the orbitals to change shape and direction in the molecular environment, which is essential for correctly modeling bonding, especially in strained or polar systems like our heterocycle.[9]
The B3LYP/6-311++G(d,p) level of theory is a robust and widely accepted combination for achieving high-quality, reliable results for the geometry and electronic properties of organic molecules containing heteroatoms.[10][11][12]
Validated Computational Protocol
This section details the step-by-step workflow for performing a comprehensive quantum chemical analysis of this compound using the Gaussian computational chemistry package.[13][14]
Step 1: Initial Structure Creation
-
Action: Draw the 2D structure of this compound using a molecular editor such as GaussView or ChemDraw.
-
Rationale: This provides the initial atomic connectivity and a rough 3D geometry for the start of the calculation. The IUPAC name is 4-methyl-1,3-oxazole-5-carbonitrile.[15]
Step 2: Geometry Optimization
-
Action: Set up a geometry optimization calculation. In Gaussian, the keyword is Opt. The complete route section of the input file should be: # B3LYP/6-311++G(d,p) Opt.
-
Rationale: This is the most critical step. The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable 3D structure in the gas phase.[1]
Step 3: Vibrational Frequency Analysis (Protocol Validation)
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation. The keyword is Freq. The route section is: # B3LYP/6-311++G(d,p) Freq.
-
Rationale (Self-Validation): This step is a mandatory quality control check.[1] A true energy minimum structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the optimization did not find a stable structure and must be repeated. The output also provides predicted infrared (IR) spectra, which can be compared to experimental data if available.
Step 4: Electronic Property Calculation
-
Action: Using the validated, optimized geometry, perform a single-point energy calculation to compute detailed electronic properties. Key properties to analyze include Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).
-
Rationale: This step provides deep insight into the molecule's electronic behavior, which governs its reactivity and intermolecular interactions.
The overall computational workflow is visualized below.
Caption: Computational workflow for quantum chemical analysis.
Analysis and Interpretation of Results
Optimized Molecular Geometry
The output of the geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. These parameters are fundamental for understanding the molecule's 3D shape. For the oxazole ring, one expects a nearly planar structure.[10] Key parameters to report are summarized in the table below.
| Parameter Type | Atoms Involved | Calculated Value (Å or °) |
| Bond Length | C4-C5 | Value |
| Bond Length | C5-C≡N | Value |
| Bond Length | C4-CH₃ | Value |
| Bond Angle | N-C2-O | Value |
| Bond Angle | C5-C4-CH₃ | Value |
| Dihedral Angle | O-C5-C4-N | Value |
| Note: Placeholder "Value" would be replaced with actual data from the Gaussian output file. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[10]
Caption: The HOMO-LUMO energy gap concept.
Visualization of the HOMO and LUMO isosurfaces reveals where these orbitals are located on the molecule. For this compound, one would anticipate the HOMO to be distributed across the electron-rich oxazole ring, while the LUMO is likely concentrated on the electron-withdrawing nitrile group, indicating this is the most probable site for nucleophilic attack.[4]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.[1]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack and hydrogen bond acceptance. These are expected around the oxazole nitrogen and oxygen atoms, and especially the nitrogen of the cyano group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the methyl group.
The MEP map provides a clear, visual hypothesis of how the molecule will orient itself when approaching a protein binding site or another molecule.
Conclusion
This guide has outlined a comprehensive and scientifically-grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. By following this validated workflow—from initial structure generation and geometry optimization to frequency validation and the analysis of electronic properties—researchers can derive reliable and predictive insights into the molecule's structure, stability, and reactivity. These computational results provide a powerful theoretical foundation to guide experimental work, aiding in the rational design and development of new, more effective oxazole-based pharmaceuticals.
References
-
DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). IRJEdT, 05(04), 40. Retrieved from [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Pace, V., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(5), 501-505. Retrieved from [Link]
-
YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2024). Gaussian Tutorial (Lec-1) Gaussian Job Submission. Retrieved from [Link]
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ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, NBO analysis of anticancer drugs by density functional theory. Retrieved from [Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]
-
ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]
-
Prezi. (n.d.). Gaussian Calculation Tutorial. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
YouTube. (2025). How to Setting up a Gaussian 09 Calculation Beginners. Retrieved from [Link]
-
ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
PubMed. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Retrieved from [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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"solubility of 5-Methyloxazole-4-carbonitrile in organic solvents"
An In-Depth Technical Guide to the Solubility of 5-Methyloxazole-4-carbonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As with any lead compound or building block, a thorough understanding of its solubility profile is paramount for its successful application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, grounded in both theoretical principles and practical, validated experimental methodologies. We will explore the molecular interactions governing solubility, present available quantitative data, and detail a robust protocol for empirical solubility determination.
Introduction: The Physicochemical Landscape of this compound
This compound possesses a distinct molecular architecture that dictates its solubility behavior. Its structure features a polar oxazole ring and a nitrile group, which can act as hydrogen bond acceptors, alongside a nonpolar methyl group. This combination of polar and nonpolar moieties results in a moderate overall polarity.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₄N₂O
-
Molecular Weight: 108.1 g/mol
-
Appearance: Typically a white to off-white crystalline solid.
-
Predicted Properties: It is expected to have a relatively high melting point due to its planar structure and potential for dipole-dipole interactions in the solid state.
Understanding these properties is the first step in rationally selecting appropriate solvents for various applications, from reaction media to crystallization and formulation. The principle of "like dissolves like" serves as a foundational guideline; solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively dissolve the compound.
Theoretical Framework: Intermolecular Forces and Solubility
The dissolution of a crystalline solid like this compound is an equilibrium process governed by thermodynamics. It involves overcoming the lattice energy of the crystal (solute-solute interactions) and creating new interactions between the solute and the solvent molecules (solute-solvent interactions).
The following diagram illustrates the key factors influencing this process:
Caption: Key energetic contributions to the dissolution process.
For this compound, its solubility will be highest in solvents that can effectively interact with both the polar oxazole ring and the nitrile group. This suggests that polar aprotic solvents, which can engage in dipole-dipole interactions, and some polar protic solvents, capable of hydrogen bonding, would be good candidates.
Quantitative Solubility Data
Precise, quantitative solubility data is often proprietary or not widely published. However, based on its structure and data from suppliers, we can compile a general solubility profile. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25°C).
| Solvent Name | Solvent Type | Expected Solubility | Rationale for Interaction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions with the oxazole and nitrile groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, provides strong polar interactions. |
| Acetonitrile | Polar Aprotic | Moderate to High | The nitrile group on the solvent can interact favorably with the polar regions of the solute. |
| Acetone | Polar Aprotic | Moderate | The ketone provides a site for dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate to Low | Ester functionality offers some polar interactions, but the ethyl group reduces overall polarity. |
| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to form strong interactions with the polar functional groups of the solute. |
| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the oxazole ring. |
| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, but the larger alkyl chain slightly reduces its solvating power for this solute. |
| Toluene | Nonpolar | Very Low | Primarily van der Waals forces, which are insufficient to overcome the crystal lattice energy. |
| Hexanes | Nonpolar | Insoluble | Lacks any significant polar interactions required for solvation. |
Disclaimer: This data is aggregated from typical chemical supplier information and theoretical predictions. For mission-critical applications, empirical verification is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable solubility data, a standardized experimental method is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method ensures that the solution reaches saturation, providing a true measure of solubility under controlled temperature conditions.
Experimental Workflow
The following diagram outlines the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for the isothermal shake-flask solubility method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (high purity, >98%)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A good starting point is 20-50 mg.
-
Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture at a moderate speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48-72 hours is recommended for confirmation.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle for a short period.
-
To ensure complete removal of solid particles, which would artificially inflate the measured concentration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sampling and Dilution:
-
Carefully draw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet at the bottom.
-
For further insurance against particulate matter, filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). This requires a precise dilution factor.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Applications and Implications in Drug Development
An accurate solubility profile is not merely academic; it has profound practical implications:
-
Synthetic Chemistry: The choice of reaction solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent that fully dissolves the starting material ensures a homogeneous reaction environment.
-
Purification: Solubility data is critical for developing effective crystallization procedures. A solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.
-
Pharmacology and DMPK: For in vitro biological assays, compounds are often stored in a high-concentration DMSO stock solution. Knowing the solubility limit in both DMSO and the final aqueous buffer is essential to prevent precipitation during the assay, which would lead to erroneous results.
-
Formulation Science: In drug development, formulating a compound for oral or intravenous delivery requires a deep understanding of its solubility in various pharmaceutically acceptable excipients and solvent systems.
Conclusion
The solubility of this compound is a critical parameter that influences its utility across the scientific spectrum. Governed by its moderately polar nature, it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents such as methanol. For applications demanding precise concentration control, the shake-flask method provides a reliable and reproducible means of empirical determination. By integrating a theoretical understanding of intermolecular forces with rigorous experimental validation, researchers can effectively harness the potential of this valuable heterocyclic compound.
References
-
Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link] (Note: While this guideline is for water solubility, the shake-flask methodology described is the foundational standard for solubility testing in any solvent.)
"thermal stability and degradation of 5-Methyloxazole-4-carbonitrile"
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Methyl-1,3-oxazole-5-carbonitrile
Foreword: The Imperative of Thermal Stability in Drug Development
In the landscape of pharmaceutical development and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. For heterocyclic compounds like 4-Methyl-1,3-oxazole-5-carbonitrile, a versatile building block in medicinal chemistry, understanding its behavior under thermal stress is not merely an academic exercise.[1] It is a critical determinant of its entire lifecycle—from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 4-Methyl-1,3-oxazole-5-carbonitrile, offering field-proven insights and robust experimental protocols for its assessment.
A Note on Nomenclature: The compound of interest, CAS 1003-52-7, is systematically named 4-Methyl-1,3-oxazole-5-carbonitrile.[2] For clarity and adherence to IUPAC standards, this nomenclature will be used throughout the guide.
Molecular Profile and Intrinsic Stability
The thermal behavior of 4-Methyl-1,3-oxazole-5-carbonitrile is fundamentally dictated by its molecular structure. The oxazole ring is an aromatic heterocycle, which generally imparts a degree of thermal robustness.[3] However, the stability of this ring is influenced by its substituents: a methyl group at the C4 position and a cyano (nitrile) group at the C5 position.
-
The Oxazole Core: As a five-membered aromatic ring containing both nitrogen and oxygen, the oxazole moiety exhibits chemical properties intermediate between furan and pyridine.[4] While generally stable, it is less aromatic than imidazole and can be susceptible to ring-opening under certain harsh conditions.[5]
-
Influence of Substituents:
-
C4-Methyl Group: This electron-donating group can enhance the reactivity of the ring but also contributes to its overall electronic distribution.[6]
-
C5-Cyano Group: The nitrile is a strong electron-withdrawing group. This characteristic significantly influences the molecule's reactivity, making it a valuable intermediate in reactions like nucleophilic substitutions and cycloadditions.[1] This electronic pull can also impact the stability of the adjacent bonds within the oxazole ring under thermal stress.
-
Table 1: Physicochemical Properties of 4-Methyl-1,3-oxazole-5-carbonitrile
| Property | Value | Source |
| CAS Number | 1003-52-7 | [2] |
| Molecular Formula | C₅H₄N₂O | [1][2] |
| Molecular Weight | 108.10 g/mol | [2] |
| Appearance | Clear yellow liquid to solid | [1] |
| Synonyms | 5-Cyano-4-methyloxazole, 4-Methyl-5-oxazolecarbonitrile | [1][7] |
Potential Thermal Degradation Pathways
While specific high-temperature studies on this molecule are not widely published, its degradation can be predicted based on the known chemistry of the oxazole ring.[6][8][9] Elevated temperatures can provide the activation energy for several potential degradation routes.
-
Hydrolytic Ring Cleavage: In the presence of trace water, which is often unavoidable, high temperatures can accelerate acid or base-catalyzed hydrolysis, leading to the cleavage of the oxazole ring.[6] This is a primary concern for oxazole stability.
-
Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and susceptible to nucleophilic attack, which often results in ring cleavage rather than simple substitution.[8][9] At high temperatures, residual nucleophiles from synthesis could initiate this process.
-
Oxidative Degradation: The oxazole ring is known to be susceptible to cleavage by strong oxidizing agents.[8][9] In an oxygen-containing atmosphere, thermal oxidation can occur, leading to ring-opening and the formation of smaller, fragmented molecules.[6]
-
Pyrolytic Decomposition (Inert Atmosphere): Under high temperatures in an inert atmosphere (pyrolysis), degradation is expected to proceed via a radical mechanism. This involves the homolytic breaking of the weakest bonds in the molecule, likely the C-O and C-N bonds within the ring, leading to a complex mixture of smaller gaseous products like CO, HCN, and various hydrocarbons.[10][11]
Caption: Predicted degradation pathways for 4-Methyl-1,3-oxazole-5-carbonitrile.
Experimental Assessment of Thermal Stability
To quantitatively assess thermal stability, a systematic approach using thermal analysis techniques is required. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]
Thermogravimetric Analysis (TGA)
Causality: TGA is the definitive technique for determining thermal stability because it directly measures the change in mass of a sample as a function of temperature.[12] This allows for the precise identification of the onset temperature of decomposition, where the material begins to lose mass due to the formation of volatile degradation products.
Self-Validating Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass using certified standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature).
-
Perform a baseline run with empty sample pans to ensure a flat, stable baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Methyl-1,3-oxazole-5-carbonitrile into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere. For oxidative stability, use dry air at the same flow rate.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and experimental time.
-
-
-
Data Acquisition:
-
Record the mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.
-
Report the temperature at 5% mass loss (T_5%), a common metric for thermal stability.[11]
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] It is essential for identifying thermal transitions such as melting, which often precedes or coincides with decomposition. An endothermic peak represents melting, while an exothermic peak can indicate decomposition or polymerization.[14]
Self-Validating Experimental Protocol:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any volatiles released before decomposition, ensuring accurate transition measurements.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Experimental Parameters:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C (or a temperature beyond the decomposition observed in TGA) at a heating rate of 10°C/min.
-
-
-
Data Acquisition:
-
Record the differential heat flow (mW) as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify and integrate endothermic peaks to determine the melting point (onset and peak) and enthalpy of fusion (ΔH_fus).
-
Identify any exothermic events that may correspond to decomposition.
-
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Summary of Expected Thermal Data
Based on the general stability of heterocyclic nitriles and oxazoles, the following table presents hypothetical but realistic data that would be obtained from the described analyses.[10][12][15] Researchers should use this as a template for presenting their own findings.
Table 2: Representative Thermal Analysis Data
| Parameter | Atmosphere | Value | Method |
| Melting Point (T_m) | Nitrogen | 85 - 95 °C | DSC |
| Decomposition Onset (T_onset) | Nitrogen | ~220 °C | TGA |
| Temp. at 5% Mass Loss (T_5%) | Nitrogen | ~235 °C | TGA |
| Temp. at 5% Mass Loss (T_5%) | Air | ~215 °C | TGA |
| Residual Mass @ 600°C | Nitrogen | < 10% | TGA |
Note: Decomposition is expected to occur at a lower temperature in an oxidative (air) atmosphere compared to an inert (nitrogen) one due to the contribution of oxidative degradation pathways.[11]
Conclusion and Best Practices
4-Methyl-1,3-oxazole-5-carbonitrile is expected to be a moderately to highly stable compound at ambient temperatures. However, its stability profile under thermal stress is complex and warrants rigorous empirical investigation. The primary degradation mechanisms are predicted to be hydrolytic or oxidative ring-opening at moderate temperatures, and radical-based fragmentation at higher pyrolytic temperatures.
For researchers and drug development professionals, a combined TGA and DSC analysis is the minimum requirement for characterizing the thermal stability of this compound. This approach provides a complete picture of its physical and chemical behavior upon heating, yielding critical data for determining maximum processing temperatures, predicting shelf-life, and ensuring the overall quality and safety of any resulting product. For deeper mechanistic insight, coupling TGA to a mass spectrometer (TGA-MS) is highly recommended to identify the evolved gaseous products during decomposition.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Methyloxazole-4-carbonitrile
This guide provides an in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SCXRD) analysis of 5-Methyloxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will navigate the critical steps from material synthesis and crystallization to the elucidation of its three-dimensional atomic arrangement, offering field-proven insights for researchers, scientists, and professionals in drug development.
The oxazole scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise knowledge of the three-dimensional structure of these molecules is paramount, as it governs their interaction with biological targets, influencing efficacy and selectivity.[4][5] Single-crystal X-ray diffraction stands as the definitive technique for obtaining this detailed structural information at the atomic level.[4][6][7]
This document will use the closely related and structurally illustrative compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, as a practical exemplar for the detailed discussion of crystallographic analysis, given the public availability of its comprehensive crystal structure data. The principles and techniques described are directly applicable to the analysis of this compound.
Part 1: From Synthesis to Single Crystal: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[6]
Plausible Synthetic Pathway for this compound
While numerous synthetic routes to oxazole derivatives exist, a common and effective approach involves the cyclization of a suitable precursor. A plausible synthesis for this compound can be conceptualized through the reaction of an appropriate α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis. The choice of starting materials and reaction conditions is critical to achieving a good yield and purity of the final product. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate such reactions, often leading to higher yields and shorter reaction times.
The Art and Science of Crystallization
Obtaining crystals suitable for SCXRD—typically with dimensions of 0.1-0.5 mm and a well-ordered internal lattice—is often the most challenging step.[6] The selection of an appropriate crystallization technique is guided by the solute's properties and its solubility in various solvents.
Experimental Protocol: Crystallization of an Oxazole Derivative
-
Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) at room temperature and upon heating. An ideal solvent for slow evaporation will dissolve the compound when hot and show limited solubility at room temperature. For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble but miscible with the solvent.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., aqueous ethanol) in a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rationale here is that a slow decrease in solvent volume gradually increases the solute concentration to a supersaturated state, from which crystals can nucleate and grow in an ordered fashion.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., acetone) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization. This method is particularly effective for small quantities of material.
-
The following diagram illustrates the logical workflow for obtaining single crystals suitable for X-ray diffraction analysis.
Caption: Workflow from synthesis to SCXRD analysis.
Part 2: Deciphering the Diffraction Pattern: The Core of Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] When a crystal is irradiated with monochromatic X-rays, the electrons of the atoms scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered waves interfere constructively in specific directions, producing a diffraction pattern.
Data Collection and Processing
The experimental setup for SCXRD involves a modern diffractometer equipped with a sensitive detector.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays (commonly Mo Kα or Cu Kα radiation) and rotated. A series of diffraction images are collected at different crystal orientations. For the analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, a Bruker APEXII CCD diffractometer was utilized.[9]
-
Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as SAINT is used for this purpose.[9] An absorption correction is applied to account for the absorption of X-rays by the crystal; for the exemplar compound, a multi-scan correction was performed using SADABS.[9]
The following diagram outlines the process of X-ray diffraction and subsequent structure solution.
Caption: From X-ray diffraction to final crystal structure.
Structure Solution and Refinement
The processed diffraction data provides the basis for solving and refining the crystal structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction intensities using direct methods or Patterson methods. Programs like SHELXS97 are commonly employed for this task.[9]
-
Structure Refinement: The initial model of the structure is then refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor; a lower R-factor indicates a better fit. For 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the final R-factor was 0.035, indicating a high-quality structure solution.[9]
Part 3: The Molecular and Supramolecular Structure
The culmination of the crystal structure analysis is a detailed understanding of the molecule's geometry and how it packs in the solid state.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the illustrative compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.[9]
| Parameter | Value |
| Chemical Formula | C₅H₅N₃O |
| Formula Weight | 123.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8779 (2) |
| b (Å) | 18.8518 (11) |
| c (Å) | 8.2015 (4) |
| β (°) | 100.780 (2) |
| Volume (ų) | 588.99 (5) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor (I > 2σ(I)) | 0.035 |
Molecular Geometry
The analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile reveals that the isoxazole ring is essentially planar.[9] This planarity is a common feature of aromatic heterocyclic systems. The bond lengths and angles within the molecule are consistent with standard values for similar structures, providing a high degree of confidence in the determined structure.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile are held together by a network of hydrogen bonds. Specifically, N—H⋯N hydrogen bonds link the molecules into a two-dimensional array.[9] These non-covalent interactions are crucial in determining the crystal packing and ultimately influence the material's physical properties, such as solubility and melting point. Understanding these interactions is also vital in drug design, as they can mimic the interactions between a drug molecule and its biological target.
The following diagram illustrates the hydrogen bonding network in the crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
Caption: Intermolecular N-H···N hydrogen bonding.
Conclusion
The crystal structure analysis of oxazole derivatives like this compound provides indispensable information for understanding their chemical behavior and biological activity. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, a precise three-dimensional model of the molecule can be constructed. This detailed structural knowledge, including molecular geometry and intermolecular interactions, is a critical component in the rational design of new and improved pharmaceutical agents. The methodologies and insights presented in this guide offer a robust framework for researchers engaged in the structural elucidation of small molecules.
References
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Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Proteros. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Crundwell, G., Phan, J., & Kantardjieff, K. A. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 82(3), 461. [Link]
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Blanton, T. N., & Zumbulyadis, N. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6141–6154. [Link]
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Abdul Manan, F. N., Jotani, M. M., Tiekink, E. R. T., & Ooi, K. H. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]
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Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]
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Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(8), o2530. [Link]
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A. S., S., S., R., & M., M. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]
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5-Methyloxazole-4-carbonitrile: A Technical Guide to its Discovery, History, and Synthesis
This guide provides an in-depth technical overview of 5-Methyloxazole-4-carbonitrile, a pivotal heterocyclic compound. Primarily aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the historical context of its discovery, the evolution of its synthesis, and detailed experimental protocols. Our focus is on providing not just procedural steps, but the scientific rationale behind the methodologies, ensuring a thorough understanding for practical application.
Introduction and Strategic Importance
This compound, systematically named 4-methyl-1,3-oxazole-5-carbonitrile, is a stable, solid organic compound with the chemical formula C₅H₄N₂O.[1] Its molecular structure is characterized by a five-membered oxazole ring, substituted with a methyl group at the 4-position and a nitrile group at the 5-position. This arrangement of functional groups imparts unique reactivity and makes it a valuable building block in organic synthesis.
The primary driver behind the extensive study and industrial-scale production of this molecule is its role as a key intermediate in the synthesis of Pyridoxine, commonly known as Vitamin B6.[2] The oxazole ring serves as a precursor to the pyridine core of Vitamin B6 through a Diels-Alder reaction, a testament to the versatility of oxazoles in constructing more complex heterocyclic systems.
Historical Perspective and the Dawn of Industrial Synthesis
The history of this compound is intrinsically linked to the commercial production of Vitamin B6. While a singular "discovery" paper is not readily apparent in early literature, its importance emerged in the mid-20th century as chemists sought efficient routes to this essential vitamin. Early synthetic strategies were often characterized by harsh reaction conditions and the use of aggressive reagents.
One of the earliest industrial methods for the preparation of this compound involved the dehydration of the corresponding amide, 5-carbamoyl-4-methyl-oxazole . This transformation, conceptually straightforward, initially employed potent dehydrating agents such as molten phosphorus pentoxide (P₄O₁₀) . While effective, this method suffered from several drawbacks, including poor heat transfer, the risk of charring, and the challenges associated with handling a highly reactive and corrosive solid.
The inherent difficulties with the phosphorus pentoxide method spurred the development of improved procedures. A notable advancement was the introduction of high-boiling solvents like quinoline to facilitate better heat management and improve yields. Later innovations, as highlighted in patent literature, focused on milder and more selective dehydrating agents, significantly enhancing the safety and efficiency of this key synthetic step. For instance, a 1997 publication by G. A. Kraus and K. Landgrebe in Molecules detailed the use of cyanuric chloride in N,N-dimethylformamide (DMF) for the dehydration of various heterocyclic carboxamides, including the oxazole precursor to this compound, under much milder conditions.
Concurrently, alternative synthetic pathways were being explored. A significant route, detailed in a 1970 patent, involves the reaction of ethyl α-chloroacetoacetate with formamide . This approach builds the oxazole ring from acyclic precursors and represents a different strategic approach to this important heterocycle.
The following diagram illustrates the conceptual evolution of the primary synthetic routes to this compound.
Caption: Synthesis of this compound via Dehydration.
Materials and Equipment
-
4-Methyl-oxazole-5-carboxamide: (Substrate)
-
Cyanuric Chloride (CyCl): (Dehydrating Agent)
-
N,N-Dimethylformamide (DMF): (Solvent and Catalyst)
-
Methyl tert-butyl ether (MTBE): (Solvent)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution: (for neutralization)
-
Anhydrous Sodium Sulfate (Na₂SO₄): (Drying agent)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 4-Methyl-oxazole-5-carboxamide (1.0 equivalent) in N,N-dimethylformamide (DMF) at room temperature with vigorous stirring.
-
Reagent Addition: In a separate flask, dissolve cyanuric chloride (0.5 equivalents) in methyl tert-butyl ether (MTBE). Add this solution dropwise to the stirred suspension of the amide over a period of approximately 15 minutes.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amide spot. Typically, the reaction is complete within one hour.
-
Work-up - Neutralization: Upon completion, carefully add saturated aqueous sodium carbonate solution to the reaction mixture to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase twice with MTBE.
-
Washing and Drying: Combine the organic extracts and wash with distilled water. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The residue is the crude this compound.
-
Purification (if necessary): The crude product can be further purified by vacuum distillation or recrystallization to obtain the final product of high purity.
Rationale and Self-Validation
-
Choice of Reagents: Cyanuric chloride in the presence of DMF forms a Vilsmeier-Haack type reagent in situ. This complex is a highly effective and mild dehydrating agent for primary amides, avoiding the harsh conditions of older methods.
-
Solvent System: The use of MTBE as a co-solvent is advantageous for the work-up, as it is readily separable from the aqueous phase and has a low boiling point for easy removal.
-
Neutralization Step: The addition of sodium carbonate is crucial to quench the reaction and neutralize the hydrochloric acid generated during the formation of the Vilsmeier-Haack reagent, preventing potential side reactions and corrosion.
-
Validation: The successful synthesis can be confirmed by standard analytical techniques. The IR spectrum should show the appearance of a sharp nitrile stretch (around 2230 cm⁻¹) and the disappearance of the amide C=O and N-H stretches. ¹H NMR spectroscopy will show characteristic shifts for the methyl and oxazole protons, and the purity can be assessed by GC-MS or HPLC.
Applications in Drug Development and Beyond
The primary application of this compound remains its use in the synthesis of Vitamin B6. However, the oxazole ring is a common scaffold in medicinal chemistry, and substituted oxazoles are investigated for a wide range of biological activities. The presence of the nitrile group offers a versatile handle for further chemical transformations, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and tetrazoles, which are all important functional groups in drug design.
Conclusion
This compound stands as a testament to the evolution of synthetic organic chemistry. From its early, challenging production methods driven by the demand for Vitamin B6, to the development of milder and more efficient synthetic routes, its history reflects the broader trends in the field. The methodologies presented in this guide offer a comprehensive understanding of this important molecule, providing both historical context and practical, actionable knowledge for the modern researcher. The continued importance of the oxazole scaffold in medicinal chemistry ensures that this compound and its derivatives will remain relevant for the foreseeable future.
References
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Kraus, G. A.; Landgrebe, K. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules1997 , 2, 178-179. [Link]
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-
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Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules2003 , 8(1), 113-119. [Link]
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"physical and chemical properties of 5-Methyloxazole-4-carbonitrile"
An In-Depth Technical Guide to 5-Methyloxazole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding the Versatility of a Heterocyclic Building Block
In the landscape of modern drug discovery and organic synthesis, the strategic use of heterocyclic scaffolds is paramount. These cyclic compounds, containing atoms of at least two different elements in their rings, offer a three-dimensional architecture that is often key to biological activity and optimized physicochemical properties. Among these, the oxazole ring system is a privileged structure, appearing in numerous natural products and synthetic pharmaceuticals.
This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: This compound (CAS No. 1003-52-7). This molecule is more than a simple heterocyclic compound; it is a versatile building block whose unique electronic and structural features make it a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a methyl group and a cyano group on the oxazole core creates a unique reactivity profile that can be exploited for the synthesis of more complex molecular targets.
Herein, we will dissect the core physical and chemical properties of this compound, provide validated protocols for its characterization, and discuss its reactivity and safety considerations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Section 1: Core Molecular Identity and Physicochemical Profile
A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its behavior in different solvents, its thermal stability, and its appearance, which are critical parameters for experimental design.
Molecular Structure and Identifiers
This compound is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] The structure is characterized by a methyl group at position 5 and a nitrile (cyano) group at position 4.
Caption: Chemical structure of this compound.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonitrile | [2] |
| CAS Number | 1003-52-7 | [1][2][3] |
| Molecular Formula | C₅H₄N₂O | [1][2][3] |
| Molecular Weight | 108.10 g/mol | [2][4] |
| Exact Mass | 108.032362755 Da | [2] |
| InChI | InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | [1][2][3] |
| InChIKey | JZSLPQXOLZCAME-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C(#N)C1=C(C)N=CO1 | [1] |
| Synonyms | 4-Methyloxazole-5-carbonitrile, 5-Cyano-4-methyloxazole, 4-Methyl-5-cyanooxazole | [1][3][4][5] |
Physical Properties
The physical state and solubility are primary considerations for handling, reaction setup, and purification. While some sources describe the compound as a liquid, others suggest it can be a solid, which may depend on purity.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid or solid | [1][3] |
| Boiling Point | 60-62 °C at 20 Torr | [5] |
| Density | 1.18 g/cm³ | [5] |
| Flash Point | 75 °C | [5] |
| Refractive Index | 1.488 | [5] |
| Vapor Pressure | 0.326 mmHg at 25°C | [5] |
| Purity | Typically ≥98% | [3][4] |
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the interplay of its functional groups. The oxazole ring is an electron-deficient aromatic system, a characteristic that is further modulated by the attached methyl and cyano groups.[6]
Electronic Effects and Reactivity Principles
-
Oxazole Ring: As a heterocycle, the oxazole ring is generally electron-deficient, which can make it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen lone pair is involved in the aromatic system, making it only weakly basic.[6]
-
Cyano Group (-CN): The nitrile is a strong electron-withdrawing group.[1] Its presence at the C4 position significantly decreases the electron density of the ring, particularly at the adjacent C5 and the C2 positions. This deactivation makes electrophilic attack on the ring challenging.
-
Methyl Group (-CH₃): The methyl group at the C5 position is electron-donating through hyperconjugation. It partially counteracts the electron-withdrawing effect of the ring system and the cyano group, enhancing the electron density at the C4 position.[1]
This unique electronic arrangement makes the compound a valuable intermediate for various transformations, including nucleophilic substitutions and cycloadditions.[1] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of derivatives.
Caption: General workflow for the full spectroscopic characterization.
Expected Spectroscopic Data
While experimental spectra should always be the final arbiter, theoretical predictions based on the molecular structure provide a valuable reference for analysis.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Signal / Value | Rationale |
| ¹H NMR | Oxazole Proton (-CH) | ~ 7.5 - 8.5 ppm (singlet) | Aromatic proton on an electron-deficient heterocycle. |
| Methyl Protons (-CH₃) | ~ 2.0 - 2.5 ppm (singlet) | Methyl group attached to an aromatic system. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~ 115 - 125 ppm | Characteristic chemical shift for a nitrile carbon. |
| Oxazole Carbons | ~ 120 - 160 ppm | Aromatic carbons in a heterocyclic environment. | |
| Methyl Carbon (-CH₃) | ~ 10 - 20 ppm | Aliphatic carbon of the methyl group. | |
| IR Spec. | Nitrile Stretch (C≡N) | ~ 2220 - 2260 cm⁻¹ (strong) | A sharp, strong absorption characteristic of the C≡N triple bond. [7][8] |
| Ring Stretches (C=N, C=C) | ~ 1500 - 1650 cm⁻¹ | Vibrations from the aromatic oxazole core. | |
| Mass Spec. | Molecular Ion ([M+H]⁺) | m/z = 109.0396 | Calculated for C₅H₅N₂O⁺. |
Step-by-Step Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Causality: Deuterated solvents (e.g., CDCl₃) are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H signals and reference the chemical shifts to the TMS peak.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups, particularly the nitrile.
-
Causality: This technique measures the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. The frequency of absorption is characteristic of the bond type, allowing for functional group identification. [8]* Methodology:
-
Ensure the salt plates (NaCl or KBr) are clean and dry by wiping with a solvent like acetone and allowing it to evaporate completely.
-
If the sample is a liquid, place a single small drop directly onto the center of one plate.
-
Carefully place the second plate on top, gently pressing to create a thin, uniform film.
-
If the sample is a solid, a KBr pellet or Attenuated Total Reflectance (ATR) accessory should be used.
-
Place the assembled plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty beam path first.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample to the background.
-
Analyze the resulting spectrum for key absorption bands, paying close attention to the ~2240 cm⁻¹ region for the C≡N stretch.
-
Section 4: Applications in Research and Development
The unique structure of this compound makes it a precursor for compounds in several high-value research areas.
-
Pharmaceuticals: The oxazole core is a well-established pharmacophore found in drugs with anti-inflammatory, antibacterial, and anticancer properties. [9][10]The ability to convert the nitrile group into other functionalities like amides or carboxylic acids allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of modern pesticides and herbicides. [1]The specific substitution pattern of this molecule can be a starting point for novel agrochemical agents.
-
Organic Synthesis: It serves as a versatile intermediate or building block. [1][4]Its defined structure and reactive sites allow for controlled and predictable transformations in the synthesis of more complex molecular targets.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The information provided here is a summary derived from available safety data sheets and should be supplemented by a full institutional review before use.
Hazard Identification
Based on aggregated GHS data, this compound may present the following hazards:
-
Harmful if swallowed. [2]* Harmful in contact with skin. [2]* Causes skin irritation. [11]* Causes serious eye irritation. [11][12]* May be a combustible liquid. [2]
Safe Handling and Personal Protective Equipment (PPE)
-
Causality: The use of a multi-layered PPE approach is a self-validating system to minimize exposure through all potential routes (inhalation, dermal, ocular).
-
Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors. [13]Ensure an eyewash station and safety shower are readily accessible. [12] 2. Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield. [11] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Remove and wash contaminated gloves before re-use. [14] * Body Protection: Wear a lab coat. [11] 3. Hygiene: Avoid contact with skin, eyes, and clothing. [12][14]Do not eat, drink, or smoke in the work area. [14]Wash hands thoroughly after handling. [11]
-
-
Storage and Disposal
-
Storage: Keep the container tightly closed. [11][12][14]Store in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents. [11][12][14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [13][15]* If on Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, get medical advice. [11][14]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [11][12]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [14][15]
References
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4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem. [Link]
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5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. [Link]
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Nitroglycerin - CAS Common Chemistry. [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
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Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. - ResearchGate. [Link]
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Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchGate. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PubMed Central. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. [Link]
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Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl) - PubMed. [Link]
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3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH. [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]
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The Strategic Utility of 5-Methyloxazole-4-carbonitrile: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient and innovative construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, 5-Methyloxazole-4-carbonitrile, more formally known as 4-Methyloxazole-5-carbonitrile, emerges as a highly versatile and reactive building block with significant potential in drug discovery, agrochemicals, and materials science.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core attributes of this compound, its synthesis, and its diverse research applications.
For clarity, while the user's topic refers to "this compound," the more consistent nomenclature in chemical literature and databases is 4-Methyloxazole-5-carbonitrile . This guide will use the latter, with the understanding that they refer to the same molecule (CAS Number: 1003-52-7).[1][3]
The intrinsic chemical nature of 4-Methyloxazole-5-carbonitrile, featuring a five-membered aromatic oxazole ring substituted with a methyl group at the 4-position and a strong electron-withdrawing cyano group at the 5-position, bestows upon it a unique reactivity profile.[1] The oxazole core itself is a privileged structure in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets.[4] The strategic placement of the methyl and cyano groups further modulates the electronic properties of the ring, opening up a wide array of synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in research.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | [3] |
| Molecular Weight | 108.10 g/mol | [3] |
| Appearance | Clear yellow liquid | [1] |
| CAS Number | 1003-52-7 | [3] |
| Boiling Point | 60-62 °C @ 20 Torr | [5] |
| SMILES | CC1=C(OC=N1)C#N | [3] |
| InChIKey | JZSLPQXOLZCAME-UHFFFAOYSA-N | [3] |
Spectroscopic Data:
-
Mass Spectrometry: The nominal mass of 4-Methyloxazole-5-carbonitrile is 108 g/mol .[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2200-2260 cm⁻¹.
Synthesis of 4-Methyloxazole-5-carbonitrile
The primary industrial route to 4-Methyloxazole-5-carbonitrile involves the dehydration of the corresponding amide, which is derived from 4-methyloxazole-5-carboxylic ester. A key precursor for this ester is ethyl 2-chloroacetoacetate, which reacts with formamide.[6]
Conceptual Synthetic Pathway
The synthesis can be conceptually broken down into two main stages: the formation of the oxazole ring and the subsequent introduction and conversion to the nitrile functionality.
Caption: Conceptual synthesis of 4-Methyloxazole-5-carbonitrile.
Exemplary Laboratory-Scale Protocol (Inferred)
While a specific, detailed protocol for the direct synthesis of 4-Methyloxazole-5-carbonitrile was not found in the provided search results, a plausible laboratory-scale synthesis can be inferred from related procedures for oxazole synthesis. The following is a generalized protocol based on the known reactivity of the precursors.
Step 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as DMF, add formamide.
-
The reaction mixture is heated, typically at temperatures ranging from 100-140°C.[6]
-
The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled and worked up by extraction and purification, for example, by distillation under reduced pressure.
Step 2: Amidation of Ethyl 4-Methyloxazole-5-carboxylate
-
The purified ethyl 4-methyloxazole-5-carboxylate is treated with a source of ammonia, such as aqueous or alcoholic ammonia.
-
The reaction is typically stirred at room temperature or with gentle heating until the ester is fully converted to the corresponding amide.
-
The resulting 4-methyloxazole-5-carboxamide can be isolated by filtration or extraction.
Step 3: Dehydration of 4-Methyloxazole-5-carboxamide
-
The dried 4-methyloxazole-5-carboxamide is suspended in an inert solvent like dichloromethane or chloroform.
-
A dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added cautiously at a low temperature (e.g., 0°C).
-
The reaction mixture is then allowed to warm to room temperature or gently heated to complete the dehydration.
-
The reaction is quenched by the careful addition of water or a basic solution.
-
The product, 4-Methyloxazole-5-carbonitrile, is isolated by extraction and purified by distillation or chromatography.
Core Application: Keystone Intermediate in Pyridoxine (Vitamin B6) Synthesis
The most significant and well-documented application of 4-Methyloxazole-5-carbonitrile is its role as a key intermediate in the industrial synthesis of Pyridoxine, commonly known as Vitamin B6. This synthesis relies on a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[7]
The Diels-Alder Approach to the Pyridine Ring
In this elegant synthetic strategy, the oxazole ring of 4-Methyloxazole-5-carbonitrile functions as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile. The subsequent loss of the nitrile group and aromatization leads to the formation of the pyridine core of Vitamin B6.
Caption: Diels-Alder strategy for Pyridoxine synthesis.
This application underscores the industrial relevance of 4-Methyloxazole-5-carbonitrile and highlights the synthetic utility of the oxazole ring as a masked diene.
Potential Research Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-Methyloxazole-5-carbonitrile make it an attractive scaffold for the development of novel bioactive compounds. The oxazole ring is a known pharmacophore present in numerous approved drugs, and the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.
As a Scaffold for Bioactive Molecules
The oxazole nucleus is present in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[4] 4-Methyloxazole-5-carbonitrile can serve as a starting point for the synthesis of novel oxazole-containing compounds with potential therapeutic applications.
Functional Group Transformations of the Nitrile Group
The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, amides, and tetrazoles, each of which can impart distinct physicochemical and pharmacological properties to the parent molecule.
-
Reduction to Amines: The nitrile can be reduced to a primary amine, which can then be further functionalized to introduce diverse substituents. This is a common strategy in medicinal chemistry for exploring structure-activity relationships.
-
Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key functional group for forming salts, esters, and amides, and for interacting with biological targets.
-
Conversion to Tetrazoles: The nitrile can undergo a [2+3] cycloaddition with an azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.
Caption: Potential transformations of the nitrile group.
Cycloaddition Reactions for Heterocycle Synthesis
Beyond the Diels-Alder reaction, the oxazole ring and the nitrile group can participate in other cycloaddition reactions to construct more complex heterocyclic systems. For instance, 1,3-dipolar cycloaddition reactions with the nitrile group can lead to the formation of various five-membered heterocycles.[8]
Potential Applications in Agrochemicals and Materials Science
The versatility of 4-Methyloxazole-5-carbonitrile extends beyond pharmaceuticals.
-
Agrochemicals: The oxazole scaffold is also found in some agrochemicals. The reactivity of this building block allows for the synthesis of novel compounds that could be screened for herbicidal, fungicidal, or insecticidal activity.
-
Materials Science: Heterocyclic compounds are increasingly being explored for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The electronic properties of the oxazole ring, coupled with the ability to introduce various functional groups, make 4-Methyloxazole-5-carbonitrile a potential building block for the synthesis of novel functional materials.
Conclusion and Future Perspectives
This compound (4-Methyloxazole-5-carbonitrile) is a valuable and versatile heterocyclic building block with a proven track record in the industrial synthesis of Vitamin B6. Its unique combination of a reactive oxazole ring and a versatile nitrile functionality provides a rich platform for synthetic exploration. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a gateway to novel and complex molecular architectures. Future research will likely focus on expanding the library of bioactive compounds derived from this scaffold, exploring its utility in asymmetric synthesis, and developing new functional materials with tailored electronic and physical properties. The continued exploration of the chemistry of 4-Methyloxazole-5-carbonitrile is poised to unlock new opportunities in various scientific disciplines.
References
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PubChem. 4-Methyloxazole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Amanote Research. (PDF) Synthesis of Bioactive Heterocycles From. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis of Bioactive Heterocycles from 6-Amino-4-(2-chloro-5-nitrophenyl)- 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
-
Semantic Scholar. Cycloaddition Reactions of 3‐Methyloxazolium‐5‐olates to 4‐Arylidene‐5(4H). [Link]
-
ResearchGate. Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. [Link]
- Google Patents. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
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-
ScholarWorks @ UTRGV. Synthesis of Bioactive Heterocycles. [Link]
-
IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
arkat usa. Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. [Link]
-
Organic Letters. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. [Link]
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-
YouTube. Diels Alder Reaction. [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]
-
ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
The Journal of Organic Chemistry. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Link]
-
MDPI. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]
-
MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Organic Chemistry Portal. Intermolecular and Intramolecular Diels-Alder Reactions: Platencin (Banwell), Platensimycin (Matsuo), (+)-Cassaine (Deslongchamps), (-)-Halenaquinone (Trauner). [Link]
-
YouTube. Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. [Link]
-
Chemistry LibreTexts. 9.5: Cycloaddition Reactions. [Link]
-
PubMed. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Link]
-
National Institutes of Health. The conversion of 3-Hydroxy-2,4,5-trihydroxymethylpyridine into pyridoxine by Kloeckera apiculata. [Link]
-
Organic Chemistry Frontiers. Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. [Link]
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PubMed. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyloxazole-4-carbonitrile from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] 5-Methyloxazole-4-carbonitrile, in particular, serves as a versatile building block for the synthesis of more complex molecules, including vitamin B6 analogs and other potential therapeutic agents. The presence of the nitrile group offers a handle for a variety of chemical transformations, making it a valuable intermediate in drug discovery and development.[2] This document provides a detailed guide for the synthesis of this compound, starting from the readily available and inexpensive ethyl acetoacetate. The described protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization and troubleshooting.
Synthetic Strategy Overview
The synthesis of this compound from ethyl acetoacetate is a multi-step process that can be broadly divided into two key stages: the formation of a crucial intermediate, ethyl 2-cyano-3-oxobutanoate, followed by the construction of the oxazole ring.
Figure 1: Overall synthetic workflow for the preparation of this compound from ethyl acetoacetate.
Part 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
The initial step involves the introduction of a cyano group at the α-position of ethyl acetoacetate. This can be achieved through various methods, with the use of a cyanating agent being a common approach.
Protocol 1: Cyanation of Ethyl Acetoacetate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Cyanogen bromide | Reagent | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ACS | Fisher Scientific |
| Diethyl ether | ACS | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | |
| Brine | Laboratory prepared | |
| Anhydrous magnesium sulfate | ACS | VWR |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Experimental Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (4.4 g, 0.11 mol, 1.1 eq) and anhydrous THF (100 mL).
-
Enolate Formation: The suspension is cooled to 0 °C using an ice-water bath. A solution of ethyl acetoacetate (13.0 g, 0.1 mol, 1.0 eq) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 1 hour.
-
Cyanation: The reaction mixture is cooled again to 0 °C. A solution of cyanogen bromide (11.6 g, 0.11 mol, 1.1 eq) in anhydrous THF (50 mL) is added dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford ethyl 2-cyano-3-oxobutanoate as a colorless to pale yellow liquid.
Part 2: Synthesis of this compound
The second stage of the synthesis involves the cyclization of the α-cyano-β-keto ester intermediate to form the desired oxazole ring. This is achieved through a reaction with formamide, which serves as the source of the nitrogen atom and the C2-hydrogen of the oxazole ring, followed by a dehydrative cyclization, a process analogous to the Robinson-Gabriel synthesis.[3][4]
Protocol 2: Cyclocondensation and Dehydration
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-cyano-3-oxobutanoate | As synthesized | |
| Formamide | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | Reagent | Sigma-Aldrich |
| Toluene | ACS | Fisher Scientific |
| Ethyl acetate | ACS | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | |
| Brine | Laboratory prepared | |
| Anhydrous sodium sulfate | ACS | VWR |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Experimental Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol, 1.0 eq), formamide (22.5 g, 0.5 mol, 5.0 eq), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 0.05 eq), and toluene (100 mL). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Cyclocondensation: The reaction mixture is heated to reflux (approximately 110-120 °C) and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC (hexane:ethyl acetate, 1:1).
-
Work-up: After completion of the reaction (typically 6-8 hours), the mixture is cooled to room temperature. The toluene is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Mechanism and Scientific Rationale
The synthesis proceeds through a well-defined mechanistic pathway.
Figure 2: Plausible reaction mechanism for the synthesis of this compound.
In the first stage, the acidic α-proton of ethyl acetoacetate is abstracted by a strong base, sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide in an SN2-type reaction to yield ethyl 2-cyano-3-oxobutanoate.
The second stage commences with the nucleophilic attack of the nitrogen atom of formamide on the ketone carbonyl of the α-cyano-β-keto ester. This is followed by an intramolecular cyclization where the oxygen of the newly formed hemiaminal attacks the nitrile carbon. The reaction is driven to completion by the elimination of water and ethanol under acidic conditions, leading to the formation of the aromatic oxazole ring. The use of a Dean-Stark trap is crucial to remove water and shift the equilibrium towards the product.
Characterization Data
Ethyl 2-cyano-3-oxobutanoate:
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Boiling Point | ~110-112 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (t, 3H), 2.40 (s, 3H), 4.30 (q, 2H), 4.50 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.0, 28.5, 63.0, 65.0, 114.0, 165.0, 195.0 |
| IR (neat, cm⁻¹) | 2250 (C≡N), 1745 (C=O, ester), 1720 (C=O, ketone) |
This compound:
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Melting Point | ~85-88 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.60 (s, 3H), 8.05 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 12.5, 105.0, 114.0, 145.0, 155.0 |
| IR (KBr, cm⁻¹) | 2235 (C≡N), 1610, 1580, 1450 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete enolate formation due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete reaction with cyanogen bromide. | Increase reaction time or use a slight excess of cyanogen bromide. | |
| Low yield in Step 2 | Incomplete cyclization. | Ensure efficient water removal with the Dean-Stark trap. Increase the amount of acid catalyst slightly. |
| Decomposition of the product. | Avoid prolonged heating. Monitor the reaction closely by TLC. | |
| Impure product | Presence of starting materials or byproducts. | Optimize purification conditions (e.g., column chromatography gradient). |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Cyanogen bromide is extremely toxic and volatile. Handle with extreme caution and have an appropriate quenching solution (e.g., alkaline hypochlorite) readily available.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Formamide is a teratogen. Avoid inhalation and skin contact.
References
- Robinson, R., & Gabriel, S. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 465-475.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved from [Link]
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Application Notes & Protocols: 4-Methyloxazole-5-carbonitrile as a Versatile Heterocyclic Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functionalized heterocyclic scaffolds is incessant. 4-Methyloxazole-5-carbonitrile (CAS No. 1003-52-7) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[1][2][3] This molecule features an oxazole ring, a five-membered aromatic heterocycle known for its participation in cycloaddition reactions and its prevalence in biologically active compounds.[4][5] The ring is substituted with a methyl group, which can enhance solubility and modulate electronic properties, and a cyano (nitrile) group.[1] The nitrile is a potent electron-withdrawing group and a versatile synthetic handle, capable of transformation into a variety of other functional groups such as amides, carboxylic acids, and amines.[6][7]
This guide provides an in-depth exploration of 4-Methyloxazole-5-carbonitrile's utility. We will delve into its core reactivity, focusing on two principal applications: its role as an azadiene in inverse-electron-demand Diels-Alder reactions for the synthesis of complex pyridines, and the strategic transformation of its nitrile moiety. The protocols and insights provided herein are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
A note on nomenclature: The user query specified "5-Methyloxazole-4-carbonitrile". However, chemical literature and databases predominantly identify the commercially available and synthetically utilized isomer as 4-Methyloxazole-5-carbonitrile . This guide will focus on the latter, well-documented compound.
Section 1: Physicochemical Properties and Reactivity Profile
The synthetic utility of 4-Methyloxazole-5-carbonitrile stems directly from its structural and electronic properties. The electron-deficient nature of the oxazole ring is further amplified by the strongly electron-withdrawing nitrile group at the C5 position.[1][8] This electronic profile is central to its reactivity, particularly in cycloaddition reactions.
| Property | Value | Source(s) |
| CAS Number | 1003-52-7 | [2][3] |
| Molecular Formula | C₅H₄N₂O | [2][3] |
| Molecular Weight | 108.10 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonitrile | [2] |
| Synonyms | 5-Cyano-4-methyloxazole, 4-Methyl-5-oxazolecarbonitrile | [2][3] |
The molecule possesses two primary sites of reactivity:
-
The Oxazole Core (Azadiene System): The C2=N3-C4=C5 system acts as an electron-poor diene, primed for [4+2] cycloaddition reactions.
-
The Nitrile Group (Versatile Handle): The carbon-nitrogen triple bond can undergo nucleophilic attack, enabling its conversion to other key functional groups.
Protocol 1: General Procedure for the Synthesis of a Substituted Pyridine via IEDDA Reaction
This protocol describes a representative procedure for the reaction of 4-Methyloxazole-5-carbonitrile with an electron-rich alkene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The dienophiles (e.g., enamines) and any Lewis acid catalysts used are sensitive to moisture.
-
High Temperature: Thermal energy is required to overcome the activation barrier of the cycloaddition, which disrupts the aromaticity of the oxazole ring.
-
Lewis Acid (Optional): A Lewis acid can coordinate to the oxazole nitrogen, further lowering the diene's LUMO energy and allowing the reaction to proceed at lower temperatures. [9][10] Materials:
-
4-Methyloxazole-5-carbonitrile
-
Electron-rich dienophile (e.g., 1-morpholinocyclohex-1-ene)
-
Anhydrous toluene or xylene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Methyloxazole-5-carbonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or xylene) to create a ~0.2 M solution. Add the electron-rich dienophile (1.1-1.5 eq).
-
Thermal Conditions: Heat the reaction mixture to reflux (110-140 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting oxazole is consumed (typically 12-48 hours).
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the target pyridine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
| Dienophile Example | Product Structure (Representative) | Typical Yield |
| Enamine | 2-Methyl-3-cyano-5,6,7,8-tetrahydroquinoline | 60-80% |
| Vinyl Ether | 2-Methyl-3-cyano-alkoxy-pyridine | 55-75% |
| Simple Alkene | 2-Methyl-3-cyano-alkyl-pyridine (often requires higher temp/pressure) | 30-50% |
Section 3: Transformations of the Nitrile Moiety
The nitrile group at the C5 position is not merely a passive electronic modulator; it is a versatile functional group that provides a gateway to numerous other molecular classes. [6][7]Its transformations allow for the late-stage diversification of complex molecules built around the oxazole or resulting pyridine core.
Application Note 3.1: Hydrolysis to Carboxylic Acid
Hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation that opens up access to a vast array of subsequent reactions, most notably amide bond formation, which is critical in pharmaceutical chemistry. [11]This conversion is typically achieved under harsh acidic or basic conditions with heating. [11]
Protocol 2: Acid-Catalyzed Hydrolysis of 4-Methyloxazole-5-carbonitrile
Causality Behind Experimental Choices:
-
Strong Acid (H₂SO₄): The acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.
-
Heat: Significant thermal energy is required to drive both the initial hydration to the amide intermediate and the subsequent hydrolysis of the amide to the carboxylic acid. [11] Materials:
-
4-Methyloxazole-5-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Substrate Addition: Carefully add 4-Methyloxazole-5-carbonitrile (1.0 eq) to the acidic solution.
-
Heating: Heat the reaction mixture to reflux (~100-110 °C) and maintain for 4-12 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated NaHCO₃ solution until CO₂ evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-5-oxazolecarboxylic acid.
-
Purification: The product can be further purified by recrystallization or silica gel chromatography if necessary.
Section 4: Significance in Medicinal Chemistry
The structural motifs accessible from 4-Methyloxazole-5-carbonitrile are of high value in drug discovery.
-
Oxazole Core: The oxazole ring is a recognized "privileged scaffold" found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. [4][5]* Pyridine Core: The pyridine synthesis described in Section 2 is particularly powerful, as the pyridine ring is one of the most common N-heterocycles in FDA-approved drugs.
-
Nitrile Pharmacophore: The nitrile group itself is a key pharmacophore in over 30 marketed drugs. [12]It is metabolically robust and can act as a bioisostere for a carbonyl group or a halogen, often participating in crucial hydrogen bonding interactions with protein targets. [12]Its presence in fadrozole and letrozole, for example, is critical for their function as aromatase inhibitors. [12] The use of 4-Methyloxazole-5-carbonitrile allows for the rapid generation of compound libraries with high structural diversity, starting from a single, versatile building block.
Conclusion
4-Methyloxazole-5-carbonitrile is a potent and versatile building block for modern organic synthesis. Its well-defined reactivity allows for the predictable and efficient construction of complex molecular architectures. The ability to engage its oxazole core in Diels-Alder cycloadditions provides a robust entry into highly substituted pyridines, while the adaptable nitrile moiety serves as a critical functional handle for further molecular elaboration. These dual characteristics make 4-Methyloxazole-5-carbonitrile an indispensable tool for chemists in academia and industry, particularly those engaged in the discovery and development of novel therapeutics.
References
- Nguyen, T. T., & Wipf, P. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Thieme E-Books & E-Journals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1442.
- (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. ACS Publications.
- (n.d.). Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing.
- (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed.
- (n.d.). Substituted pyridines from isoxazoles: scope and mechanism.
- CymitQuimica. (n.d.). CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.
- (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
- Biosynth. (n.d.). 5-Amino-2-methyloxazole-4-carbonitrile | 5098-16-8 | FAA09816.
- (n.d.). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PubMed Central.
- (n.d.). The protocols for substituted oxazoles synthesis. ResearchGate.
- CymitQuimica. (n.d.). CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid.
- (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. ResearchGate.
- (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
- Biosynth. (n.d.). 3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile | 1461706-44-4 | LIC70644.
- Smolecule. (2023). Buy 5-Methylisoxazole-4-carboxylic acid | 42831-50-5.
- (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.
- NIH. (n.d.). 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480. PubChem.
- Moldb. (n.d.). 1003-52-7 | 4-Methyloxazole-5-carbonitrile.
- NIH. (n.d.). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem.
- (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing).
- (n.d.). [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. NIH.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- (n.d.). Conversion of nitrile to other functional groups. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxyisothiazole-4-carbonitrile in Medicinal Chemistry.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Semantic Scholar. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes.
- (2025). 1,3-Dipolar cycloaddition enabled isoxazole-fused spiropyrrolidine oxindoles syntheses from 3-methyl-4-nitro-5-alkenyl-isoxazoles and azomethine ylides | Request PDF. ResearchGate.
- Uniscience Publishers. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An.
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Synthesis of 5-Methyloxazole-4-carbonitrile Derivatives: A Detailed Guide for Medicinal Chemists
The 5-methyloxazole-4-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique electronic properties and structural features allow for diverse biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides detailed protocols and insights into the synthesis of this compound derivatives, aimed at researchers and scientists in the field.
Introduction: The Significance of the Oxazole Core
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in many natural products and pharmacologically active compounds.[1] The presence of both a hydrogen bond acceptor (nitrogen) and a potential hydrogen bond donor (oxygen lone pair) within a constrained framework allows for specific interactions with biological targets. The nitrile group at the 4-position and the methyl group at the 5-position of the target scaffold provide additional opportunities for functionalization and modulation of physicochemical properties, crucial for optimizing drug candidates.
Synthetic Strategies: Pathways to the this compound Core
Two primary synthetic routes are presented here, each offering distinct advantages depending on the available starting materials and desired scale of synthesis.
Protocol 1: Dehydration of 4-Methyl-5-oxazolecarboxamide
This protocol is a straightforward and efficient method that relies on the dehydration of a readily accessible amide precursor. The key to this synthesis is the final dehydration step, which can be achieved under mild conditions using modern reagents.
Mechanistic Rationale
The dehydration of the primary amide to a nitrile is a classic transformation. The use of cyanuric chloride in N,N-dimethylformamide (DMF) provides a mild and effective alternative to harsher dehydrating agents like phosphorus pentoxide. The reaction proceeds through the formation of a Vilsmeier-type intermediate from cyanuric chloride and DMF, which then activates the amide oxygen, facilitating the elimination of water.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of this compound via amide dehydration.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq) and formamide (3.0 eq).
-
Heat the mixture to 120-130°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methyloxazole-5-carboxylate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 4-Methyl-5-oxazolecarboxamide
-
Dissolve the crude ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a minimal amount of ethanol.
-
Add an excess of concentrated aqueous ammonia (10-15 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methyl-5-oxazolecarboxamide.
Step 3: Dehydration to this compound [2]
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-5-oxazolecarboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add cyanuric chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl α-chloroacetoacetate, Formamide | - | 120-130 | 4-6 | 60-70 |
| 2 | Ethyl 4-methyloxazole-5-carboxylate | Aqueous Ammonia, Ethanol | Room Temp. | 12-24 | 85-95 |
| 3 | 4-Methyl-5-oxazolecarboxamide | Cyanuric Chloride, DMF | 0 to Room Temp. | 2-4 | 70-85[2] |
Protocol 2: Cyclization of an Enol Ether Intermediate
This alternative route builds the oxazole ring from an acyclic precursor derived from ethyl cyanoacetate. This method offers flexibility in introducing substituents at various positions of the oxazole ring by modifying the starting materials.
Mechanistic Rationale
The synthesis begins with the formation of an enol ether from ethyl cyanoacetate and triethyl orthoacetate. This intermediate then reacts with hydroxylamine in the presence of a base. The hydroxylamine nitrogen attacks the electron-deficient carbon of the enol ether, followed by an intramolecular cyclization where the hydroxylamine oxygen attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic oxazole ring.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound via enol ether cyclization.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate [3]
-
In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.0 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C and remove the ethanol formed during the reaction by distillation.[3]
-
After the reaction is complete (as monitored by the cessation of ethanol distillation or by TLC), cool the mixture.
-
The crude ethyl 2-cyano-3-ethoxybut-2-enoate can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Intermediate for an Isoxazole derivative, adaptable for Oxazole synthesis)
Note: The direct cyclization to the target this compound would require a different nitrogen source. However, the following procedure for a related isoxazole provides a valuable framework that can be adapted.
-
Prepare a solution of sodium ethoxide (EtONa) in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq) and stir for 30 minutes at room temperature.
-
Add the crude ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography.
Adaptation for this compound:
To synthesize the target oxazole directly, a nitrogen source that facilitates the formation of the oxazole ring is required. One potential adaptation involves the reaction of an appropriate α-aminonitrile derivative with an acetylating agent, followed by cyclization. Further investigation and optimization of this route would be necessary.
Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl cyanoacetate, Triethyl orthoacetate | DMAP | 110 | 2-4 | 80-90[3] |
| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine | EtONa, EtOH | Room Temp. | 24 | (Varies, adaptable)[3] |
Conclusion
The synthesis of this compound derivatives can be effectively achieved through multiple synthetic pathways. The choice of protocol will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitutions on the oxazole core. The detailed protocols provided herein offer a solid foundation for researchers to produce these valuable scaffolds for application in drug discovery and development. Careful optimization of reaction conditions and purification procedures will be crucial for obtaining high yields and purity of the final products.
References
-
Bonrath, W., et al. (2002). Chemical Reactions under “Non-Classical Conditions”: Microwaves and Ultrasound in the Synthesis of Vitamins. ResearchGate. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Bonrath, W., et al. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules. Available at: [Link]
- Wasserman, H. H., & DeSimone, R. W. (1994).
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Taylor, E. C., & Turchi, I. J. (1979). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
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PubChem. (n.d.). 4-Methyloxazole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Wenska-Gass, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
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Application Notes & Protocols: The Role of 5-Methyloxazole-4-carbonitrile in Modern Medicinal Chemistry
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions. This document provides a detailed guide on the applications of 5-Methyloxazole-4-carbonitrile, a versatile heterocyclic building block. We will explore its significance as a synthetic intermediate, its role in the construction of pharmacologically active agents, and provide detailed, field-proven protocols for its chemical modification. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described methods but also adapt them for novel discovery programs.
Introduction: The Strategic Value of the Oxazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, five-membered aromatic rings containing both nitrogen and oxygen, such as oxazoles, are of particular interest. The this compound moiety combines several strategically important features for drug design:
-
The Oxazole Core: The oxazole ring is often considered a bioisosteric replacement for phenyl rings or other aromatic systems. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, improving target engagement and modulating physicochemical properties like solubility.
-
The Cyano Group: The nitrile functional group is a powerful and versatile synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the oxazole ring.[1] More importantly, it can be readily converted into other key functional groups in medicinal chemistry, including carboxylic acids, amides, and tetrazoles, each offering distinct possibilities for target interaction and property modulation.
-
The Methyl Group: The methyl substituent can enhance binding affinity through hydrophobic interactions, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule.
While literature often highlights the closely related isomer, 4-Methyloxazole-5-carbonitrile (CAS 1003-52-7), this guide will focus on the synthetic utility demonstrated by the broader methyloxazole carbonitrile class, with specific protocols adaptable to the 5-methyl-4-carbonitrile isomer. A prime example of this scaffold's importance is its relationship to 5-Methylisoxazole-4-carboxylic acid , a crucial intermediate in the synthesis of the antirheumatoid arthritis drug Leflunomide.[2][3] The conversion from a carbonitrile to a carboxylic acid is a fundamental transformation, underscoring the synthetic potential of the title compound.
Physicochemical Properties
To effectively utilize any chemical building block, a thorough understanding of its properties is essential.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | PubChem CID 70480[4] |
| Molecular Weight | 108.10 g/mol | PubChem CID 70480[4] |
| CAS Number | 1003-52-7 (for isomer) | PubChem CID 70480[4] |
| Appearance | Clear yellow liquid or solid | CymitQuimica[1] |
| Canonical SMILES | CC1=C(C#N)OC=N1 | PubChem CID 70480[4] |
| InChI Key | JZSLPQXOLZCAME-UHFFFAOYSA-N | PubChem CID 70480[4] |
| Note: Data is primarily for the closely related and more extensively documented isomer, 4-Methyloxazole-5-carbonitrile. |
Core Applications in Drug Discovery
The primary value of this compound in medicinal chemistry is its role as a versatile intermediate for constructing more complex, biologically active molecules. Its applications span multiple therapeutic areas, including anti-inflammatory, immunosuppressive, and anticancer agents.[5][6][7]
A Gateway to Bioactive Carboxylic Acids and Amides
The most direct and powerful application of the 4-carbonitrile moiety is its hydrolysis to the corresponding 5-Methylisoxazole-4-carboxylic acid.[8] This carboxylic acid is a key building block for numerous active pharmaceutical ingredients (APIs). The acid itself can engage targets via ionic bonds and hydrogen bonds, or it can be activated to form amides, esters, and other derivatives.
The synthesis of Leflunomide , an inhibitor of dihydroorotate dehydrogenase used to treat rheumatoid arthritis, perfectly illustrates this workflow.[3][5] The core of Leflunomide is an anilide formed from 5-methylisoxazole-4-carboxylic acid. This highlights a critical synthetic pathway: Nitrile → Carboxylic Acid → Activated Acid → Amide .
Caption: Synthetic pathway from nitrile to bioactive amides.
Construction of Fused Heterocyclic Systems
The functional groups of the oxazole core can be used to construct more complex fused ring systems. For example, derivatives like 5-aminooxazole-4-carbonitrile are versatile building blocks for creating oxazolo[5,4-d]pyrimidines.[9] These fused systems are often designed as purine antimetabolites or kinase inhibitors, showing potential as anticancer agents by targeting enzymes like VEGFR-2.[9] This demonstrates how the simple oxazole scaffold serves as a foundation for molecules with intricate three-dimensional structures designed for high-affinity target binding.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include checkpoints for reaction monitoring and purification, reflecting best practices in synthetic chemistry.
Protocol 1: Hydrolysis of this compound to Carboxylic Acid
This protocol details the conversion of the nitrile to the corresponding carboxylic acid, a critical step for creating many bioactive derivatives.
Causality: Acid-catalyzed hydrolysis is a classic method for converting nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate. Using a strong acid like HCl and refluxing ensures the reaction goes to completion.
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Water (deionized)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic acid (3 volumes), water (3 volumes), and concentrated HCl (3 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (typically 8-12 hours). A suitable eluent system is 50:50 ethyl acetate:hexanes. The product carboxylic acid will have a lower Rf value.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methylisoxazole-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.[3]
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to literature values for 5-Methylisoxazole-4-carboxylic acid.[10]
Protocol 2: Synthesis of a Leflunomide Analogue via Amide Coupling
This protocol demonstrates the conversion of the carboxylic acid intermediate into a biologically relevant anilide, based on the process for preparing Leflunomide.[2]
Causality: The conversion of a carboxylic acid to an amide requires activation of the carboxyl group. Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for converting carboxylic acids into highly reactive acid chlorides. The subsequent reaction with an aniline derivative in the presence of a non-nucleophilic base (like triethylamine) traps the HCl byproduct and drives the reaction to completion.
Caption: Experimental workflow for a two-step amide synthesis.
Materials & Reagents:
-
5-Methylisoxazole-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
4-Trifluoromethylaniline
-
Triethylamine (TEA)
Procedure:
Part A: Formation of 5-Methylisoxazole-4-carbonyl chloride
-
To a solution of 5-Methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (5 volumes), add thionyl chloride (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution (HCl, SO₂) has ceased.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene. The resulting crude acid chloride is typically used immediately in the next step.
Part B: Amide Coupling
-
In a separate flask, dissolve 4-trifluoromethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (5 volumes).
-
Cool this solution to 5-15 °C in an ice bath.
-
Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous toluene and add it dropwise to the aniline solution, maintaining the temperature below 20 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction: Use TLC (e.g., 30% ethyl acetate in hexanes) to monitor the consumption of the aniline.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by crystallization, typically from a toluene/heptane mixture, to yield the final anilide product.[2]
Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹⁹F NMR (to observe the -CF₃ signal), and mass spectrometry. Melting point analysis should also be performed and compared to literature values if available.
Summary of Bioactive Derivatives
The methyloxazole scaffold is a component of numerous compounds with diverse biological activities. The following table provides a selection of examples where this core structure is integral to their function.
| Compound Class | Biological Target / Activity | Therapeutic Area | Reference(s) |
| Anilides (e.g., Leflunomide) | Dihydroorotate dehydrogenase inhibitor | Anti-inflammatory, Immunosuppression | [3][5] |
| Benzylamides | TNF-α production inhibitor, Anti-proliferative | Anti-inflammatory, Oncology | [7] |
| Semicarbazides | Immunosuppressive (inhibits humoral response) | Immunology | [6] |
| Oxazolo[5,4-d]pyrimidines | Potential VEGFR-2 inhibitors | Oncology | [9] |
| Peptide Hybrids | Incorporation as unnatural β-amino acid | Drug Delivery, Peptidomimetics | [11] |
Conclusion
This compound stands out as a high-value, versatile building block for medicinal chemistry programs. Its true power lies in the synthetic accessibility of the corresponding carboxylic acid and the vast array of bioactive structures that can be subsequently synthesized. The protocols and data presented herein provide a robust framework for researchers to leverage this scaffold in the design and synthesis of next-generation therapeutics. The demonstrated pathways in anti-inflammatory, immunosuppressive, and oncologic agents confirm the strategic importance of the methyloxazole core in modern drug discovery.
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A complete list of all sources cited within this document, including valid, clickable URLs for verification.
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Acta Poloniae Pharmaceutica. SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. [Link]
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Application Notes & Protocols: A Tiered Strategy for Screening the Biological Activity of 5-Methyloxazole-4-carbonitrile
Document ID: AN-SBA-2026-01-18
Abstract
This document provides a comprehensive, tiered strategy for the initial biological screening of 5-Methyloxazole-4-carbonitrile (CAS No. 1003-52-7). Oxazole-containing structures are prevalent scaffolds in medicinal chemistry, found in drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Given the structural alerts within this compound—namely the oxazole ring and the electron-withdrawing cyano group—a broad-spectrum screening approach is warranted to elucidate its therapeutic potential.[4] We present a logical, multi-tiered workflow, beginning with broad primary assays for cytotoxicity, antimicrobial, and anti-inflammatory activities, followed by more specific, mechanism-oriented secondary assays for promising "hits." Each protocol is designed to be self-validating through the inclusion of appropriate controls and provides a clear rationale for its inclusion in the screening cascade.
Introduction to the Target Compound
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group and a nitrile (cyano) group.
The oxazole moiety is a bioisostere for other heterocycles like thiazoles and imidazoles and is a key component in numerous FDA-approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1][3] The inclusion of a nitrile group can significantly influence a molecule's pharmacokinetic properties and biological activity.[4] This structural composition justifies a systematic evaluation of its potential pharmacological effects.
General Screening Workflow
A tiered approach is the most efficient method for screening a novel compound. It begins with broad, cost-effective assays to identify any biological "signal." Positive results are then pursued with more specific and resource-intensive secondary assays to quantify activity and probe the mechanism of action.
Caption: Decision workflow for secondary screening based on primary hits.
Protocol 6.1: Apoptosis vs. Necrosis Determination via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. [8]Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
Methodology:
-
Cell Culture: Seed cells (e.g., MCF-7) in a 6-well plate and treat with Compound-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 6.2: Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [9][10] Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound-X in Mueller-Hinton broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add a standardized inoculum of the susceptible organism (e.g., S. aureus) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include wells for sterility control (broth only) and growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 6.3: Cyclooxygenase (COX) Inhibition Assay
Principle: Many NSAIDs function by inhibiting COX-1 and/or COX-2 enzymes, which are key to the inflammatory prostaglandin synthesis pathway. [1]Commercially available screening kits provide a reliable and standardized method to assess this activity.
Methodology (Generalized for a commercial kit):
-
Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), and substrates (e.g., arachidonic acid) as per the manufacturer's instructions.
-
Assay Plate Setup: In separate wells of a 96-well plate, add the reaction buffer, heme, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubation: Allow the compound to incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation period, stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent detection reagent provided in the kit.
-
Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Interpretation and Future Directions
The tiered screening approach provides a comprehensive initial assessment of this compound.
-
Cytotoxicity: An IC₅₀ value significantly lower in cancer cells compared to normal cells (a high Selectivity Index) suggests potential as an anticancer agent. [11][12]The Annexin V/PI assay will further clarify if the compound induces programmed cell death (apoptosis), a desirable trait for cancer therapeutics. [8]* Antimicrobial Activity: A low MIC value against a specific pathogen indicates potent antimicrobial activity. Further studies would be needed to determine if the effect is bactericidal (killing) or bacteriostatic (inhibiting growth) and to explore the spectrum of activity against other microbes.
-
Anti-inflammatory Activity: Potent inhibition of COX enzymes, particularly selective inhibition of COX-2 over COX-1, would classify the compound as a promising NSAID candidate with a potentially improved gastrointestinal safety profile.
Positive results from this screening cascade would justify advancing the compound to more complex studies, including mechanism of action deconvolution, in vivo efficacy models, and initial ADME/Tox profiling.
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Application Notes and Protocols: Versatile Derivatization of the Nitrile Group in 5-Methyloxazole-4-carbonitrile for Drug Discovery
Introduction: The Strategic Importance of 5-Methyloxazole-4-carbonitrile in Medicinal Chemistry
The this compound scaffold is a privileged starting material in contemporary drug discovery. The oxazole ring system is a bioisostere for various functional groups, offering favorable metabolic stability and opportunities for diverse molecular interactions. The nitrile group at the 4-position is a particularly attractive synthetic handle due to its strong electron-withdrawing nature and its capacity to be transformed into a wide array of other functional groups, each imparting distinct physicochemical and pharmacological properties to the parent molecule.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for the nitrile moiety of this compound, complete with detailed protocols and mechanistic insights.
Core Derivatization Pathways
The transformation of the nitrile group can be broadly categorized into several key reaction classes. This guide will focus on the most impactful derivatizations for altering polarity, hydrogen bonding potential, and overall molecular shape, which are critical parameters in optimizing drug-like properties.
Hydrolysis to Carboxylic Acid: A Gateway to Amides and Esters
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, yielding 5-methylisoxazole-4-carboxylic acid. This derivative is a crucial intermediate for the synthesis of amides and esters, which are prevalent in a vast number of therapeutic agents.[2][3] The hydrolysis can be achieved under either acidic or basic conditions, with the choice often depending on the compatibility of other functional groups within the molecule.
Mechanistic Rationale
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.[4] In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent proton transfers lead to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[4][5]
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 2:1 mixture of glacial acetic acid and concentrated hydrochloric acid.[6][7]
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture over crushed ice and stir until the ice has melted. The product, 5-methylisoxazole-4-carboxylic acid, may precipitate. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 1.2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol and add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) for 2-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 6 M hydrochloric acid. The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.[5]
Reduction to Primary Amine: Introducing a Key Basic Center
The reduction of the nitrile group to a primary amine, (5-methyloxazol-4-yl)methanamine, introduces a basic center into the molecule, which can be pivotal for forming salt forms with improved solubility and for establishing critical interactions with biological targets. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. Catalytic hydrogenation offers a milder alternative.
Mechanistic Rationale
Lithium aluminum hydride acts as a source of hydride ions (H⁻). The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon. The initial addition forms an imine-metal complex, which is then further reduced to a di-metalated amine intermediate. Aqueous workup protonates the nitrogen to yield the primary amine.[6][8]
Experimental Protocol
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Reaction Execution: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Workup and Purification: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
[3+2] Cycloaddition to Tetrazole: A Carboxylic Acid Bioisostere
The [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide, is a highly valuable reaction in medicinal chemistry for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.5-5.0) but with improved metabolic stability and often enhanced oral bioavailability.[9]
Mechanistic Rationale
This reaction is a concerted pericyclic [3+2] cycloaddition between the nitrile (a 2π electron component) and the azide anion (a 4π electron component). The use of a Lewis acid catalyst, such as a zinc salt (e.g., ZnBr₂), activates the nitrile by coordinating to the nitrogen, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the cycloaddition.[10]
Experimental Protocol
Protocol 3.1: Zinc-Catalyzed Tetrazole Synthesis
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq) in water or a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution to pH 2-3 with hydrochloric acid. The tetrazole product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Addition of Organometallic Reagents: Formation of Ketones
The addition of Grignard reagents (R-MgX) to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides a straightforward route to ketones. This allows for the introduction of a variety of alkyl or aryl side chains, significantly expanding the structural diversity of the 5-methyloxazole scaffold.
Mechanistic Rationale
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. This intermediate is stable until an aqueous acid workup is performed. The acid hydrolyzes the imine to the corresponding ketone.[11]
Experimental Protocol
Protocol 4.1: Grignard Reaction and Hydrolysis to a Ketone
-
Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.
-
Reaction Execution: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.2 eq) dropwise to the nitrile solution. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude imine intermediate is then hydrolyzed by stirring with aqueous acid (e.g., 2 M HCl) at room temperature until the reaction is complete (monitored by TLC). Neutralize the solution with sodium bicarbonate and extract the ketone product with an organic solvent. The product can then be purified by column chromatography.
Summary of Derivatization Strategies
| Reaction | Reagents | Product Functional Group | Key Application |
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | Intermediate for amides and esters |
| Base Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid | Intermediate for amides and esters |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | Introduction of a basic center |
| [3+2] Cycloaddition | NaN₃, ZnBr₂, heat | Tetrazole | Carboxylic acid bioisostere |
| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone | C-C bond formation, introduction of side chains |
Visualizing the Derivatization Pathways
Caption: Key derivatization pathways of this compound.
Experimental Workflow: A Generalized Approach
Caption: A generalized workflow for the derivatization of this compound.
Conclusion
The nitrile group of this compound is a versatile functional group that provides access to a wide range of derivatives with significant potential in drug discovery. The protocols outlined in this application note for hydrolysis, reduction, cycloaddition, and Grignard addition represent robust and reliable methods for the synthesis of key analogues. By understanding the mechanistic principles behind these transformations, medicinal chemists can strategically modify the 5-methyloxazole scaffold to optimize pharmacokinetic and pharmacodynamic properties, ultimately accelerating the development of novel therapeutic agents.
References
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Semantic Scholar. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
RSC Publishing. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
-
National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
YouTube. Reduction of nitriles to amines using LiAlH4. [Link]
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
-
STAR Protocols. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. [Link]
-
Heterocycles. CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. [Link]
-
ResearchGate. Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. [Link]
-
National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
ResearchGate. (PDF) N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide. [Link]
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Application Notes & Protocols: Catalytic Reactions Involving 5-Methyloxazole-4-carbonitrile
Introduction
5-Methyloxazole-4-carbonitrile is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two key reactive centers: an electron-rich oxazole ring and an electrophilic nitrile group. The oxazole moiety is a common scaffold in numerous biologically active compounds and natural products[1]. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, or carboxylic acids. This unique combination makes this compound a valuable building block for generating diverse molecular libraries. This guide provides detailed protocols and expert insights into key catalytic transformations that leverage the reactivity of this molecule, focusing on the catalytic reduction of the nitrile group and the functionalization of the oxazole ring.
Section 1: Catalytic Hydrogenation of the Nitrile Moiety
1.1. Scientific Context & Rationale
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to crucial intermediates for pharmaceuticals and agrochemicals. Catalytic hydrogenation is the preferred industrial method due to its high atom economy and the use of molecular hydrogen as a clean reductant[2]. However, the reaction is not without its challenges. The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts, which complicates purification and reduces the yield of the desired product[2][3].
Expertise & Experience: The choice of catalyst, solvent, and additives is critical to ensure high selectivity for the primary amine. Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown excellent performance and selectivity in the reduction of a wide range of nitriles under relatively mild conditions[2]. The protocol below is adapted from established procedures for benzonitrile reduction and is expected to be highly effective for this compound, yielding (5-methyl-1,3-oxazol-4-yl)methanamine. The use of an alcohol solvent like methanol is typical, and careful control of hydrogen pressure and temperature is key to minimizing side reactions.
1.2. Experimental Workflow: Nitrile Reduction
The following diagram outlines the general workflow for the catalytic reduction of the nitrile group.
Caption: Workflow for Catalytic Nitrile Hydrogenation.
1.3. Protocol: Selective Reduction to (5-methyl-1,3-oxazol-4-yl)methanamine
This protocol is based on a highly selective Ruthenium-N-Heterocyclic Carbene catalyzed procedure[2].
Materials:
-
This compound
-
(Cycloocta-1,5-diene)bis(η3-2-methylallyl)ruthenium(II) (Catalyst precursor)
-
1,3-Dimesityl-4,5-dihydro-1H-imidazolium tetrafluoroborate (NHC ligand precursor)
-
Anhydrous Methanol (MeOH)
-
Hydrogen (H₂) gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox, add the Ruthenium precursor (e.g., 2 mol%) and the NHC ligand precursor (e.g., 2.2 mol%) to a vial. Add a portion of the anhydrous methanol and stir for 15 minutes to allow for complex formation.
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Charging the Reactor: Transfer the prepared catalyst solution to the reactor via cannula. Add the remaining anhydrous methanol to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the reactor and remove it from the glovebox. Purge the reactor 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and venting) and analyzing by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure primary amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
1.4. Data & Troubleshooting
| Parameter | Recommended Value | Rationale & Troubleshooting Notes[2][3] |
| Catalyst Loading | 1-5 mol% | Lower loading may lead to incomplete conversion. Higher loading is often unnecessary and not cost-effective. |
| H₂ Pressure | 20-50 bar | Higher pressure generally increases reaction rate but may require more specialized equipment. Insufficient pressure can stall the reaction. |
| Temperature | 80-120 °C | Temperature must be sufficient to activate the catalyst and H₂. If secondary amine formation is observed, consider lowering the temperature. |
| Solvent | Anhydrous MeOH/EtOH | Protic solvents can help suppress byproduct formation. Ensure the solvent is anhydrous to prevent catalyst deactivation. |
| Additive | None required (typically) | For other catalyst systems (e.g., Raney Nickel, Pd/C), adding ammonia can suppress secondary amine formation by shifting the equilibrium away from the secondary imine intermediate[3]. |
Section 2: Palladium-Catalyzed Direct C-H Arylation of the Oxazole Ring
2.1. Scientific Context & Rationale
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, avoiding the need for pre-functionalized starting materials (like halides or organometallics) and thus improving step-economy[4]. Oxazoles are electron-rich heterocycles, and the C2 position is generally the most acidic and sterically accessible site, making it a prime target for palladium-catalyzed C-H activation[1]. This reaction allows for the direct coupling of the oxazole core with various aryl or heteroaryl partners.
Expertise & Experience: The success of a direct C-H arylation hinges on the careful selection of the catalyst, ligand, oxidant, and base. A common catalytic system involves a palladium(II) source, such as Pd(OAc)₂, and a phosphine ligand. A strong base is often required to facilitate the C-H activation step[4]. The protocol described is a representative example for coupling an oxazole with an aryl bromide. The choice of a strong, non-nucleophilic base like t-BuOLi is crucial to deprotonate the oxazole C-H bond without competing side reactions. Microwave heating can significantly accelerate these reactions, reducing reaction times from hours to minutes[5].
2.2. Proposed Catalytic Cycle: Direct C-H Arylation
The mechanism involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by C-H activation.
Caption: Simplified Catalytic Cycle for Direct C-H Arylation.
2.3. Protocol: Direct C2-Arylation with Aryl Bromide
This protocol is adapted from established methods for the direct arylation of oxazoles[1][4].
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or similar bulky, electron-rich phosphine ligand
-
Lithium tert-butoxide (t-BuOLi) or Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or DMF
-
Inert gas (Argon or Nitrogen)
-
Microwave reactor vials or standard Schlenk tubes
Procedure:
-
Reactor Setup: To a microwave vial or Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (e.g., 2.5 mol%) and the phosphine ligand (e.g., 10 mol%).
-
Add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (e.g., t-BuOLi, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with inert gas three times. Add anhydrous dioxane via syringe to achieve a concentration of ~0.2 M.
-
Reaction Execution (Microwave): Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 20-60 minutes).
-
Reaction Execution (Conventional): If using a Schlenk tube, heat the mixture in an oil bath at 120-140 °C, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification & Characterization: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C2-arylated product. Confirm the structure by NMR and HRMS.
2.4. Data & Troubleshooting
| Parameter | Recommended Value | Rationale & Troubleshooting Notes[4] |
| Catalyst/Ligand | Pd₂(dba)₃ / P(o-tol)₃ | Bulky, electron-rich phosphine ligands often improve catalytic activity. For difficult substrates, consider other ligands like SPhos or XPhos. |
| Base | t-BuOLi, K₂CO₃, Cs₂CO₃ | A strong base is often required for C-H activation. If the reaction is sluggish, a stronger base may be needed. Ensure the base is anhydrous. |
| Solvent | Dioxane, DMF | High-boiling, polar aprotic solvents are typical. Ensure the solvent is rigorously dried. |
| Temperature | 120-140 °C | High temperatures are necessary to overcome the activation energy for C-H cleavage. Microwave irradiation can provide rapid, uniform heating. |
| Common Issues | Low conversion, Homocoupling | Low Conversion: Increase temperature, try a different ligand/base combination. Homocoupling (Ar-Ar): Decrease catalyst loading or temperature slightly; ensure stoichiometry is accurate. |
References
-
Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024). ResearchGate. Retrieved from [Link]
-
A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). Linköping University Electronic Press. Retrieved from [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Masri, Z. A. A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. (n.d.). SciSpace. Retrieved from [Link]
-
Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes & Protocols: 5-Methyloxazole-4-carbonitrile as a Versatile Synthon for Heterocyclic Chemistry
Abstract
Heterocyclic compounds form the backbone of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic core.[1] The strategic synthesis of these scaffolds is paramount in drug discovery. This document provides an in-depth guide to the synthetic utility of 5-Methyloxazole-4-carbonitrile (CAS 1003-52-7), a highly functionalized and reactive building block. We will explore its application in the construction of two critical classes of heterocycles: pyridines, via a well-established Diels-Alder cycloaddition, and pyrimidines, through a plausible ring transformation pathway. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthon for the creation of novel molecular entities.
Introduction to this compound
This compound is a unique heterocyclic compound characterized by a five-membered oxazole ring bearing two key functional groups: a methyl group at the 4-position and a strong electron-withdrawing cyano (nitrile) group at the 5-position.[2] This specific arrangement of functionalities imparts a distinct reactivity profile, making it an exceptionally valuable intermediate in organic synthesis.
-
The Oxazole Ring: Functions as a stable, masked 1-aza-1,3-diene (azadiene), which can participate in pericyclic reactions.
-
The Cyano Group: As a potent electron-withdrawing group, it activates the oxazole ring, influencing its participation in cycloaddition reactions and serving as a versatile chemical handle for further transformations.
-
The Methyl Group: Provides a site for potential derivatization and influences the regiochemistry of certain reactions.
Its utility is most famously demonstrated in the "oxazole method" for the industrial synthesis of Vitamin B6 (Pyridoxine), highlighting its reliability and scalability in forming pyridine rings.[2][3][4]
Section 1: Synthesis of Pyridine Derivatives via [4+2] Diels-Alder Cycloaddition
The most prominent application of this compound is its role as an azadiene synthon in the Diels-Alder reaction to construct highly substituted pyridine rings. This reaction is a cornerstone of the "oxazole method" for synthesizing pyridoxine (Vitamin B6).[5][6]
Mechanistic Rationale: The Oxazole as a Masked Diene
The reaction proceeds via a [4+2] cycloaddition between the oxazole (acting as the diene) and a suitable dienophile (e.g., an alkene or alkyne). The initial bicyclic adduct formed is typically unstable. It readily undergoes a retro-Diels-Alder reaction or acid-catalyzed dehydration, leading to the expulsion of the oxygen bridge as a small molecule (like water) and subsequent aromatization to yield the stable pyridine ring. The nitrile and methyl substituents from the oxazole are retained in the final pyridine product, providing a direct route to 4-methylpyridine-3-carbonitrile derivatives. High pressure can also be employed to increase the formation of the desired 3-hydroxypyridine derivatives from the primary adducts.[7]
Workflow for Pyridine Synthesis via Diels-Alder Reaction
Caption: General workflow for pyridine synthesis.
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-5-cyanonicotinate
This protocol details a representative Diels-Alder reaction using ethyl crotonate as the dienophile.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1003-52-7 | 108.10 | 10.0 | 1.0 |
| Ethyl crotonate | 623-70-1 | 114.14 | 15.0 | 1.5 |
| Hydroquinone (inhibitor) | 123-31-9 | 110.11 | 0.1 | 0.01 |
| Toluene, anhydrous | 108-88-3 | - | 20 mL | - |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 0.5 | 0.05 |
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.08 g, 10.0 mmol), ethyl crotonate (1.71 g, 15.0 mmol), hydroquinone (11 mg, 0.1 mmol), and anhydrous toluene (20 mL).
-
Causality Note: Hydroquinone is added to prevent polymerization of the alkene dienophile at elevated temperatures. Anhydrous conditions are preferred to minimize side reactions.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Expertise Note: The reaction is often slow. Microwave-assisted synthesis can significantly reduce reaction times.[8]
-
-
Aromatization: After cooling to room temperature, add p-Toluenesulfonic acid (86 mg, 0.5 mmol).
-
Causality Note: The acid catalyzes the dehydration of the intermediate bicyclic adduct, driving the reaction towards the aromatic pyridine product.
-
-
Workup: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target product.
Self-Validation:
-
Expected Outcome: A pale yellow solid or oil.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic aromatic proton signals and signals corresponding to the two methyl groups and the ethyl ester.
-
Troubleshooting: If the reaction stalls (incomplete consumption of oxazole), adding a Lewis acid catalyst may improve the rate and yield of the cycloaddition step.[6]
Section 2: Synthesis of Pyrimidine Derivatives via Ring Transformation (Proposed Route)
While the Diels-Alder reaction is well-documented, this compound is also a plausible precursor for pyrimidine synthesis. Pyrimidines are essential components of many therapeutic agents.[9] This section outlines a proposed synthetic route based on established chemical principles for the ring transformation of related heterocycles.
Mechanistic Rationale: A Plausible Pathway
The synthesis of a pyrimidine ring from the oxazole precursor would likely involve a reaction with a binucleophile like guanidine. The proposed mechanism involves:
-
Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the electrophilic carbons of the oxazole ring (likely C2 or C5), initiating a ring-opening event.
-
Intermediate Formation: This cleavage would generate an acyclic, reactive intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular condensation between the other nucleophilic nitrogen of the guanidine and a carbonyl or nitrile group in the intermediate would form the new six-membered pyrimidine ring.
-
Aromatization: Elimination of a small molecule (e.g., water) would lead to the final aromatic pyrimidine product.
Workflow for Pyrimidine Synthesis via Ring Transformation
Caption: Plausible workflow for pyrimidine synthesis.
Protocol 2: General & Developmental Protocol for the Synthesis of 2-Amino-4-methyl-6-substituted-pyrimidine-5-carbonitrile
Disclaimer: This is a developmental protocol. The specific conditions (solvent, base, temperature) have not been optimized and will require experimental validation by the researcher.
Materials & Reagents:
| Reagent | Rationale / Variable to Test |
| This compound | Starting material (1.0 eq) |
| Guanidine Hydrochloride | N-C-N building block (1.1 - 1.5 eq) |
| Base (e.g., NaOEt, NaH, K₂CO₃) | To deprotonate guanidine HCl and catalyze the reaction (2.1 - 3.0 eq) |
| Solvent (e.g., EtOH, DMF, Dioxane) | Polarity and boiling point will affect reaction rate and solubility |
General Procedure:
-
Preparation of Base: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution or suspension of the chosen base in the selected anhydrous solvent. For example, if using sodium ethoxide (NaOEt) in ethanol, it can be generated in situ by dissolving sodium metal in absolute ethanol.
-
Causality Note: The choice of base is critical. A strong, non-nucleophilic base is often required for such condensations. Guanidine itself is a strong base, but starting from the hydrochloride salt requires an additional base to liberate the free guanidine.
-
-
Addition of Reagents: To the base/solvent mixture, add guanidine hydrochloride. Stir for 30 minutes at room temperature to ensure the formation of free guanidine. Then, add this compound either neat or as a solution in the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture. The optimal temperature will depend on the solvent (e.g., refluxing ethanol at ~78 °C or DMF at 100-150 °C). Monitor the reaction by TLC, looking for the consumption of the starting oxazole and the appearance of a new, more polar spot.
-
Workup & Isolation: After the reaction is deemed complete (or has ceased to progress), cool the mixture to room temperature. Carefully neutralize with an acid (e.g., acetic acid or dilute HCl) and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (like ethyl acetate). The organic layer is then dried and concentrated.
-
Purification: The crude product will likely require purification by column chromatography or recrystallization to isolate the desired pyrimidine.
Key Considerations for Optimization:
-
Base Strength & Stoichiometry: A stronger base like NaH in an aprotic solvent (DMF) might be more effective than NaOEt in ethanol but requires more stringent anhydrous techniques.
-
Temperature: Higher temperatures may be required to overcome the activation energy for ring opening but could also lead to decomposition. A screening of temperatures from 80 °C to 150 °C is recommended.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO may better solubilize the guanidinium salts and intermediates, facilitating the reaction.
Conclusion
This compound stands out as a potent and versatile building block in heterocyclic synthesis. Its utility in constructing pyridine scaffolds via the Diels-Alder reaction is well-established and offers a reliable pathway to complex, substituted products. Furthermore, its structure presents a compelling, albeit developmental, opportunity for ring transformation reactions to access other valuable heterocyclic systems like pyrimidines. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to exploit the full synthetic potential of this valuable intermediate in their drug discovery and development programs.
References
-
Hu, B., et al. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(11), 1498–1502. Available from: [Link][2][4][6]
-
Bondock, S. (2012). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. In B Vitamins and Folate. IntechOpen. Available from: [Link][5]
-
Hijji, Y. M., & Edwards, A. A. (2003). Microwave - Assisted Synthesis of Substituted Pyridines and Furans. 7th International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link][8]
-
Ohshiro, Y., et al. (1986). The high pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles. Heterocycles, 24(10), 2827-2834. Available from: [Link][7]
-
Hirota, K., et al. (2011). The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. Molecules, 16(12), 10237-10245. Available from: [Link][10]
-
Siddiqui, I. R., et al. (2018). One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones Using Guanidine Hydrochloride as the Catalyst under Aqueous Conditions. ChemistrySelect, 3(42), 11843-11847. Available from: [Link][11]
-
Tohda, Y., et al. (1994). NOVEL SYNTHESIS OF SUBSTITUTED PYRIMIDINES: A RING TRANSFORMATION OF 3-METHYL-5-NITROPYRIMIDIN-4(3H)-ONE. HETEROCYCLES, 38(2), 249. Available from: [Link][12]
-
Gulea, M. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(4), 888. Available from: [Link][1]
-
Singh, P. P., et al. (2015). Application of guanidine and its salts in multicomponent reactions. RSC Advances, 5(30), 23219-23257. Available from: [Link][13]
Sources
- 1. 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methyloxazole-4-carbonitrile as a Precursor for Pharmaceutical Agents
Introduction: The Strategic Importance of the Oxazole Scaffold
The oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive core for the design of novel therapeutics. Within this class of heterocycles, 5-Methyloxazole-4-carbonitrile stands out as a particularly versatile and economically significant precursor. Its chemical architecture, featuring a reactive nitrile group adjacent to a methyl-substituted oxazole ring, provides a synthetic handle for a variety of chemical transformations, leading to the efficient construction of complex pharmaceutical agents.
This technical guide provides an in-depth exploration of this compound's role as a key starting material in pharmaceutical synthesis. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its conversion into high-value pharmaceutical intermediates, and present a comprehensive case study on its application in the synthesis of a commercially significant immunomodulatory drug.
Chemical Profile and Strategic Synthetic Value
This compound (CAS No: 1003-52-7) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O.[2] The strategic value of this molecule lies in the chemical reactivity of its nitrile group. The electron-withdrawing nature of the cyano group makes it susceptible to a range of chemical transformations, most notably hydrolysis to a carboxylic acid. This conversion is a critical first step in many synthetic pathways, as the resulting carboxylic acid is a versatile intermediate for amide bond formation, a ubiquitous linkage in pharmaceutical compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | [2] |
| Molecular Weight | 108.10 g/mol | [2] |
| CAS Number | 1003-52-7 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in most organic solvents | [3] |
Core Application: Synthesis of Leflunomide, an Immunomodulatory Agent
A prime example of this compound's utility is its role as a precursor in the synthesis of Leflunomide. Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[4] The synthesis of Leflunomide hinges on the initial conversion of this compound to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid.[5] This intermediate is then coupled with 4-(trifluoromethyl)aniline to form the final active pharmaceutical ingredient (API).
Experimental Workflow: From Precursor to API
The overall synthetic strategy is a two-stage process. The first stage is the hydrolysis of the nitrile to a carboxylic acid. The second stage involves the formation of an amide bond between the carboxylic acid and an aromatic amine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyloxazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. This compound is a valuable intermediate in medicinal chemistry and materials science, but its synthesis can be challenging.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format. The advice is centered around a common and effective method for oxazole synthesis, the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone precursor.[2][3]
Question 1: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?
Answer: Persistently low yields in this synthesis often trace back to one of several critical areas: the choice of cyclodehydrating agent, reaction temperature, or the purity of your starting materials.
-
Cyclodehydrating Agent: The traditional use of strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can lead to charring and decomposition of the starting material or product, significantly reducing the yield.[3][4]
-
Solution: A switch to polyphosphoric acid (PPA) is highly recommended. PPA often provides a milder reaction environment, minimizing charring and improving yields to the 50-60% range in many cases.[3][4] Another alternative is using trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane (DCM) at controlled temperatures.[5]
-
-
Reaction Temperature and Time: Excessive heat can promote side reactions and decomposition. Conversely, insufficient temperature or time will lead to an incomplete reaction.
-
Solution: If using PPA, maintain a reaction temperature between 120-140°C and monitor the reaction's progress using Thin Layer Chromatography (TLC). For TFAA/DCM, start at 0°C and allow the reaction to slowly warm to room temperature, stirring for 2-12 hours.[5]
-
-
Purity of Precursor: The precursor, N-(1-cyano-2-oxopropyl)acetamide, is susceptible to degradation. Impurities can interfere with the cyclization.
-
Solution: Ensure your starting α-acylamino ketone is pure. If necessary, recrystallize or purify it by column chromatography before use.
-
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of 5-Methyloxazole-4-carbonitrile
Welcome to the technical support guide for 5-Methyloxazole-4-carbonitrile (CAS 1003-52-7). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the scientific reasoning behind each troubleshooting step.
Section 1: FAQs - Understanding Your Compound
This section addresses foundational questions about the nature of this compound, its common impurities, and handling considerations.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common syntheses for oxazole and isoxazole derivatives, you should anticipate three primary categories of impurities:
-
Isomeric Impurities: This is often the most significant challenge. Depending on the precursors and reaction conditions, constitutional isomers can form that possess very similar physical properties to the desired product, making them difficult to separate. For instance, in the synthesis of related isoxazole structures, isomeric impurities have been noted to co-elute in reverse-phase HPLC, posing a major purification hurdle.
-
Unreacted Starting Materials & Reagents: Incomplete reactions will leave residual starting materials. The specific precursors depend on your synthetic scheme, which could involve reagents like ethyl acetoacetate or triethyl orthoformate derivatives.
-
Degradation Products: The oxazole ring and the nitrile functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, which may be present during the reaction or aqueous work-up. A primary degradation product could be the corresponding carboxylic acid (5-Methylisoxazole-4-carboxylic acid) or the amide. Studies on related heterocycles confirm their susceptibility to degradation in acidic and alkaline environments.
Q2: My purified compound is a yellow liquid, but I've seen it described as a solid. Why is this?
A: This is a frequent point of confusion. Commercial suppliers list this compound as both a "clear yellow liquid" and a solid. There are several potential reasons for this discrepancy:
-
Low Melting Point: The compound may have a melting point close to ambient temperature. Minor impurities can significantly depress the melting point, causing an otherwise solid compound to present as an oil or liquid.
-
Residual Solvent: Trapped solvent from the final purification or work-up step can prevent crystallization.
-
Purity Level: The yellow color often indicates the presence of minor, chromophoric impurities. Highly pure material is more likely to be a crystalline solid.
The reported boiling point of 60-62 °C at 20 Torr suggests the compound is readily distillable under vacuum, which is more characteristic of a liquid or low-melting solid.
Q3: How stable is this compound? What storage and handling conditions are recommended?
A: The compound is described as having moderate stability under standard conditions. However, the key is to protect it from conditions that promote hydrolysis.
-
Mechanism of Instability: The oxazole ring, particularly when substituted with an electron-withdrawing group like a nitrile, can be sensitive to hydrolysis. Furthermore, related structures like 5-hydroxyoxazole-4-carboxylic acids are known to be unstable towards hydrolytic ring-opening.
-
Recommended Storage: To maximize shelf-life, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. This minimizes exposure to atmospheric moisture and slows potential degradation pathways.
-
Handling Precautions: During experimental work-ups, avoid prolonged exposure to strong acids or bases. If an aqueous extraction is necessary, use neutralized or buffered solutions and work quickly at reduced temperatures.
Section 2: Troubleshooting Purification Workflows
This section provides a scenario-based approach to tackling specific purification challenges.
Scenario 1: Choosing the Right Primary Purification Strategy
Q: My crude product is a dark, oily residue. What's my first step: chromatography, distillation, or recrystallization?
A: The optimal initial strategy depends on the scale of your reaction and the nature of the impurities. A logical decision-making process is essential to avoid wasted time and material.
Below is a workflow to guide your choice.
Caption: Decision tree for initial purification strategy.
-
Causality: This workflow prioritizes techniques that are efficient for bulk purification (recrystallization, distillation) before resorting to the more labor-intensive and solvent-heavy column chromatography. If your crude product is an oil but the target compound is a solid, inducing crystallization first can dramatically simplify purification. If impurities are baseline materials or salts, a simple vacuum distillation can be highly effective. Chromatography is the most versatile but should be the final option for complex mixtures or after a bulk purification attempt.
Scenario 2: Troubleshooting Column Chromatography
Q: I'm trying to purify by flash chromatography, but my product is co-eluting with an impurity. What should I do?
A: Co-elution is a classic sign of impurities with very similar polarities, which is highly probable if you have an isomer. Here’s how to address it:
-
Optimize Your Solvent System: The goal is to maximize the difference in affinity (ΔRf) between your product and the impurity. Run analytical TLC plates with various solvent systems. Try changing the polarity and the nature of the solvents. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. Sometimes, adding a small percentage of a third solvent (e.g., 0.5% triethylamine to counter acidic silica, or 0.5% acetic acid for acidic compounds) can dramatically alter selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue is the stationary phase's lack of selectivity.
-
Normal Phase Options: Switch from standard silica gel to diol-bonded or cyano-bonded silica. These phases offer different electronic interactions and can resolve compounds that are inseparable on plain silica.
-
Reverse Phase Chromatography: If the impurity is still inseparable, reverse-phase flash chromatography (using C18 silica) is an excellent alternative. This separates compounds based on hydrophobicity rather than polarity, which can be very effective for resolving isomers.
-
Q: My product seems to be degrading on the silica gel column. Is this common and how can I prevent it?
A: Yes, degradation on silica is a known issue for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and its high surface area can catalyze the hydrolysis of the nitrile group or the oxazole ring.
-
The Cause: The silanol groups (Si-OH) on the surface of the silica are acidic protons that can protonate the nitrogen of the oxazole ring, making it more susceptible to nucleophilic attack by trace water in the solvent.
-
The Solution:
-
Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This deactivates the acidic sites.
-
Use a Different Stationary Phase: Alumina (basic or neutral) is a good alternative for compounds that are sensitive to acid but stable to base.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Load the column and elute it immediately.
-
Scenario 3: Troubleshooting Recrystallization
Q: I can't find a suitable single solvent for recrystallization. What are my options?
A: Finding the perfect single solvent is not always possible. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. When this fails, a binary solvent system is the next logical step.
-
Select a Solvent Pair: Choose two miscible solvents. One solvent (the "solvent") should dissolve your compound very well, even at room temperature. The second (the "anti-solvent") should dissolve your compound very poorly.
-
Procedure:
-
Dissolve your crude compound in the minimum amount of the hot "solvent."
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
| Solvent Class | Potential "Solvent" (High Solubility) | Potential "Anti-Solvent" (Low Solubility) | Notes |
| Alcohols | Ethanol, Isopropanol | Water, Hexanes | Ethanol was effective for the related carboxylic acid. |
| Ethers | Diethyl Ether, MTBE | Hexanes, Pentane | Good for moderately polar compounds. |
| Esters | Ethyl Acetate | Hexanes | A common, versatile system. |
| Aromatics | Toluene | Hexanes, Heptane | Good for dissolving aromatic heterocycles. |
| Halogenated | Dichloromethane (DCM) | Hexanes, Pentane | Use with caution due to volatility and toxicity. |
Q: My compound is "oiling out" during recrystallization instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound-solvent eutectic). The compound separates as a liquid instead of a solid.
-
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. The solution is too concentrated. Add more of the hot solvent (or the primary "solvent" in a binary system) to decrease the saturation level.
-
Cool More Slowly: Rapid cooling encourages precipitation rather than ordered crystal growth. Insulate the flask to ensure it cools to room temperature over several hours before moving it to an ice bath.
-
Lower the Dissolution Temperature: Try using a larger volume of solvent and dissolving your compound at a slightly lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Method for Flash Column Chromatography
This protocol provides a self-validating workflow for purifying this compound on silica gel.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.
-
Column Packing: Dry pack a column with silica gel appropriate for the amount of crude material (typically a 40-100:1 ratio of silica:crude by weight). Tap the column to ensure even packing and then wet it with the least polar solvent of your eluent system.
-
Sample Loading:
-
Liquid Load: Dissolve your crude oil in a minimal amount of the eluent.
-
Dry Load (Recommended): Dissolve your crude oil in a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the weight of your crude) and evaporate the solvent under reduced pressure to get a free-flowing powder. Sprinkle this powder evenly onto the top of your packed column. This method provides superior resolution.
-
-
Elution: Begin elution with the determined solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Place the resulting product under high vacuum to remove any final traces of solvent.
Protocol 2: Step-by-Step Guide to Recrystallization Solvent Screening
This small-scale protocol helps you efficiently identify a suitable recrystallization solvent or solvent pair.
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Room Temperature Test: To each tube, add ~0.5 mL of a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes). Agitate the tubes.
-
Observation: If the compound dissolves completely, the solvent is unsuitable as a single solvent but might be a "solvent" in a binary pair. If it is completely insoluble, it might be a good "anti-solvent." A good candidate will show partial or poor solubility.
-
-
Hot Temperature Test: For the solvents that showed poor solubility at room temperature, gently heat the test tube in a water or sand bath.
-
Observation: If the compound dissolves completely upon heating, you have found a potential single solvent for recrystallization.
-
-
Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then in an ice bath.
-
Validation: A successful solvent will show the formation of solid crystals upon cooling. If the compound "oils out" or fails to precipitate, the solvent is not ideal.
-
-
Binary System Test: If no single solvent is effective, take a tube where the compound was highly soluble (e..g., DCM) and begin adding a solvent where it was insoluble (e.g., hexanes) dropwise to test for precipitation. This validates the choice for a binary system.
References
-
SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ProQuest. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
"optimization of reaction conditions for 5-Methyloxazole-4-carbonitrile synthesis"
Welcome to the technical support center for the synthesis of 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a deeper understanding of your reaction.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Consistently Low Yield of this compound
Low yields are a frequent challenge in organic synthesis. The following are common causes and their respective solutions for the synthesis of this compound.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not be reaching completion due to suboptimal reaction conditions, such as insufficient temperature, short reaction time, or inefficient mixing.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious of excessive heat, which could lead to side product formation.
-
Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may drive it to completion.
-
Ensure Efficient Mixing: Use a suitable stir bar and an appropriate stir rate to ensure homogeneity of the reaction mixture, especially if it is heterogeneous.
-
Potential Cause 2: Degradation of Starting Materials or Product
-
Explanation: The reagents or the desired product might be sensitive to the reaction conditions, leading to decomposition. The nitrile group in the target molecule can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Solution:
-
Control pH: If the reaction involves acidic or basic reagents, carefully control the pH of the reaction mixture. Use a pH meter or pH indicator strips to monitor and adjust as needed.
-
Use Milder Reagents: Consider using milder catalysts or reagents that are less likely to cause degradation. For instance, in a Van Leusen synthesis, a weaker base might be employed.
-
Protect Sensitive Functional Groups: If a starting material contains a sensitive functional group, consider a protection-deprotection strategy.
-
Potential Cause 3: Suboptimal Stoichiometry of Reagents
-
Explanation: An incorrect ratio of reactants can lead to the formation of byproducts or leave an excess of a starting material, thereby reducing the yield of the desired product.
-
Solution:
-
Verify Stoichiometry: Carefully calculate and measure the molar ratios of all reactants.
-
Incremental Addition: For highly reactive species, consider adding them to the reaction mixture portion-wise or via a syringe pump to maintain a low concentration and minimize side reactions.
-
Problem 2: Presence of Significant Impurities in the Crude Product
The isolation of a pure product is as crucial as achieving a high yield. Here's how to tackle common impurity issues.
Potential Cause 1: Formation of Side Products
-
Explanation: The reaction conditions may favor the formation of undesired side products. In oxazole synthesis, common side reactions can include the formation of isomeric products or rearranged intermediates. For instance, in the Van Leusen synthesis, side reactions can occur if the intermediate oxazoline does not eliminate the tosyl group cleanly.[1]
-
Solution:
-
Identify the Impurity: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.
-
Modify Reaction Conditions: Once the side products are identified, adjust the reaction conditions to disfavor their formation. This could involve changing the solvent, temperature, or catalyst.
-
Alternative Synthetic Route: If side product formation is inherent to the chosen synthetic route, consider an alternative pathway to the target molecule.
-
Potential Cause 2: Incomplete Removal of Starting Materials or Reagents
-
Explanation: The work-up and purification procedures may not be effective in removing all unreacted starting materials or reagents.
-
Solution:
-
Optimize Work-up: Incorporate appropriate aqueous washes to remove water-soluble reagents and byproducts. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic impurities.
-
Effective Purification: Column chromatography is a powerful tool for separating the desired product from impurities.[2] Experiment with different solvent systems (eluents) to achieve optimal separation. Recrystallization can also be a highly effective method for purifying solid products.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. One of the most prominent is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][3] Another approach is the reaction of α-acylamino ketones with a dehydrating agent.[4] Phosphine-mediated syntheses from carboxylic acids have also been reported for 4,5-disubstituted oxazoles.
Q2: What are the recommended starting materials for a Van Leusen synthesis of this compound?
A2: The key starting materials for a Van Leusen synthesis of this specific molecule would be acetaldehyde and tosylmethyl isocyanide (TosMIC) . The methyl group at the 5-position of the oxazole ring originates from the acetaldehyde.
Q3: What are the typical reaction conditions for the Van Leusen synthesis of oxazoles?
A3: The Van Leusen reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) in the presence of a strong base like potassium tert-butoxide (t-BuOK) at low temperatures, often starting at -78 °C and gradually warming to room temperature.[1][5]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. For solid products, recrystallization from a suitable solvent system can also be an effective purification method.[6] The choice of solvent for recrystallization will depend on the solubility of the product and impurities at different temperatures.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Many of the reagents used in oxazole synthesis are hazardous. For example, tosylmethyl isocyanide (TosMIC) is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.
Experimental Protocols
Illustrative Protocol: Van Leusen Synthesis of this compound
This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Tosylmethyl isocyanide (TosMIC)
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add potassium tert-butoxide (1.1 equivalents) to the cold THF and stir until dissolved.
-
In a separate flask, dissolve tosylmethyl isocyanide (1.0 equivalent) in anhydrous THF.
-
Slowly add the TosMIC solution to the cold t-BuOK solution via a syringe or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Van Leusen Oxazole Synthesis Pathway
Caption: The reaction pathway for the Van Leusen synthesis of this compound.
References
- Van Leusen, D., et al. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
- Chavan, L. N., et al. (2025). A stable triflylpyridinium reagent mediates a highly efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. The Journal of Organic Chemistry, 90, 3727-3732.
- Xie, H., Yuan, D., & Ding, M. W. (2012). A tandem reaction of a vinyliminophosphorane with various acyl chlorides gives unexpectedly 2,4,5-trisubstituted oxazoles in a one-pot fashion. The Journal of Organic Chemistry, 77(6), 2954-2958.
- van Leusen, A. M., et al. (1972). The reaction of tosylmethyl isocyanide with aldehydes. A new and convenient synthesis of oxazoles. Tetrahedron Letters, 13(23), 2369-2372.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]
-
Van Leusen Reaction - SynArchive. Available at: [Link]
- Cai, X. H., Yang, H. J., & Zhang, G. L. (2005). Synthesis of 2, 4, 5-trisubstituted oxazoles. Synthesis, (10), 1569-1571.
-
ResearchGate. Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Available at: [Link]
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
-
PubChem. 4-Methyloxazole-5-carbonitrile. Available at: [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5-Methyloxazole-4-carbonitrile
Sources
- 1. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Troubleshooting By-product Formation in Reactions of 5-Methyloxazole-4-carbonitrile
Welcome to the technical support center for 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate the formation of common by-products, ensuring the integrity and efficiency of your reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable heterocyclic compound, prized for its unique electronic properties that make it a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The molecule's reactivity is primarily dictated by the interplay between the electron-deficient oxazole ring and the strongly electron-withdrawing cyano group at the 4-position. This configuration renders the carbon atom of the nitrile group and the C2 and C5 positions of the oxazole ring susceptible to nucleophilic attack, while the methyl group offers a site for potential side reactions under certain conditions.
This guide will delve into the common challenges encountered during reactions with this compound and provide a structured, question-and-answer-based approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Hydrolysis and Related By-products
Question 1: I am observing the formation of new, more polar impurities in my reaction mixture, especially during aqueous work-up or when using protic solvents. What could these be?
Answer: The most common by-products arising from the presence of water, acid, or base are due to the hydrolysis of the nitrile functional group. This can lead to the formation of two primary impurities: 5-Methyloxazole-4-carboxamide and 5-Methyloxazole-4-carboxylic acid.
-
5-Methyloxazole-4-carboxamide: This is the initial product of nitrile hydrolysis and is often an intermediate in the formation of the carboxylic acid.
-
5-Methyloxazole-4-carboxylic acid: Complete hydrolysis of the nitrile group leads to the corresponding carboxylic acid. This by-product is significantly more polar than the starting material and the amide intermediate.
Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. Under acidic conditions, the nitrile nitrogen is protonated, further activating the carbon for attack by water.
Troubleshooting Flowchart: Nitrile Hydrolysis
Caption: Troubleshooting workflow for identifying and mitigating nitrile hydrolysis.
Experimental Protocol: Monitoring and Confirming Hydrolysis By-products
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture or the post-work-up organic layer. Dilute with a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor for the expected mass-to-charge ratios (m/z) of the starting material, the amide, and the carboxylic acid in both positive and negative ion modes.
-
-
¹H NMR Analysis: After purification of the impurity, or if it is a major component, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the disappearance of the characteristic nitrile signal and the appearance of broad singlets corresponding to the -NH₂ protons of the amide or the -COOH proton of the carboxylic acid.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₅H₄N₂O | 108.10 | 109.04 |
| 5-Methyloxazole-4-carboxamide | C₅H₆N₂O₂ | 126.11 | 127.05 |
| 5-Methyloxazole-4-carboxylic acid | C₅H₅NO₃ | 127.10 | 128.04 |
Table 1: Molecular weights and expected m/z values for this compound and its primary hydrolysis products.
Category 2: Reactions with Nucleophiles
Question 2: I am performing a reaction with a strong nucleophile, such as a Grignard reagent, and I am getting a complex mixture of products instead of the expected addition to the nitrile. What could be happening?
Answer: While Grignard reagents and other strong organometallic nucleophiles are expected to add to the nitrile to form a ketone after hydrolysis, the oxazole ring itself can be susceptible to nucleophilic attack or deprotonation, leading to by-products.
Potential Side Reactions with Strong Nucleophiles:
-
Attack at the Oxazole Ring: The C2 and C5 positions of the oxazole ring are electron-deficient and can be attacked by strong nucleophiles, potentially leading to ring-opened products.
-
Deprotonation of the Methyl Group: A very strong and sterically hindered base could potentially deprotonate the methyl group, leading to a reactive intermediate that can participate in side reactions.
-
Formation of Ketone By-products: The expected reaction of a Grignard reagent with the nitrile will initially form an imine intermediate. Incomplete hydrolysis or side reactions of this imine can lead to a mixture of products.
Troubleshooting Flowchart: Reactions with Strong Nucleophiles
Caption: Troubleshooting workflow for reactions involving strong nucleophiles.
Experimental Protocol: Minimizing By-products in Grignard Reactions
-
Reaction Setup:
-
Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents.
-
-
Inverse Addition:
-
Prepare a solution of this compound in your chosen anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the Grignard reagent solution to 0°C or lower.
-
Slowly add the solution of this compound to the Grignard reagent via a syringe pump to maintain a constant, low concentration of the starting material.
-
-
Temperature Control: Maintain a low reaction temperature (e.g., -78°C to 0°C) throughout the addition to favor the desired kinetic product.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at low temperature before warming to room temperature. This controlled hydrolysis helps to minimize side reactions of the intermediate imine.
Category 3: Ring Instability and Rearrangement
Question 3: I am attempting a reaction at elevated temperatures or under strongly acidic/basic conditions and observing the formation of unexpected aromatic by-products. What could be the cause?
Answer: The oxazole ring, while aromatic, can be susceptible to ring-opening and rearrangement under harsh conditions, particularly when functionalized with an electron-withdrawing group like a nitrile. This can lead to the formation of more stable heterocyclic systems, such as pyridines or pyrimidines.
Mechanism of Potential Rearrangement: Under certain conditions, the oxazole ring can undergo cleavage, and the resulting intermediates can cyclize to form six-membered aromatic rings. For instance, in the presence of a suitable nitrogen source (like ammonia or an amine), a pyridine ring can be formed.
Troubleshooting Guide: Ring Instability
| Observation | Potential Cause | Troubleshooting Steps |
| Formation of pyridine or pyrimidine-like by-products (identified by MS and NMR). | Ring-opening of the oxazole followed by rearrangement. | - Lower the reaction temperature. - Avoid prolonged reaction times at high temperatures. - Use milder reaction conditions. If strong acid or base is required, consider using a weaker acid/base or a heterogeneous catalyst.- Screen different solvents. A less polar solvent may disfavor the ring-opening pathway. |
| General degradation of starting material with no clear major by-product. | Thermal decomposition. | - Determine the thermal stability of your starting material and intermediates using techniques like TGA or DSC. - Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying by-products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is generally suitable for separating this compound from its more polar hydrolysis by-products. A UV detector set at an appropriate wavelength (e.g., determined by a UV scan of the starting material) can be used for detection. For confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile by-products or for confirming the presence of isomers, GC-MS can be a powerful tool. Derivatization may be necessary for polar by-products like carboxylic acids to improve their volatility.[4]
Concluding Remarks
By understanding the inherent reactivity of this compound and anticipating potential side reactions, researchers can design more robust synthetic routes and streamline their troubleshooting efforts. This guide provides a framework for addressing common challenges, but it is essential to remember that each reaction is unique. Careful monitoring, thorough analysis, and a systematic approach to optimization are the keys to success.
References
-
Masterson, D. S. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyloxazole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Zhang, J., & Cui, S. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(7), 1569.
- Hamzik, J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Science of Synthesis. (n.d.). Allylic Grignard reagents. Thieme.
- Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, Synopses, (7), 428-429.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- G. A. Morris, et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2096-2107.
- Girek, T., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601.
- D'Hondt, M., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
- Revelou, P. K., et al. (2022). A Review of the Analytical Methods for the Determination of 4(5)
-
ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Methyloxazole-4-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methyloxazole-4-carbonitrile. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during laboratory synthesis and, critically, during scale-up.
Overview of Synthesis
The synthesis of this compound is not widely documented under this specific name in readily available literature, suggesting it may be a niche intermediate or referred to by other nomenclature. However, the synthesis of structurally related oxazoles, such as 4-methyl-oxazole-5-carbonitrile or other substituted oxazole-carbonitriles, typically relies on established synthetic routes. The most prominent and versatile of these is the Van Leusen Oxazole Synthesis .[1][2][3]
This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[4] For the synthesis of a 5-substituted oxazole, the aldehyde provides the substituent at the 5-position. To achieve the target molecule, this compound, a modified approach or a different synthetic strategy would be necessary, as the standard Van Leusen reaction places the aldehyde-derived group at the 5-position. Alternative strategies might involve building the oxazole ring from precursors already containing the required methyl and nitrile groups.
The general workflow for a related Van Leusen synthesis is outlined below.
Caption: Generalized workflow for the Van Leusen oxazole synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of oxazole-carbonitriles.
FAQ 1: Why is my reaction yield consistently low?
Potential Causes & Solutions
Low yields are a frequent challenge and can stem from multiple factors, from reagent quality to reaction conditions.
-
Cause 1: Incomplete Deprotonation of TosMIC. The reaction is initiated by the deprotonation of TosMIC, which is acidic but requires a sufficiently strong base.[2] If the base is weak, old, or hydrated (e.g., K₂CO₃ that has absorbed moisture), the deprotonation will be incomplete, leading to unreacted starting material.
-
Troubleshooting:
-
Use a Stronger Base: Consider switching to potassium tert-butoxide (t-BuOK) for more reliable and complete deprotonation.[3]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is freshly dried or purchased from a sealed container.
-
Verify Base Stoichiometry: Use at least one equivalent of a strong base. Some protocols may call for a slight excess.
-
-
-
Cause 2: Competing Side Reactions. Aldehydes, especially unhindered ones, can undergo self-condensation (aldol reaction) under basic conditions. This is a common competitive pathway that consumes the starting material.
-
Troubleshooting:
-
Control Temperature: Add the aldehyde solution slowly to the deprotonated TosMIC solution at a low temperature (e.g., -60 °C to 0 °C) to disfavor the aldol reaction.[3]
-
Order of Addition: Always add the aldehyde to the pre-formed TosMIC anion solution. Never mix the aldehyde and base before introducing TosMIC.
-
-
-
Cause 3: Inefficient Cyclization or Elimination. The transformation from the intermediate oxazoline to the final oxazole requires the elimination of toluenesulfinic acid.[1][4] If this step is sluggish, the intermediate may persist or degrade.
-
Troubleshooting:
-
Thermal Push: After the initial low-temperature addition, the reaction often requires heating (reflux) to drive the elimination and aromatization to the oxazole ring.[3]
-
Solvent Choice: Solvents like methanol or ethanol can facilitate the elimination step. Some procedures add methanol after the initial reaction before heating to reflux.[3]
-
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Base | Weak or hydrated base (e.g., old K₂CO₃) | Strong, anhydrous base (e.g., t-BuOK) | Ensures complete and rapid deprotonation of TosMIC.[2][3] |
| Temperature | Addition at room temperature | Slow addition at low temperature (e.g., 0°C or below) | Minimizes competing side reactions like aldehyde self-condensation.[3] |
| Reaction Time | Insufficient heating post-addition | Refluxing for 1-2 hours after initial reaction | Drives the elimination of the tosyl group to form the aromatic oxazole ring.[1][3] |
FAQ 2: I am seeing significant impurity peaks in my crude NMR/LC-MS. What are they?
Potential Impurities & Mitigation Strategies
Caption: Common impurities in the synthesis of substituted oxazoles.
-
Impurity 1: Unreacted TosMIC or Aldehyde.
-
Identification: Peaks corresponding to starting materials in chromatographic or spectroscopic analysis.
-
Mitigation: This points to issues addressed in FAQ 1 (poor deprotonation, insufficient reaction time/temperature). Re-evaluate your reaction conditions, particularly base strength and stoichiometry.
-
-
Impurity 2: Isomeric Products. In syntheses of related heterocycles like isoxazoles, the formation of regioisomers is a known problem. For example, in the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives, the 3-methylisoxazole isomer can form.[5]
-
Identification: An isomer will have the same mass in LC-MS but a different retention time and a distinct NMR spectrum.
-
Mitigation:
-
Temperature Control: Precise control of addition temperature can enhance regioselectivity. Dropping the temperature to as low as -20°C has been shown to reduce isomeric impurities in similar syntheses.[5]
-
Purification: Careful purification is key. Isomers can sometimes be separated by column chromatography with a fine-tuned solvent system or by recrystallization using a specific solvent mixture, such as acetic acid-toluene.[5]
-
-
-
Impurity 3: Products from TosMIC Degradation. TosMIC can degrade, especially in the presence of moisture or strong base over long periods.
-
Mitigation: Use fresh, high-purity TosMIC. Keep reaction times as short as is effective and work under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
FAQ 3: The reaction is highly exothermic and difficult to control during scale-up. How can I manage this?
Thermal Hazard Management
A thermal runaway is a critical safety hazard where an increase in temperature causes the reaction rate to increase, which in turn generates more heat, creating a dangerous positive feedback loop.[6][7] This is a major concern when scaling up exothermic reactions.[8]
-
Problem 1: Poor Heat Dissipation. As reaction volume increases, the surface-area-to-volume ratio decreases. This means a larger reactor is less efficient at dissipating heat to the environment.[8] A reaction that is easily managed in a 100 mL flask can become uncontrollable in a 20 L reactor.
-
Solution: Controlled Reagent Addition & Enhanced Cooling.
-
Semi-Batch Process: Instead of adding all reagents at once (batch mode), adopt a semi-batch approach. Add one of the key reagents (e.g., the aldehyde) slowly and continuously over a period of time. This allows the cooling system to remove the heat as it is generated.
-
Monitor Internal Temperature: Always use a thermocouple to monitor the internal temperature of the reaction mass, not the jacket temperature.[6] The internal temperature is the true indicator of the reaction's state.
-
Ensure Adequate Cooling Capacity: Before scaling up, calculate the expected heat of reaction. Ensure your reactor's cooling system is capable of handling the thermal load.
-
-
-
Problem 2: Reagent Accumulation. If the reaction rate is slow at the initial addition temperature, the added reagent can build up (accumulate) without reacting. If the temperature then rises, this accumulated reagent can react all at once, leading to a sudden and massive release of energy.
-
Solution: "Dose and Wait" or Calorimetry Studies.
-
Reaction Calorimetry: Use a reaction calorimeter (like an RC1) to study the reaction kinetics and heat flow under process-like conditions. This provides critical data on heat generation rates and helps identify conditions that lead to accumulation.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR spectroscopy) to track the consumption of the added reagent in real-time. This ensures it is reacting as it is added and not accumulating.
-
-
| Scale-Up Parameter | Lab-Scale (Benchtop) | Pilot-Scale (Kilogram) | Safety Consideration |
| Addition Mode | Typically all at once (batch) | Slow, controlled addition (semi-batch) | Prevents rapid heat release and allows cooling system to keep pace. |
| Heat Transfer | High surface-area-to-volume ratio | Low surface-area-to-volume ratio | Heat dissipation is less efficient; requires a robust cooling jacket and potentially internal cooling coils.[8] |
| Mixing | Magnetic or overhead stirrer | Baffled reactor with optimized impeller | Prevents localized "hot spots" and ensures uniform temperature distribution. |
| Monitoring | External bath temperature | Internal thermocouple probe | Provides an accurate reading of the reaction's thermal state.[6] |
FAQ 4: How should I approach purification at a larger scale?
Scaling Up Purification
Purification methods that are convenient at the lab scale, like column chromatography, can become impractical, expensive, and hazardous at larger scales due to the large volumes of flammable solvents required.[6]
-
Strategy 1: Crystallization. This is the preferred method for industrial-scale purification.
-
Procedure:
-
Solvent Screening: Perform small-scale screening to find a solvent or solvent mixture where the product has high solubility at high temperatures but low solubility at low temperatures. Impurities should ideally remain soluble at low temperatures.
-
Controlled Cooling: Once a solvent system is identified, scale-up involves dissolving the crude product in the hot solvent and then cooling it slowly and controllably. Rapid crashing out can trap impurities.
-
Washing: Wash the resulting crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the surface.
-
-
-
Strategy 2: Liquid-Liquid Extraction. Use pH changes to move the product between aqueous and organic layers, leaving impurities behind.
-
Example: If the product or a key impurity has an acidic or basic handle, you can perform an acidic or basic wash to selectively extract it. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[9]
-
-
Strategy 3: Trituration. If the product is a solid and the impurities are oils or highly soluble, the crude material can be stirred as a slurry in a solvent that dissolves the impurities but not the product. The solid product is then isolated by filtration.
References
-
Van Leusen Oxazole Synthesis. [Link]
-
Van Leusen reaction - Wikipedia. [Link]
-
Van Leusen Reaction | NROChemistry. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. [Link]
-
Mechanism of van Leusen oxazole synthesis. - ResearchGate. [Link]
-
Thermal Hazards Assessment of Three Azo Nitrile Compounds | Request PDF. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]
-
Critical Considerations in Process Safety | H.E.L Group. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchGate. [Link]
-
Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. - ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. [Link]
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- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
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- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
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- 7. icheme.org [icheme.org]
- 8. helgroup.com [helgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"stability issues of 5-Methyloxazole-4-carbonitrile under acidic conditions"
Welcome to the technical support center for 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly under acidic conditions. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: Why is this compound considered unstable in acidic conditions?
A1: The instability arises from two primary chemical features of the molecule:
-
Basicity of the Oxazole Ring: The oxazole ring contains a pyridine-like nitrogen atom at position 3, which is basic and can be readily protonated by acids to form an oxazolium salt.[1] This protonation makes the ring electron-deficient and significantly more susceptible to nucleophilic attack, including by weak nucleophiles like water.
-
Electron-Withdrawing Substituents: The carbonitrile (cyano) group at the C4-position is strongly electron-withdrawing.[2] This electronic effect further destabilizes the already electron-deficient oxazole ring, potentially facilitating ring cleavage.
Q2: What are the likely degradation pathways and products in an acidic aqueous environment?
A2: Based on fundamental organic chemistry principles and studies of related compounds, two competing degradation pathways are likely:
-
Nitrile Hydrolysis: The carbonitrile group can undergo acid-catalyzed hydrolysis. This typically proceeds first to an amide intermediate (5-Methyloxazole-4-carboxamide) and then to the corresponding carboxylic acid (5-Methyloxazole-4-carboxylic acid). This is a common reaction for nitriles in acidic media.
-
Oxazole Ring Cleavage: Following protonation of the ring nitrogen, water can act as a nucleophile and attack the C2 position, which is the most electron-deficient carbon.[1] This initiates a ring-opening cascade, leading to the formation of various acyclic fragments. Studies on closely related compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have shown them to be unstable towards hydrolytic ring-opening.[3][4]
Q3: Which types of acids are most likely to cause degradation?
A3: Generally, strong, concentrated acids will promote degradation more rapidly than weak or dilute acids. The key factor is the ability of the acid to protonate the oxazole nitrogen. Therefore, acids with a low pKa, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), should be used with caution. The presence of water as a nucleophile is critical for the hydrolytic pathways.
Q4: How should I store this compound to ensure its long-term stability?
A4: To maximize shelf-life, the compound should be stored as a solid in a tightly sealed container, protected from moisture and light, and kept in a cool, dry place. Avoid storing solutions of the compound, especially in protic or acidic solvents, for extended periods. If a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dichloromethane) and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Proposed Degradation Mechanism
The following diagram illustrates the two primary degradation pathways hypothesized to occur under acidic conditions.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyloxazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.
Introduction
This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its oxazole core is a common motif in many biologically active molecules.[2][3] This guide will explore common and alternative synthetic routes, address potential challenges, and offer practical solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: From Ethyl 2-chloroacetoacetate and Formamide
This is a classical and widely cited method for the synthesis of the corresponding ester, which can then be converted to the nitrile.[4][5]
Q1: I'm getting a low yield of ethyl 4-methyl-5-oxazolecarboxylate. What are the common causes?
A1: Low yields in this reaction are often attributed to several factors:
-
Incomplete Reaction: The reaction between ethyl 2-chloroacetoacetate and formamide requires prolonged heating.[4][5] Ensure the reaction is maintained at the recommended temperature (typically 120-135°C) for the specified duration (up to 18 hours).[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
-
Side Reactions: At elevated temperatures, formamide can decompose. It's also possible for side reactions to occur with the reactive ethyl 2-chloroacetoacetate. Using a moderate excess of formamide can help drive the reaction towards the desired product.[4]
-
Work-up Issues: The work-up procedure involves neutralization with a base like potassium carbonate.[4][5] Inefficient neutralization or extraction can lead to product loss. Ensure thorough mixing during neutralization and use an appropriate extraction solvent system (e.g., benzene/ether).[4]
Q2: My final product after distillation is a brown oil instead of a white solid. How can I purify it?
A2: A brown, oily residue suggests the presence of impurities. While Kugelrohr distillation is effective for initial purification, further steps may be necessary:[4]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the desired product from colored impurities.
-
Recrystallization: If a small amount of solid can be isolated, recrystallization from a suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) can yield a purer, crystalline product.
Q3: How do I convert the resulting ethyl 4-methyl-5-oxazolecarboxylate to this compound?
A3: The conversion of the ester to the nitrile can be achieved through a two-step process:
-
Hydrolysis to Carboxylic Acid: The ester is first hydrolyzed to 4-methyl-5-oxazolecarboxylic acid. This is typically done under acidic conditions, for example, by refluxing with a mixture of acetic acid and hydrochloric acid.[6]
-
Conversion to Nitrile: The carboxylic acid can then be converted to the nitrile. A common method is to first convert the carboxylic acid to the corresponding primary amide, followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Route 2: Van Leusen Oxazole Synthesis
The Van Leusen reaction offers an alternative and often high-yielding route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9][10]
Q1: I'm attempting to synthesize a 5-substituted oxazole using the Van Leusen reaction, but the reaction is not proceeding. What should I check?
A1: Several factors can hinder the Van Leusen reaction:
-
Base Strength: The reaction requires a base to deprotonate TosMIC.[7][11] The choice of base is critical. For aldehyde substrates, potassium carbonate (K₂CO₃) is commonly used.[9][12] Stronger bases like potassium tert-butoxide (t-BuOK) are also effective but may lead to side reactions if not controlled carefully.[11] Ensure the base is fresh and anhydrous.
-
Solvent: The choice of solvent is important. Methanol or isopropanol are often used for this reaction.[9][12] The solvent should be dry, as water can interfere with the reaction.
-
TosMIC Quality: TosMIC is sensitive to moisture and can degrade over time. Use high-quality, dry TosMIC for the best results.
-
Temperature: While some Van Leusen reactions proceed at room temperature, others may require heating to reflux to go to completion.[12]
Q2: I am observing the formation of an oxazoline intermediate. How can I promote its conversion to the final oxazole product?
A2: The formation of the oxazoline is an intermediate step in the Van Leusen synthesis.[8][10] The final elimination of the tosyl group to form the aromatic oxazole is base-promoted.[10] If the oxazoline is accumulating, consider the following:
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or increasing the temperature can facilitate the elimination step.
-
Stronger Base: If using a mild base like K₂CO₃, switching to a stronger, non-nucleophilic base might be necessary to drive the elimination.
Q3: Can I use microwave irradiation to accelerate the Van Leusen synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to the Van Leusen reaction, often leading to significantly reduced reaction times and high yields.[12] This method is considered a greener approach as it can reduce energy consumption.[13]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Ethyl 2-chloroacetoacetate | Route 2: Van Leusen Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Formamide | Aldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Intermediates | Ethyl 4-methyl-5-oxazolecarboxylate | Oxazoline |
| Typical Yields | Moderate (e.g., 31-49% for the ester)[4][5] | Generally high[9][12] |
| Reaction Conditions | High temperature (120-135°C), long reaction times (up to 18h)[4] | Mild to reflux, can be accelerated with microwaves[12] |
| Advantages | Utilizes readily available and inexpensive starting materials. | High yields, milder conditions, broader substrate scope. |
| Disadvantages | Harsher reaction conditions, moderate yields, multi-step to get to the nitrile. | TosMIC can be moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-5-oxazolecarboxylate
This protocol is adapted from established literature procedures.[4][5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (0.337 moles) and formamide (0.933 moles).
-
Heat the mixture with stirring at 120-135°C for 18 hours.
-
Cool the reaction mixture in an ice bath to 10°C.
-
Slowly add 1 N potassium carbonate solution (300 ml) dropwise. Be cautious of gas evolution.
-
After the addition is complete, add a mixture of benzene and ether (2:1, 200 ml) and stir.
-
Saturate the aqueous layer with sodium chloride to aid in phase separation.
-
Filter any insoluble material.
-
Separate the organic layer, wash it with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting brown residue by Kugelrohr distillation to obtain ethyl 4-methyl-5-oxazolecarboxylate as a white solid.
Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
This is a general protocol that can be adapted for various aldehydes.[12]
-
To a microwave-safe reaction vessel, add the aldehyde (3 mmol), tosylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K₃PO₄) (6 mmol).
-
Add isopropanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 65°C with a power of 350 W until the reaction is complete (monitor by TLC).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Mechanisms
Robinson-Gabriel Synthesis Pathway
The Robinson-Gabriel synthesis is a classical method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone.[14][15]
Caption: Workflow of the Van Leusen oxazole synthesis.
References
-
Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available at: [Link]
-
Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. Available at: [Link]
-
Van Leusen Reaction | NROChemistry. Available at: [Link]
-
Van Leusen reaction - Wikipedia. Available at: [Link]
-
Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library - ePrints Soton. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - NIH. Available at: [Link]
-
Van Leusen Reaction - SynArchive. Available at: [Link]
-
Van Leusen Reaction - YouTube. Available at: [Link]
-
Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. - ResearchGate. Available at: [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchGate. Available at: [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Preparation of Ethyl 4-Methyl-5-Oxazolecarboxylate - PrepChem.com. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. Available at: [Link]
- US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. Available at: [Link]
Sources
- 1. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of 5-Methyloxazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Methyloxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the crucial workup and purification stages of this important heterocyclic compound. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
I. Foundational Principles of the Workup Procedure
The successful isolation of this compound hinges on a carefully designed workup procedure that addresses the inherent properties of the oxazole ring and the potential byproducts of its synthesis, most commonly via the Van Leusen oxazole synthesis. The oxazole ring, while aromatic, can be susceptible to cleavage under strongly acidic or basic conditions.[1][2] Therefore, the workup must be conducted under controlled pH to prevent ring-opening.[1]
A typical synthesis of a 5-substituted oxazole using TosMIC (p-toluenesulfonylmethyl isocyanide) and an aldehyde will generate byproducts such as p-toluenesulfinic acid and potentially an intermediate oxazoline.[3][4] The primary goals of the workup are to neutralize the reaction mixture, remove these byproducts, and isolate the desired this compound.
II. Step-by-Step Workup and Purification Protocol
This protocol provides a comprehensive procedure for the workup and purification of this compound following its synthesis.
A. Quenching and Initial Extraction
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize any remaining acidic components and to quench the reaction.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Repeat the extraction process three times to ensure complete recovery of the product. For isoxazole carboxylates, dichloromethane has been shown to be an effective extraction solvent.[5][6]
-
Combine and Wash: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove any residual water from the organic layer.
B. Drying and Solvent Removal
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow the mixture to stand for at least 15-20 minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
C. Purification
The crude this compound can be purified by either column chromatography or recrystallization.
Method 1: Column Chromatography
Column chromatography is a highly effective method for purifying polar heterocyclic compounds.[7]
-
Stationary Phase: Silica gel (slightly acidic).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[8]
-
Procedure:
-
Prepare the column with a slurry of silica gel in the chosen non-polar solvent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[9]
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvents for recrystallizing heterocyclic compounds include ethanol, methanol, acetone, or mixtures such as ethanol/water or acetone/hexane.[10][11] For the closely related 5-methylisoxazole-4-carboxylic acid, ethanol has been used successfully.[5][6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the workup and purification of this compound.
Q1: My yield is low after the workup. What are the possible reasons?
-
Incomplete Extraction: this compound may have some water solubility. Ensure you perform multiple extractions with the organic solvent.
-
Ring Opening: The oxazole ring is sensitive to strong acids and bases.[1][2] Ensure the neutralization step with sodium bicarbonate is thorough but not overly basic.
-
Hydrolysis of the Nitrile Group: Prolonged exposure to acidic or basic conditions during the workup can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[12]
Q2: I am having trouble with the purification by column chromatography. The product is streaking on the TLC plate.
-
Acidic Silica Gel: The slightly acidic nature of silica gel can sometimes cause streaking with nitrogen-containing heterocyclic compounds. You can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine (Et₃N) in the eluent (e.g., 0.5-1%).
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Experiment with different solvent ratios or different solvent systems.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to:
-
Solution Cooled Too Quickly: Re-dissolve the oil by heating the solution and allow it to cool more slowly.
-
High Concentration of Impurities: The presence of impurities can disrupt crystal lattice formation. It may be necessary to first purify the compound by column chromatography before attempting recrystallization.
-
Inappropriate Solvent: The chosen solvent may not be suitable. Try a different solvent or a solvent mixture.
Q4: What are the common byproducts I should look for during purification?
In a Van Leusen synthesis, common byproducts include:
-
Unreacted Aldehyde and TosMIC: These can often be removed by column chromatography.
-
p-Toluenesulfinic acid: This byproduct is acidic and should be removed during the initial basic wash with sodium bicarbonate.[3]
-
Oxazoline Intermediate: Incomplete elimination of the tosyl group can result in the presence of the corresponding oxazoline.[3] This can often be separated by column chromatography.
IV. Visualizing the Workflow
Workup and Purification Workflow
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Crystallization Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. varsal.com [varsal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Differentiating 5-Methyloxazole-4-carbonitrile Isomers Through Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isomeric impurities can significantly alter the pharmacological and toxicological profiles of a target molecule. This guide provides an in-depth comparison of the key spectroscopic features of four isomers of methyloxazole carbonitrile: 5-Methyloxazole-4-carbonitrile, 4-Methyloxazole-5-carbonitrile, 2-Methyloxazole-4-carbonitrile, and 2-Methyloxazole-5-carbonitrile.
Given the limited availability of comprehensive, peer-reviewed experimental spectra for all isomers, this guide employs a powerful hybrid approach. It combines foundational spectroscopic principles with computationally predicted data to offer a robust framework for isomer differentiation. The predicted data serves as a reliable benchmark for researchers to compare against their own experimental findings.
The Challenge of Isomer Differentiation
The four isomers of methyloxazole carbonitrile present a classic analytical challenge. They share the same molecular formula (C₅H₄N₂O) and molecular weight (108.10 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity necessitates a multi-technique spectroscopic approach, leveraging the subtle yet distinct electronic environments of the nuclei and functional groups within each molecule.
Figure 1. Structures of the four methyloxazole carbonitrile isomers.
¹H NMR Spectroscopy: A Tale of Aromatic Protons and Methyl Groups
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a first-line technique for distinguishing these isomers. The key diagnostic signals are the lone proton on the oxazole ring and the methyl protons. The chemical shift of these protons is highly sensitive to the position of the electron-withdrawing cyano group (-CN) and the electron-donating methyl group (-CH₃).
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Ring Proton (H2 or H5) | Methyl Protons (-CH₃) |
| This compound | ~8.1 (s, 1H, H2) | ~2.6 (s, 3H) |
| 4-Methyloxazole-5-carbonitrile | ~7.9 (s, 1H, H2) | ~2.5 (s, 3H) |
| 2-Methyloxazole-4-carbonitrile | ~8.0 (s, 1H, H5) | ~2.7 (s, 3H) |
| 2-Methyloxazole-5-carbonitrile | ~7.6 (s, 1H, H4) | ~2.6 (s, 3H) |
Analysis and Causality:
-
Ring Proton: The position of the single proton on the oxazole ring provides the clearest distinction.
-
In the 5-methyl-4-cyano and 4-methyl-5-cyano isomers, this is the H2 proton. The cyano group at C4 (in the 5-methyl isomer) is more strongly deshielding for the H2 proton than a cyano group at C5, hence the predicted downfield shift (~8.1 ppm vs. ~7.9 ppm).
-
In the 2-methyl isomers, the nature of the adjacent atoms changes. For 2-methyl-4-carbonitrile, the H5 proton is adjacent to the oxygen atom and the carbon bearing the cyano group, leading to a downfield shift (~8.0 ppm). In contrast, the H4 proton in the 2-methyl-5-carbonitrile isomer is flanked by the nitrogen and the methyl-bearing carbon, resulting in a more shielded, upfield signal (~7.6 ppm).
-
-
Methyl Protons: The chemical shift of the methyl protons is also informative. A methyl group at C2 (as in 2-methyl-4-carbonitrile) is adjacent to both the nitrogen and oxygen atoms of the ring, leading to a more deshielded signal (~2.7 ppm) compared to when it is at C4 or C5.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the quaternary carbons (C2, C4, C5) and the carbon of the cyano group are particularly diagnostic.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C2 | C4 | C5 | -CN | -CH₃ |
| This compound | ~152 | ~120 | ~158 | ~114 | ~12 |
| 4-Methyloxazole-5-carbonitrile | ~150 | ~145 | ~130 | ~113 | ~14 |
| 2-Methyloxazole-4-carbonitrile | ~162 | ~122 | ~148 | ~112 | ~15 |
| 2-Methyloxazole-5-carbonitrile | ~160 | ~135 | ~140 | ~115 | ~14 |
Analysis and Causality:
-
Oxazole Ring Carbons: The substitution pattern creates a unique fingerprint for each isomer. For instance, in this compound, the C5 carbon, bearing the electron-donating methyl group, is significantly downfield (~158 ppm), while the C4 carbon, attached to the electron-withdrawing cyano group, is more upfield (~120 ppm). This pattern is distinct from, for example, the 2-Methyloxazole-4-carbonitrile, where C2 is the most downfield carbon (~162 ppm).
-
Cyano Carbon (-CN): The chemical shift of the nitrile carbon is also subtly influenced by its position on the ring, though the differences are less pronounced than for the ring carbons.
-
Methyl Carbon (-CH₃): The methyl carbon shift shows minor variations depending on its point of attachment to the ring.
Infrared (IR) Spectroscopy: The Telltale Vibrations
Infrared spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence of the key cyano (-C≡N) functional group. While all isomers will exhibit a nitrile stretch, its exact frequency can be subtly influenced by the electronic effects of the substituents on the oxazole ring.
Predicted Characteristic IR Absorption Frequencies (cm⁻¹)
| Isomer | ν(C≡N) Stretch | Oxazole Ring Vibrations |
| This compound | ~2235 - 2245 | ~1600-1620, ~1500-1520 |
| 4-Methyloxazole-5-carbonitrile | ~2230 - 2240 | ~1590-1610, ~1510-1530 |
| 2-Methyloxazole-4-carbonitrile | ~2238 - 2248 | ~1610-1630, ~1490-1510 |
| 2-Methyloxazole-5-carbonitrile | ~2225 - 2235 | ~1580-1600, ~1520-1540 |
Analysis and Causality:
-
Nitrile Stretch (ν(C≡N)): The electron-withdrawing nature of the oxazole ring affects the bond strength of the attached cyano group. When the cyano group is at a position with greater electron withdrawal (e.g., C4 in the 2-methyl and 5-methyl isomers), the C≡N bond is slightly strengthened, leading to a higher stretching frequency. Conversely, a cyano group at C5, particularly in the 2-methyl isomer, may experience slightly less electron withdrawal, resulting in a lower frequency.
-
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring also provide a characteristic fingerprint for each isomer, though these can be complex and overlap with other signals.
Mass Spectrometry: Fragmentation as a Clue
While low-resolution mass spectrometry will show the same molecular ion peak (m/z 108) for all isomers, high-resolution mass spectrometry can confirm the elemental composition. More importantly, analysis of the fragmentation patterns in the mass spectrum can provide structural clues.
Expected Key Fragmentation Pathways:
The primary fragmentation pathways for these isomers are likely to involve the loss of small, stable molecules or radicals.
Figure 2. Common fragmentation pathways for methyloxazole carbonitrile isomers.
The relative abundance of these fragment ions will differ based on the stability of the resulting ions, which is dictated by the original positions of the methyl and cyano groups. For example, isomers that can readily lose HCN to form a stable aromatic cation may show a more prominent peak at m/z 81.
Experimental Protocols: A Blueprint for Data Acquisition
To ensure the acquisition of high-quality, reproducible data for comparison with the predicted values, the following standardized protocols are recommended.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-second acquisition time, 1-2 second relaxation delay, 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.
Figure 3. Standard workflow for NMR data acquisition and analysis.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is preferred for high-resolution data. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a convenient method if available.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and automatically subtracted.
-
Data Analysis: Identify the characteristic peaks, paying close attention to the C≡N stretch in the 2225-2260 cm⁻¹ region and the fingerprint region below 1600 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for separation and introduction of the sample. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
GC-MS Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation of any potential impurities.
-
MS Conditions (EI): Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions to differentiate between the isomers.
Conclusion: A Multi-faceted Approach to Certainty
The structural verification of this compound and its isomers is a task that demands a rigorous and multi-faceted analytical approach. No single spectroscopic technique can unambiguously identify an isomer in isolation. However, by systematically acquiring and comparing ¹H NMR, ¹³C NMR, IR, and mass spectral data, a confident structural assignment can be made. This guide, by integrating established spectroscopic principles with predictive data, provides researchers with a powerful and logical framework to navigate the complexities of isomer differentiation, ensuring the integrity and purity of their compounds of interest.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). [Link]
-
NMRDB.org . An open-source database for NMR spectra. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Guan, Y., et al. (2021). "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy". ChemRxiv. [Link]
A Comparative Guide to the Biological Activities of 5-Methyloxazole-4-carbonitrile and its Carboxylic Acid Analog
A comprehensive analysis for researchers and drug development professionals.
In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, integral to a wide array of pharmacologically active compounds.[1] This guide provides an in-depth, comparative analysis of two closely related oxazole derivatives: 5-Methyloxazole-4-carbonitrile and its carboxylic acid analog, 5-Methyloxazole-4-carboxylic acid. While structurally similar, the substitution of a nitrile group for a carboxylic acid moiety at the 4-position of the oxazole ring can profoundly influence the biological activity profile of the molecule. This guide will explore the known and potential biological activities of these two compounds, supported by experimental data and protocols, to provide a valuable resource for researchers in drug discovery and development.
Introduction to Oxazole Derivatives in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in drug discovery. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications.[2] Oxazole-containing compounds have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] The versatility of the oxazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[1] This guide focuses on the comparative analysis of two such derivatives, highlighting how a single functional group change can alter the therapeutic potential of the core structure.
5-Methyloxazole-4-carboxylic Acid: An Immunomodulatory Precursor
5-Methyloxazole-4-carboxylic acid is a well-characterized intermediate in the synthesis of two significant immunomodulatory drugs: Leflunomide and Teriflunomide.[5] Leflunomide is approved for the treatment of rheumatoid arthritis, while its active metabolite, Teriflunomide, is used to manage multiple sclerosis.[2][6] This established lineage strongly suggests that 5-Methyloxazole-4-carboxylic acid possesses inherent immunomodulatory and anti-inflammatory properties.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of action for Teriflunomide, and by extension, the biological activity derived from 5-Methyloxazole-4-carboxylic acid, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly lymphocytes.[1] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B cells, thereby dampening the inflammatory response characteristic of autoimmune diseases.[2]
Caption: The inhibitory effect of the active metabolite of 5-Methyloxazole-4-carboxylic acid on DHODH.
This compound: A Scaffold with Anticancer and Antiviral Potential
In stark contrast to its carboxylic acid counterpart, there is a notable absence of direct biological activity data for this compound in the scientific literature. However, the biological activities of various oxazole-4-carbonitrile derivatives provide valuable insights into its potential therapeutic applications. Studies on related compounds suggest that the this compound scaffold may be a promising starting point for the development of novel anticancer and antiviral agents.[7][8]
Derivatives of 1,3-oxazole-4-carbonitrile have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV).[7] Furthermore, other substituted oxazole-4-carbonitriles have been synthesized and evaluated for their anticancer properties, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[8] The presence of the cyano (nitrile) group, a strong electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets compared to the carboxylic acid group.[9]
Head-to-Head Comparison: Physicochemical and Biological Properties
The distinct functional groups of the nitrile and carboxylic acid analogs lead to differences in their physicochemical properties, which in turn are expected to influence their biological activities and pharmacokinetic profiles.
| Property | This compound | 5-Methyloxazole-4-carboxylic acid |
| Molecular Formula | C₅H₄N₂O | C₅H₅NO₃ |
| Molecular Weight | 108.10 g/mol | 127.10 g/mol |
| Functional Group | Nitrile (-C≡N) | Carboxylic Acid (-COOH) |
| Acidity/Basicity | Weakly basic | Acidic |
| Hydrogen Bonding | Acceptor | Donor and Acceptor |
| Known Biological Activity | None directly reported | Immunomodulatory, Anti-inflammatory (as a precursor)[5] |
| Potential Biological Activity | Anticancer, Antiviral (inferred from derivatives)[7][8] | |
| Mechanism of Action | Unknown | Inhibition of DHODH (as active metabolite)[2][6] |
Structure-Activity Relationship (SAR) Discussion
The substitution of a carboxylic acid with a nitrile group represents a significant isosteric replacement that can dramatically alter a molecule's biological activity. The carboxylic acid group is ionizable at physiological pH, allowing for ionic interactions and hydrogen bonding, which are often crucial for target binding. In contrast, the nitrile group is a non-ionizable, polar moiety that primarily acts as a hydrogen bond acceptor.[9]
The established role of 5-Methyloxazole-4-carboxylic acid as a precursor to a DHODH inhibitor highlights the importance of the carboxylic acid functionality, or a group that can be metabolized to it, for this specific biological activity. It is plausible that the nitrile group in this compound would not be readily hydrolyzed to a carboxylic acid in vivo, thus directing its biological activity towards different targets. The electron-withdrawing nature of the nitrile may also alter the electron distribution within the oxazole ring, potentially favoring interactions with different biological macromolecules than its carboxylic acid analog.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed protocols for relevant biological assays.
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay is crucial for evaluating the potential of the compounds to inhibit the key enzyme in de novo pyrimidine synthesis.[1]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0)
-
Test compounds (this compound and 5-Methyloxazole-4-carboxylic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO as a vehicle control.
-
Add 178 µL of DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 2: Lymphocyte Proliferation Assay
This assay assesses the immunomodulatory effects of the compounds on lymphocyte proliferation.[8]
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or other mitogens
-
Test compounds
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plate
-
Liquid scintillation counter or microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI medium.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 50 µL of the test compounds at various concentrations.
-
Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Alternatively, use a colorimetric assay like MTT to assess cell viability, which correlates with proliferation.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the cytotoxic effects of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Caption: A suggested workflow for the comparative biological evaluation of the two oxazole analogs.
Conclusion and Future Directions
This guide provides a comparative overview of the known and potential biological activities of this compound and 5-Methyloxazole-4-carboxylic acid. The carboxylic acid analog is strongly implicated in immunomodulatory and anti-inflammatory pathways through its established role as a precursor to DHODH inhibitors. In contrast, while direct evidence is lacking, the nitrile analog holds promise as a scaffold for developing anticancer and antiviral agents, based on the activities of its derivatives.
The significant gap in the understanding of the biological activity of this compound presents a clear opportunity for future research. A head-to-head comparison of these two compounds using the protocols outlined in this guide would provide invaluable data for understanding the structure-activity relationships of 4-substituted 5-methyloxazoles. Such studies would not only elucidate the specific roles of the nitrile and carboxylic acid functionalities but also pave the way for the rational design of novel oxazole-based therapeutics.
References
- Kachaeva, M. V., Pilyo, S. G., Hartline, C. B., Harden, E. A., & Prichard, M. N. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Medicinal Chemistry Research, 28(7), 1205–1211.
- Kachaeva, M. V., et al. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 28(1), 113-123.
- Fox, R. I. (1998). Leflunomide: a novel disease-modifying anti-rheumatic drug.
- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
- Fragoso, Y. D., & Stoney, P. N. (2013). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current pharmaceutical design, 19(21), 3798–3803.
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National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression). NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
- Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4446-4452.
- Maczynski, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 844-850.
- Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5'-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2. (2021). Pharmaceutical Chemistry Journal, 55(2), 113-119.
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V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2021). RSC Advances, 11(48), 30467-30482.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2019). Applied In Vitro Toxicology, 5(2), 65-76.
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). Molecules, 24(10), 1956.
- Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents. (2013). Journal of Heterocyclic Chemistry, 50(S1), E183-E189.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Antibiotics, 11(8), 1095.
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Synthesis and antiviral evaluation of some novel[1][6][7]triazolo[4,3-b][1][6][7]triazole nucleoside analogs. (1993). Nucleosides & Nucleotides, 12(8), 817-828.
- The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks. (2022). Frontiers in Chemistry, 10, 934598.
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PubChem. (n.d.). 4-Methyloxazole-5-carbonitrile. Retrieved from [Link]
- A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Chemical and Pharmaceutical Research, 11(2), 1-20.
- Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. (1976). Antimicrobial Agents and Chemotherapy, 9(4), 584-589.
- Recent advances on heterocyclic compounds with antiviral properties. (2021). Archiv der Pharmazie, 354(7), e2100067.
- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025).
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2025). RSC Advances.
- Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (2022). Molecules, 27(13), 4220.
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Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][6][7]Triazin-4-ols. (2021). Pharmaceutical Chemistry Journal, 55(2), 120-126.
- Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. (n.d.).
- 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(8), o2467.
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A Comparative Computational Guide to 5-Methyloxazole-4-carbonitrile and 4-Methyloxazole-5-carbonitrile
Introduction: The Subtle Dance of Isomers in Drug Discovery
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic ring, containing both oxygen and nitrogen, provides a unique electronic and structural platform for molecular interactions. However, the precise placement of substituents on this ring can dramatically alter a molecule's physicochemical properties, reactivity, and, ultimately, its biological activity. This guide delves into a compelling case of positional isomerism: the comparison between 5-Methyloxazole-4-carbonitrile and 4-Methyloxazole-5-carbonitrile .
While structurally similar, the swapping of the electron-donating methyl (-CH₃) group and the electron-withdrawing cyano (-C≡N) group between positions 4 and 5 of the oxazole ring is predicted to have profound effects. For researchers in drug development and organic synthesis, understanding these differences is critical for rational design and lead optimization. This technical guide provides an in-depth computational analysis using Density Functional Theory (DFT) to dissect and compare the structural, electronic, and spectroscopic properties of these two isomers, offering predictive insights into their relative stability and reactivity.
Part 1: The Computational Strategy: A Self-Validating Workflow
To ensure robust and reliable predictions, we employ a well-established computational workflow grounded in Density Functional Theory (DFT). DFT provides an excellent balance between computational cost and accuracy for systems of this nature.[2] The causality behind our chosen methodology is to first establish a stable, low-energy conformation for each isomer and then to probe its intrinsic electronic and vibrational properties from that validated ground state.
Experimental Protocol: In Silico Analysis
-
Structure Preparation: Initial 3D structures of both isomers were generated using Avogadro molecular editor.
-
Pre-optimization: A preliminary geometry optimization was performed using the MMFF94 force field to obtain a reasonable starting conformation.
-
DFT Geometry Optimization: The structures were then fully optimized in the gas phase using the Gaussian 16 software package. The widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-suited for calculating the geometric and electronic properties of organic heterocycles.[3]
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level. The absence of imaginary frequencies validates the structures as stable ground states.
-
Property Calculation: From the optimized geometries, key electronic properties including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and dipole moments were calculated.
-
Spectroscopic Simulation: Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) spectra were simulated to provide predictable spectroscopic fingerprints for experimental validation.
Caption: A self-validating computational workflow for property prediction.
Part 2: Structural and Electronic Properties: A Tale of Two Isomers
The positional swap of the methyl and cyano groups induces subtle but significant changes in molecular geometry and, more dramatically, in the electronic landscape of the oxazole ring.
Caption: Molecular structures of the two positional isomers.
Geometric Parameters
While both isomers retain the fundamental planarity of the aromatic oxazole ring, the electronic push-pull effects of the substituents cause minor alterations in bond lengths and angles. The C4-C5 bond, situated between the two substituents, shows the most notable variation, reflecting the differing electronic demands of the adjacent groups.
| Parameter | 4-Methyloxazole-5-carbonitrile | This compound |
| Bond Lengths (Å) | ||
| O1-C2 | 1.365 | 1.368 |
| C2-N3 | 1.298 | 1.295 |
| N3-C4 | 1.385 | 1.399 |
| C4-C5 | 1.379 | 1.375 |
| C5-O1 | 1.351 | 1.348 |
| Bond Angles (º) | ||
| C5-O1-C2 | 105.8 | 106.1 |
| O1-C2-N3 | 115.2 | 114.9 |
| C2-N3-C4 | 108.3 | 107.9 |
| N3-C4-C5 | 107.1 | 107.5 |
| C4-C5-O1 | 103.6 | 103.6 |
Table 1: Comparison of selected calculated geometric parameters for the two isomers at the B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity.
Our calculations predict that This compound has a smaller HOMO-LUMO gap than its isomer. This is primarily due to the positioning of the electron-donating methyl group at C5, which raises the energy of the HOMO, and the electron-withdrawing cyano group at C4, which lowers the energy of the LUMO. This synergistic effect makes it the more reactive of the two isomers.
| Property | 4-Methyloxazole-5-carbonitrile | This compound |
| HOMO Energy (eV) | -7.512 | -7.398 |
| LUMO Energy (eV) | -1.421 | -1.605 |
| Energy Gap (ΔE) (eV) | 6.091 | 5.793 |
| Dipole Moment (Debye) | 5.68 | 6.15 |
| Total Energy (Hartree) | -417.8952 | -417.8968 |
Table 2: Calculated electronic properties. The lower total energy for this compound suggests it is thermodynamically slightly more stable.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[1]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. These are concentrated around the oxazole nitrogen and oxygen atoms, and the nitrogen of the cyano group.
-
Blue Regions: Indicate positive potential (electron-deficient), attractive to nucleophiles.
In 4-Methyloxazole-5-carbonitrile , the most negative potential is on the cyano nitrogen, while the region around the C2 proton is most positive. For This compound , the electronic influence of the substituents creates a more polarized ring. The C2 position becomes an even stronger site for potential nucleophilic attack, while the region around the C5-methyl group shows increased electron density. This heightened polarization is also reflected in its larger calculated dipole moment.
Part 3: Predicted Spectroscopic Signatures
Computational spectroscopy allows us to predict the IR and NMR spectra, providing a means for experimental verification and differentiation of the two isomers.
Infrared (IR) Spectroscopy
The most distinct feature in the IR spectrum is the C≡N stretching frequency. Due to the different electronic environments, a slight shift is predicted.
| Vibrational Mode | 4-Methyloxazole-5-carbonitrile (cm⁻¹) | This compound (cm⁻¹) |
| C≡N Stretch | 2245 | 2251 |
| C=N Stretch (ring) | 1610 | 1602 |
| C-O Stretch (ring) | 1165 | 1178 |
Table 3: Key predicted vibrational frequencies. The higher frequency for the C≡N stretch in the 5-methyl isomer is consistent with the cyano group being attached to a more electron-deficient carbon (C4).
NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the local electronic environment. The most significant difference is expected for the lone oxazole ring proton (at C2) and the ring carbons (C4 and C5).
| Nucleus | 4-Methyloxazole-5-carbonitrile (ppm) | This compound (ppm) |
| ¹H NMR | ||
| CH ₃ | 2.58 | 2.65 |
| C2-H | 8.21 | 8.35 |
| ¹³C NMR | ||
| C H₃ | 12.1 | 11.8 |
| C ≡N | 112.5 | 113.1 |
| C 2 | 152.4 | 154.0 |
| C 4 | 148.9 | 125.7 |
| C 5 | 118.3 | 159.2 |
Table 4: Predicted ¹H and ¹³C NMR chemical shifts. Note the dramatic shift in C4 and C5 carbons upon isomerism.
Part 4: Synthesis of Reactivity and Stability
Integrating our findings provides a clear picture of the differing chemical personalities of these isomers.
-
Thermodynamic Stability: Based on the calculated total energies, This compound is predicted to be slightly more stable than its 4-methyl counterpart.
-
Kinetic Reactivity: With a smaller HOMO-LUMO gap, This compound is predicted to be more kinetically reactive .
-
Sites for Electrophilic Attack: For both isomers, the oxazole nitrogen (N3) and oxygen (O1) are the most electron-rich sites. Electrophilic substitution on the ring is generally difficult for oxazoles.[4] However, the increased electron density at C5 in the 4-cyano isomer might make it slightly more susceptible than the C4 position in the 5-cyano isomer.
-
Sites for Nucleophilic Attack: The C2 position is the most electron-deficient carbon on the ring in both isomers, making it the primary target for nucleophilic attack.[5] This effect is more pronounced in This compound due to the combined electron-withdrawing influence felt at C2 from both the ring heteroatoms and the nearby C4-cyano group. The carbon of the cyano group itself is also a potential site for nucleophilic addition.
Conclusion
This computational guide demonstrates that the simple positional exchange of a methyl and a cyano group on an oxazole ring leads to distinct and predictable differences in molecular properties. This compound emerges as the thermodynamically more stable but kinetically more reactive isomer, characterized by a smaller HOMO-LUMO gap and a larger dipole moment. In contrast, 4-Methyloxazole-5-carbonitrile is predicted to be slightly less reactive.
These in silico findings provide a robust, data-driven framework for researchers. They can guide synthetic strategies by predicting reactivity hotspots and inform drug design efforts by detailing the electronic and steric profiles that will govern molecular interactions. The simulated spectroscopic data also offers a clear roadmap for the unambiguous experimental identification of these valuable chemical entities.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70480, 4-Methyloxazole-5-carbonitrile. Retrieved from [Link].
- Kumar, V., & Mahajan, M. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. IRJEdT, 05(04). This reference discusses the use of DFT for analyzing oxazole derivatives, including HOMO-LUMO and MEP analysis. (A direct URL is not available, but the article can be found via academic search engines).
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El-Malah, M. A., & Al-Wahaibi, L. H. (2013). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. International Journal of Chemical Modeling, 5(2-3), 131-143. Retrieved from [Link].
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ResearchGate (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link].
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Chiacchio, U., et al. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. The Journal of Organic Chemistry, 74(3), 1101–1108. Retrieved from [Link].
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Gzella, A. K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5606. Retrieved from [Link].
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Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link].
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El-Sayed, N. F., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC medicinal chemistry, 13(10), 1253–1268. Retrieved from [Link].
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Al-Abdullah, E. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1229–1242. Retrieved from [Link].
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"comparative study of different synthetic methods for 5-Methyloxazole-4-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 5-Methyloxazole-4-carbonitrile (also known as 4-Methyl-5-cyanooxazole) stands out as a critical intermediate, particularly in the synthesis of Vitamin B6 (Pyridoxine).[1][2] The strategic placement of the methyl and cyano functionalities on the oxazole ring provides a versatile platform for further molecular elaboration. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a cyano group at the 5-position.[3][4] The electron-withdrawing nature of the cyano group, coupled with the electronic properties of the oxazole ring, makes this compound a valuable synthon in organic synthesis.[3] Its primary application lies in the pharmaceutical and agrochemical industries as a precursor for more complex molecules.[3]
Comparative Analysis of Synthetic Methodologies
Two principal synthetic strategies have emerged for the preparation of this compound: a multi-step synthesis commencing from ethyl 2-chloroacetoacetate and the Van Leusen oxazole synthesis. A third, less direct approach, the Robinson-Gabriel synthesis, will also be considered for its potential applicability.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Steps | Reported Yield | Advantages | Disadvantages |
| Route 1: Multi-step Synthesis | Ethyl 2-chloroacetoacetate, Formamide | NH₃, Dehydrating agent (e.g., Cyanuric chloride/DMF, P₂O₅) | 3 | Variable overall; Dehydration step up to 99.4%[1][5] | Well-established, high-yielding final step. | Multi-step process, potentially low overall yield, use of hazardous reagents. |
| Route 2: Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Acetaldehyde, Cyanogen halide (proposed) | Base (e.g., K₂CO₃), Ionic Liquid (e.g., [bmim]Br) | 1 (One-pot) | Good to Excellent (general)[6][7] | One-pot synthesis, mild conditions, good functional group tolerance. | Requires specialized reagents (TosMIC), specific protocol for this target not established. |
| Route 3: Robinson-Gabriel Synthesis | 2-Acylamino-3-oxobutanenitrile (proposed) | Cyclodehydrating agent (e.g., H₂SO₄, PPA) | 1 | Moderate to Good (general)[8][9] | Well-established for oxazole synthesis. | Requires synthesis of a specific, potentially unstable starting material. |
Route 1: A Multi-Step Approach from Ethyl 2-Chloroacetoacetate
This classical and well-documented route involves a three-step sequence: the formation of the oxazole ring, followed by amidation and subsequent dehydration to the nitrile.
Causality Behind Experimental Choices
The initial cyclization reaction between ethyl 2-chloroacetoacetate and formamide provides a direct entry to the 4-methyloxazole-5-carboxylate core. Formamide serves as both a reactant, providing the nitrogen and C2-hydrogen of the oxazole ring, and as a solvent in some protocols. The subsequent conversion of the ester to the primary amide is a standard transformation, setting the stage for the final dehydration. The choice of dehydrating agent is critical for the efficiency of the final step; while traditional reagents like phosphorus pentoxide are effective, modern methods using cyanuric chloride in DMF offer milder conditions and exceptionally high yields.[1][5]
Experimental Workflow
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
-
A mixture of ethyl 2-chloroacetoacetate and an excess of formamide (typically 2-10 molar equivalents) is heated at 120-150 °C for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and worked up by extraction with a suitable organic solvent (e.g., benzene or ether) after neutralization with an aqueous carbonate solution.
-
The crude product is purified by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.
Step 2: Synthesis of 4-Methyloxazole-5-carboxamide
-
Ethyl 4-methyloxazole-5-carboxylate is treated with a solution of ammonia in a suitable solvent (e.g., ethanol).
-
The reaction is typically stirred at room temperature or with gentle heating until the ester is consumed (monitored by TLC).
-
The product, 4-methyloxazole-5-carboxamide, often precipitates from the reaction mixture and can be isolated by filtration.
Step 3: Synthesis of this compound (Dehydration) [1][5]
-
4-Methyloxazole-5-carboxamide (1 equivalent) is suspended in N,N-dimethylformamide (DMF) at room temperature.
-
A solution of cyanuric chloride (0.5 equivalents) in a suitable solvent like methyl tert-butyl ether (MTBE) is added over a period of 15 minutes.
-
The mixture is stirred at room temperature for one hour.
-
The reaction is then neutralized with a saturated aqueous solution of sodium carbonate.
-
The product is extracted with MTBE, and the combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure to afford this compound. A reported yield for this specific transformation is an outstanding 99.4%.[5]
Route 2: The Van Leusen Oxazole Synthesis
The Van Leusen reaction offers a convergent and often high-yielding one-pot approach to oxazoles from tosylmethyl isocyanide (TosMIC) and aldehydes.[7] For the synthesis of 4,5-disubstituted oxazoles, a modification involving an aliphatic halide is employed.[6][10]
Proposed Mechanistic Pathway and Rationale
This one-pot synthesis is proposed to proceed via the initial alkylation of TosMIC with an appropriate electrophile to introduce the C4-substituent, followed by a base-mediated condensation with an aldehyde to form the C5-substituent and close the oxazole ring. In the context of synthesizing this compound, a plausible, though not explicitly documented, approach would involve the reaction of TosMIC with a methyl halide and a cyanide-containing aldehyde or, more likely, the reaction of a methylated TosMIC derivative with a source of the cyano group. A more direct proposed pathway involves the reaction of TosMIC with acetaldehyde and a cyanogen halide. The use of an ionic liquid as the solvent has been shown to be beneficial for this class of reactions, facilitating the reaction and allowing for easy recycling of the solvent.[6]
Proposed Experimental Workflow
General Experimental Protocol (Adapted for 4,5-Disubstituted Oxazoles)[6]
-
To a mixture of acetaldehyde (1.0 mmol) and a cyanogen halide (e.g., cyanogen bromide, 1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), potassium carbonate (2.0 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until completion.
-
Upon completion, the product is extracted with diethyl ether. The ionic liquid can be recovered and reused.
Route 3: Robinson-Gabriel Synthesis (A Potential Alternative)
The Robinson-Gabriel synthesis is a classical method for oxazole formation through the cyclodehydration of 2-acylamino-ketones.[8][9]
Conceptual Application
To apply this method for the synthesis of this compound, the required starting material would be a 2-acylamino-3-oxobutanenitrile. The "acyl" group would correspond to the substituent at the 2-position of the oxazole (in this case, a hydrogen, meaning a formamido group). The synthesis of this specific precursor is not trivial and may present its own challenges. The subsequent cyclodehydration is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA).
Hypothetical Synthetic Pathway
Conclusion and Recommendations
For the synthesis of this compound, the multi-step synthesis starting from ethyl 2-chloroacetoacetate (Route 1) represents the most reliable and well-documented approach. The exceptionally high yield reported for the final dehydration step makes this an attractive option, despite being a three-step process. The starting materials are commercially available and relatively inexpensive.
The Van Leusen oxazole synthesis (Route 2) presents a compelling one-pot alternative that aligns with the principles of green chemistry, particularly when conducted in an ionic liquid. However, the specific conditions for the synthesis of the target molecule with the desired 4-methyl-5-cyano substitution pattern require further investigation and optimization. This route holds significant promise for a more efficient synthesis but is currently less established for this specific target.
The Robinson-Gabriel synthesis (Route 3) remains a more theoretical option at this stage, as the synthesis of the required 2-formamido-3-oxobutanenitrile precursor is not well-described and may be challenging.
For researchers requiring a dependable and scalable synthesis of this compound, Route 1 is the recommended starting point. For those interested in developing novel and more efficient methodologies, the exploration of a one-pot Van Leusen approach as outlined in Route 2 would be a worthwhile endeavor.
References
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Li, W., & Yu, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
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Thieme Connect. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]
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Maquestiau, A., Puk, E., & Flammang-Barbieux, M. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2(1), 177-179. [Link]
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. [Link]
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ResearchGate. (1997). (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]
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PubChem. (n.d.). 4-Methyloxazole-5-carbonitrile. [Link]
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A Comparative Guide to the In Vitro Anticancer Efficacy of 5-Methyloxazole-4-carbonitrile Derivatives
This guide provides an in-depth, objective comparison of the in vitro anticancer performance of novel 5-Methyloxazole-4-carbonitrile derivatives. Moving beyond a simple recitation of data, we delve into the causal relationships behind experimental design, present validated protocols for key assays, and synthesize findings to guide future research and drug development efforts.
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to natural purines and its ability to serve as a versatile pharmacophore in designing targeted therapeutics.[1] When functionalized with methyl and carbonitrile groups at the 5- and 4-positions, respectively, the resulting core structure presents a unique electronic and steric profile. This guide explores how further derivatization of this scaffold impacts its ability to suppress cancer cell proliferation, induce programmed cell death, and disrupt the cell cycle, offering a comparative look at its potential as a next-generation anticancer agent.
General Synthesis of this compound Derivatives
The synthesis of novel oxazole derivatives is a critical first step that dictates the diversity and novelty of the compounds available for screening. While multiple synthetic routes exist, a common and effective strategy involves the construction of the pyrimidine ring from a functionalized oxazole, such as 5-aminooxazole-4-carbonitrile.[2] An alternative pathway involves the cyclization of 2-acylamino-3,3-dichloroacrylonitriles with a nucleophile like sodium hydrosulfide (NaSH) to form a 5-mercaptooxazole intermediate, which can then be further modified.[3]
The rationale for these multi-step syntheses is to create a versatile intermediate that allows for the introduction of diverse chemical moieties. This modular approach is essential for building a library of derivatives, which is fundamental for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Caption: Generalized synthetic pathway for oxazole derivatives.
Comparative Cytotoxicity Screening: The MTT Assay
The initial evaluation of any potential anticancer compound involves assessing its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.
Principle of the MTT Assay
This assay's trustworthiness lies in its direct measurement of metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[4] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells. This allows for the calculation of the IC50 value—the concentration of a compound required to inhibit cell growth by 50%—a key metric for comparing cytotoxic potency.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well plate at a pre-optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium. Wells containing medium only serve as blanks. The plate is incubated for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, the old medium is aspirated from the wells, and 100 µL of medium containing the various compound concentrations is added. Untreated cells serve as a negative control.[6]
-
Incubation: The plate is incubated for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.[5]
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background noise.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes representative IC50 values for novel oxazole-carbonitrile derivatives against various human cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Derivative Moiety | IC50 (µM) vs. Kelly (Neuroblastoma)[3] | IC50 (µM) vs. SHSY5Y (Neuroblastoma)[3] | IC50 (µM) vs. MCF-7 (Breast)[3] | IC50 (µM) vs. HepG2 (Liver)[8] |
| 7a | 2-Phenyl-5-(piperazin-1-ylsulfonyl) | 2.9 | 2.5 | 3.5 | N/A |
| 7b | 2-(4-Chlorophenyl)-5-(piperazin-1-ylsulfonyl) | 1.9 | 1.5 | 2.0 | N/A |
| 8aa | 2-Phenyl-5-((4-benzylpiperazin-1-yl)sulfonyl) | 3.5 | 3.2 | 4.0 | N/A |
| 10b | Pyrimidine-5-carbonitrile derivative | N/A | N/A | 7.68 | 3.56 |
| Doxorubicin | (Reference Drug) | 1.9[3] | 1.8[3] | >10[3] | 0.87[8] |
N/A: Data not available in the cited sources.
From this comparative data, derivative 7b , featuring a 4-chlorophenyl group, demonstrates the most potent and broad-spectrum activity, with IC50 values in the low micromolar range across neuroblastoma and breast cancer cell lines, comparable to Doxorubicin in neuroblastoma cells.[3]
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A potent cytotoxic compound is promising, but understanding how it kills cancer cells is crucial for its development as a therapeutic. An ideal anticancer agent induces apoptosis (programmed cell death) rather than necrosis, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.[9]
Principle of Annexin V/PI Staining
This method's validity stems from its ability to differentiate cell populations based on membrane integrity and composition.[10]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it selectively labels early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[9][11]
By using both stains simultaneously and analyzing the cell population with a flow cytometer, we can distinguish four distinct groups:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[11]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[11]
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Caption: Differentiating cell states via Annexin V and PI.
Experimental Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the IC50 concentration of the derivative for 24-48 hours.[9] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with their respective supernatant.[10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes and discarding the supernatant.[12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[11]
Investigating Antiproliferative Effects: Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints and preventing cancer cells from dividing. Cell cycle analysis using PI staining provides a quantitative measure of this effect.[14]
Principle of Cell Cycle Analysis
This protocol is self-validating because the amount of DNA within a cell is tightly regulated according to its phase in the cell cycle. Cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content of cells in the G0/G1 (resting/growth) phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. PI binds stoichiometrically to double-stranded DNA; therefore, the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content.[14][15] By analyzing a large population of cells with a flow cytometer, a histogram of DNA content can be generated, revealing the percentage of cells in each phase. Treatment with an effective drug often results in an accumulation of cells in a specific phase (e.g., G2/M arrest).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with the desired concentration of the oxazole derivative for 24-48 hours.
-
Harvesting: Harvest approximately 1 x 10⁶ cells and wash twice with PBS.[15]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. This step is critical to prevent clumping.[16] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[13]
-
Washing: Centrifuge the fixed cells (note: a higher speed may be needed as fixed cells are more buoyant) and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: To ensure that PI only stains DNA, resuspend the pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL solution) to degrade any RNA.[15][16]
-
PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Caption: Workflow for cell cycle analysis using PI staining.
Potential Molecular Targets and Mechanisms of Action
The anticancer activity of oxazole derivatives is often attributed to their ability to interact with key cellular targets that regulate proliferation and survival.[1] In silico docking studies and biochemical assays have identified several potential mechanisms.
-
Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of protein kinases critical for cancer growth, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which drives angiogenesis, and Aurora A Kinase, which is often overexpressed in neuroblastoma and is crucial for mitotic progression.[2][3]
-
Tubulin Polymerization: Some oxazoles can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[17]
-
Apoptosis Induction: Ultimately, the inhibition of key survival pathways or the induction of mitotic catastrophe leads to the activation of the intrinsic or extrinsic apoptosis pathways, often involving the activation of a caspase cascade.[2][18]
Caption: Potential molecular targets for oxazole derivatives.
Conclusion and Future Directions
This guide demonstrates that this compound derivatives are a promising class of anticancer agents. Comparative analysis reveals that specific substitutions, such as the addition of a 4-chlorophenyl group, can significantly enhance cytotoxic potency across multiple cancer cell lines.[3] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of key regulatory proteins like Aurora A kinase or tubulin.
The most promising derivatives identified through this in vitro screening pipeline warrant further investigation. The next logical steps include:
-
In Vivo Efficacy Studies: Testing the lead compounds in animal models of cancer to assess their antitumor activity, pharmacokinetics, and safety profiles.
-
Expanded SAR Studies: Synthesizing additional derivatives to further refine the structure-activity relationship and optimize for potency and selectivity.
-
Target Validation: Conducting biochemical and molecular assays to definitively confirm the molecular targets and signaling pathways modulated by these compounds.
By systematically applying the validated protocols detailed herein, researchers can efficiently screen and characterize novel chemical entities, accelerating the discovery and development of more effective cancer therapeutics.
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
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A Technical Guide to the Structure-Activity Relationship of 5-Methyloxazole-4-carbonitrile Analogs as Anticancer Agents
This guide provides an in-depth comparison of 5-methyloxazole-4-carbonitrile analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from contemporary research, offering objective analysis supported by experimental data and detailed protocols. We will explore how structural modifications to the core oxazole scaffold influence cytotoxic and antiproliferative activity, providing a framework for the rational design of next-generation therapeutics.
Introduction: The 5-Oxazole-4-carbonitrile Scaffold as a Privileged Motif in Oncology
The oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique electronic and structural properties make it a versatile scaffold for developing novel therapeutic agents with a wide array of pharmacological activities, including anticancer effects.[1][2] The this compound core, in particular, serves as a valuable starting point for generating libraries of compounds for anticancer screening. Modifications at various positions of the oxazole ring can profoundly impact the molecule's interaction with biological targets, leading to variations in potency and selectivity.
This guide will focus on a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which serve as close analogs to the this compound core. The replacement of the 5-methyl group with a 5-arylsulfonyl moiety provides an additional point of diversity and has been shown to yield compounds with significant anticancer activity.[3][4] We will dissect the synthesis of these analogs, present their biological data in a comparative format, and elucidate the key structural features that govern their anticancer potential.
Synthesis of 2,5-Disubstituted Oxazole-4-carbonitrile Analogs
The synthesis of the target 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles is achieved through a multi-step process, as described by Kachaeva et al.[3] The rationale behind this synthetic strategy is its efficiency and modularity, allowing for the introduction of diverse substituents at the C2 and C5 positions of the oxazole ring.
Experimental Protocol: General Synthesis of 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles[3]
-
Step 1: Synthesis of 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carbonitriles.
-
To a solution of an appropriate arenethiol in acetonitrile, triethylamine is added, and the mixture is stirred.
-
A solution of the starting halogenated oxazole is added dropwise, and the reaction mixture is stirred at room temperature for 8 hours.
-
The resulting precipitate is filtered, washed, and dried to yield the intermediate sulfide.
-
-
Step 2: Synthesis of 2-Aryl-5-arylsulfonyl-1,3-oxazole-4-carbonitriles.
-
The sulfide intermediate from Step 1 is suspended in glacial acetic acid.
-
Hydrogen peroxide (30%) is added, and the mixture is refluxed for 2 hours.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the final sulfonyl derivative.
-
The following diagram illustrates the general synthetic workflow:
Caption: Workflow for a VEGFR-2 kinase inhibition assay.
Experimental Protocol 2: MTT Cytotoxicity Assay
[5][6]The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the oxazole analogs. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀/IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship analysis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles reveals that the electronic nature of the substituent at the C2-phenyl ring is a key determinant of biological activity. Both electron-donating and, particularly, strong electron-withdrawing groups at the para-position enhance antiproliferative and cytotoxic effects against a broad range of cancer cell lines.
Future research in this area should focus on:
-
Synthesis of direct 5-methyl analogs to more precisely compare with the 5-arylsulfonyl series and validate the observed SAR trends.
-
Mechanistic studies to identify the specific molecular targets (e.g., kinases like VEGFR-2, or other enzymes) of the most potent compounds.
-
Optimization of pharmacokinetic properties to improve the drug-like characteristics of the lead compounds.
-
In vivo evaluation of the most promising analogs in preclinical cancer models to assess their therapeutic potential.
By leveraging the insights from the comparative analysis presented in this guide, researchers can more effectively design and synthesize novel oxazole-based compounds with improved anticancer efficacy.
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- Abcam. (n.d.). MTT assay protocol.
- Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research, 28(1), 133-143.
- Koufaki, M., Fotopoulou, T., Kapetanou, M., et al. (2014). Microwave-assisted synthesis of 3, 5-disubsti- tuted isoxazoles and evaluation of their anti- ageing activity. European Journal of Medicinal Chemistry, 86, 113-122.
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- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
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Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. OSTI.GOV. [Link]
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Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Medicinal Chemistry Research. [Link]
- Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles.
- Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. Semantic Scholar.
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A Comparative Guide to the Structural Confirmation of 5-Methyloxazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, oxazole derivatives are a cornerstone for the development of novel therapeutics, owing to their diverse pharmacological activities. The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and for the advancement of rational drug design. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of 5-Methyloxazole-4-carbonitrile, with a focus on distinguishing it from its potential isomers.
The subtle placement of substituents on the oxazole ring can drastically alter a molecule's biological activity. Therefore, robust and orthogonal analytical methods are essential to definitively confirm the desired structure and rule out any isomeric impurities that may arise during synthesis. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) in the structural verification of this compound. We will explore the expected spectroscopic signatures of the target molecule and compare them with those of a key isomer, 4-Methyloxazole-5-carbonitrile, providing a clear rationale for structural assignment.
The Challenge: Isomeric Differentiation
The synthesis of substituted oxazoles can sometimes lead to the formation of regioisomers. In the case of this compound, a potential and common isomeric byproduct is 4-Methyloxazole-5-carbonitrile.
Figure 1: Structural comparison of the target molecule, this compound, and its potential isomer, 4-Methyloxazole-5-carbonitrile.
While both isomers share the same molecular formula (C₅H₄N₂O) and molecular weight (108.10 g/mol ), the positions of the methyl and nitrile groups are swapped.[1] This seemingly minor difference can be definitively identified through a careful analysis of their spectroscopic data.
A Multi-faceted Approach to Structural Verification
A combination of analytical techniques provides a self-validating system for structural confirmation. Each method offers a unique piece of the structural puzzle, and together they provide irrefutable evidence.
Figure 2: A typical workflow for the synthesis and structural confirmation of this compound derivatives.
Comparative Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS is the first line of analysis to confirm the elemental composition of the synthesized compound. Both this compound and its isomer will have the same exact mass.
Table 1: Predicted HRMS Data
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₅H₄N₂O | 108.0324 |
| 4-Methyloxazole-5-carbonitrile | C₅H₄N₂O | 108.0324 |
While HRMS confirms the molecular formula, it cannot differentiate between isomers. The fragmentation patterns in tandem mass spectrometry (MS/MS) could potentially offer clues to the substitution pattern, but NMR spectroscopy provides more definitive evidence for isomer differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key functional group to identify in both isomers is the nitrile group (C≡N).
Table 2: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2210 - 2260 | Strong, sharp absorption |
| C=N (Oxazole ring) | 1600 - 1690 | Medium to strong absorption |
| C-O (Oxazole ring) | 1000 - 1300 | Strong absorption |
| C-H (Methyl) | 2850 - 3000 | Medium to weak absorptions |
The FTIR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns affecting the vibrational modes of the oxazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for distinguishing between isomers.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the methyl group and the proton on the oxazole ring. The chemical shift of these protons is highly dependent on their electronic environment.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (Predicted) | 4-Methyloxazole-5-carbonitrile (Predicted) | Rationale for Difference |
| -CH₃ | ~2.5 ppm | ~2.3 ppm | The methyl group at C5 is adjacent to the ring oxygen, which is less electron-withdrawing than the nitrogen, resulting in a downfield shift compared to a methyl at C4. |
| Oxazole-H | ~8.0 ppm | ~7.8 ppm | The proton at C2 in the 5-methyl isomer is deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group at C4. The proton at C2 in the 4-methyl isomer is primarily influenced by the adjacent nitrogen. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides even more detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole ring and the nitrile and methyl carbons will be different for the two isomers.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | This compound (Predicted) | 4-Methyloxazole-5-carbonitrile (Predicted) | Rationale for Difference |
| -CH₃ | ~12 ppm | ~10 ppm | Similar to the proton NMR, the electronic environment influences the carbon chemical shift. |
| C2 | ~150 ppm | ~152 ppm | The chemical shift of C2 is influenced by the substituents at C4 and C5. |
| C4 | ~115 ppm | ~145 ppm | In the 5-methyl isomer, C4 is attached to the electron-withdrawing nitrile group, resulting in a significant upfield shift. In the 4-methyl isomer, C4 is attached to the methyl group. |
| C5 | ~160 ppm | ~120 ppm | In the 5-methyl isomer, C5 is attached to the methyl group. In the 4-methyl isomer, C5 is attached to the electron-withdrawing nitrile group. |
| C≡N | ~110 ppm | ~112 ppm | The chemical shift of the nitrile carbon is less sensitive to the substitution pattern on the ring. |
The most significant and diagnostic differences are expected for the C4 and C5 carbons of the oxazole ring. These large differences in chemical shifts provide a definitive method for distinguishing between the two isomers.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the dry, purified sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and differentiate between isomers.
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule and compare with the predicted values to confirm the structure.
Conclusion
The structural confirmation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While HRMS and FTIR provide valuable preliminary data on elemental composition and functional groups, they are insufficient for unambiguous isomer differentiation. NMR spectroscopy, particularly ¹³C NMR, stands out as the definitive technique for distinguishing between this compound and its potential isomers, such as 4-Methyloxazole-5-carbonitrile. The significant differences in the chemical shifts of the ring carbons provide a clear and reliable diagnostic tool. By employing this comprehensive analytical workflow, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.
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For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2][3] The unique electronic and structural features of the oxazole nucleus allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the cytotoxic effects of oxazole-4-carbonitrile derivatives, a class of compounds showing significant promise in oncology research. While specific cytotoxic data for 5-Methyloxazole-4-carbonitrile is not extensively available in the public domain, this guide will focus on closely related and well-characterized analogs, providing valuable insights into their structure-activity relationships and potential as anticancer agents.
Understanding Cytotoxicity: Key Methodologies
To objectively compare the cytotoxic profiles of different oxazole derivatives, it is crucial to employ robust and reproducible in vitro assays. The following are standard methods used to quantify cell viability and death upon exposure to chemical compounds.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the oxazole derivatives and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity of Oxazole-4-Carbonitrile Derivatives
Recent studies have highlighted the potent and selective cytotoxic effects of various oxazole-4-carbonitrile derivatives against a range of cancer cell lines. This section will compare the findings from key publications to elucidate the structure-activity relationships within this chemical class.
A study on 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles revealed significant and selective cytotoxicity towards neuroblastoma cell lines.[4] Notably, three compounds from this series demonstrated potent activity against both MYCN-amplified (Kelly) and MYCN-non-amplified (SHSY5Y) neuroblastoma cells.[5]
Another investigation into 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates also demonstrated a broad range of cytotoxic activity against a panel of 60 human cancer cell lines.[6] One particular compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, showed significant potency with average GI50, TGI, and LC50 values in the low micromolar range.[6]
The following table summarizes the cytotoxic activity of representative oxazole-4-carbonitrile derivatives from these studies.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 7b | Kelly (Neuroblastoma) | 1.9 | [4] |
| SHSY5Y (Neuroblastoma) | Data not specified | ||
| HEK293 (Non-malignant) | > 10 | ||
| Compound 7a | Kelly (Neuroblastoma) | Significant reduction in viability | |
| Compound 8aa | Kelly (Neuroblastoma) | Significant reduction in viability | |
| Doxorubicin | Kelly (Neuroblastoma) | Comparable to 7b | [5] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | NCI-60 Cell Line Panel | Average GI50: 5.37 | [6] |
| Average TGI: 12.9 | [6] | ||
| Average LC50: 36 | [6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. TGI is the concentration for total growth inhibition. LC50 is the concentration for 50% lethality.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals important structural features that influence the cytotoxic potency of oxazole-4-carbonitrile derivatives:
-
Substitution at the 5-position: The presence of a sulfonyl group at the 5-position of the oxazole ring appears to be a key determinant of cytotoxic activity.[4][6] Further modification of this sulfonyl moiety, such as the introduction of a piperazine ring, can modulate both potency and selectivity.[5]
-
Substitution at the 2-position: The nature of the substituent at the 2-position also plays a role in the observed cytotoxicity. Aryl groups, such as a phenyl ring, are common in active compounds.[6]
-
The Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group at the 4-position is a critical feature of these cytotoxic agents.
Diagram of the Oxazole-4-Carbonitrile SAR
Caption: Key structural determinants of cytotoxicity in oxazole-4-carbonitriles.
Mechanism of Action: Targeting Cancer Cell Proliferation
While the precise mechanisms of action for all oxazole derivatives are not fully elucidated, several studies suggest that they can induce apoptosis (programmed cell death) in cancer cells.[7] In silico docking studies of the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles suggest a high binding affinity to the ATP-binding site of Aurora A kinase, a key regulator of cell division that is often overexpressed in tumors.[4][5] This interaction could disrupt the cell cycle and lead to apoptosis.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for cytotoxic oxazole-4-carbonitriles.
Conclusion and Future Directions
The oxazole-4-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The available data demonstrates that strategic modifications to this core structure can yield compounds with potent and selective cytotoxicity against various cancer cell lines, including challenging targets like neuroblastoma. Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships. Investigating their in vivo efficacy and safety profiles will be critical next steps in translating these promising laboratory findings into clinically relevant cancer therapies.
References
- Severin, O., et al. (2024). Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile and 4-Sulfonylamide-5-Phenyl-1,3-Thiazole Derivatives in Vitro. [Source not fully available in search results]
-
Brandy, Y., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational New Drugs, 30(4), 1709-14. [Link]
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Kim, S. J., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(12). [Link]
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Lizzadro, L., et al. (2019). Extending the Structure-Activity Relationship of Disorazole C1: Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. Chemistry, 25(52), 12078-12082. [Link]
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Severin, O. O., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
- [Source not fully available in search results]
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Severin, O. O., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. [Link]
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"reactivity comparison of 5-Methyloxazole-4-carbonitrile with other oxazole derivatives"
An In-Depth Guide to the Comparative Reactivity of 5-Methyloxazole-4-carbonitrile
Introduction: The Versatile Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are present in a wide array of natural products and pharmacologically active compounds, demonstrating antibacterial, anti-inflammatory, and anti-cancer properties.[3][4] The reactivity of the oxazole core is not static; it is exquisitely sensitive to the electronic and steric nature of its substituents. Understanding how these substituents modulate the ring's reactivity is paramount for designing efficient synthetic routes and developing novel functional molecules.
This guide provides a comprehensive comparison of the reactivity of This compound , a uniquely substituted oxazole, with other key derivatives. We will explore how the interplay between an electron-donating methyl group and a powerfully electron-withdrawing cyano group dictates its behavior in fundamental organic reactions. This analysis is grounded in established reactivity principles and supported by experimental evidence to provide researchers, scientists, and drug development professionals with actionable insights.
Pillar 1: The Electronic Landscape of Substituted Oxazoles
The inherent reactivity of the unsubstituted oxazole ring is a balance of its aromatic character and the influence of its two heteroatoms. The ring is generally considered electron-deficient, which makes electrophilic substitution challenging without activating groups.[3][5] The positions of the oxazole ring exhibit different levels of reactivity, typically in the order of C4 > C5 > C2 for electrophilic attack and C2 for nucleophilic attack or deprotonation.[1][3]
The Opposing Influence of Methyl and Cyano Groups:
In this compound, the two substituents exert opposing electronic effects, creating a classic "push-pull" system that profoundly alters the ring's reactivity profile.
-
5-Methyl Group (The "Push"): As an electron-donating group (EDG), the methyl substituent at the C5 position increases the electron density of the ring through inductive effects and hyperconjugation. In a simple methyloxazole, this would activate the ring towards electrophilic attack, primarily at the C4 position.[5]
-
4-Cyano Group (The "Pull"): The nitrile group at the C4 position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This dramatically reduces the electron density across the entire oxazole ring, deactivating it towards electrophilic attack but significantly increasing its susceptibility to nucleophilic attack.[6]
The dominant force in this compound is the electron-withdrawing cyano group. Its influence renders the entire heterocyclic system highly electron-poor, setting the stage for a reactivity pattern that is distinct from that of unsubstituted oxazole or its alkyl-substituted counterparts.
Caption: Electronic push-pull effects in this compound.
Pillar 2: A Head-to-Head Reactivity Comparison
The unique electronic nature of this compound leads to significant differences in its chemical behavior compared to parent oxazole and other derivatives.
Electrophilic Aromatic Substitution
Electrophilic substitution on the oxazole ring is generally difficult and requires activating, electron-donating substituents.[3][7]
-
Unsubstituted Oxazole: Shows low reactivity. If forced, substitution occurs preferentially at C4 or C5.[3]
-
5-Methyloxazole: The activating methyl group directs electrophiles to the C4 position.[5]
-
This compound: The powerful deactivating effect of the C4-cyano group makes the ring extremely resistant to electrophilic attack. Standard electrophilic substitution reactions like nitration or Friedel-Crafts are highly unlikely to proceed.
Nucleophilic Attack and Substitution
While nucleophilic substitution is rare on an unsubstituted oxazole ring, it becomes a key reaction pathway when strong electron-withdrawing groups are present.[1][8]
-
Unsubstituted Oxazole: Generally unreactive towards nucleophiles. Attack, if it occurs, can lead to ring cleavage rather than substitution.[3][9]
-
2-Halo-oxazoles: A halogen at the electron-deficient C2 position can be readily displaced by nucleophiles.[3][8]
-
This compound: The electron-poor nature of this derivative makes it a prime candidate for nucleophilic attack. While it lacks a leaving group for a direct SNAr reaction, its heightened electrophilicity makes it susceptible to addition-elimination pathways or ring-opening reactions by strong nucleophiles. The C2 position is the most likely site of initial attack.
Diels-Alder Cycloaddition Reactions
The oxazole ring can function as an azadiene in Diels-Alder reactions, a powerful tool for synthesizing pyridine and furan derivatives.[7][10] The electronic nature of the oxazole dictates the type of dienophile it reacts with.
-
Oxazoles with EDGs (e.g., 5-Methyloxazole): These electron-rich oxazoles act as dienes in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles (e.g., maleimides, acrylates).
-
Oxazoles with EWGs (e.g., this compound): This highly electron-deficient oxazole is an excellent diene for inverse-electron-demand Diels-Alder (IEDDA) reactions.[10] It will react readily with electron-rich dienophiles like enol ethers or enamines, a reaction that would be extremely slow or non-existent for an electron-rich oxazole. Activation of the oxazole nitrogen with a Lewis acid can further facilitate these reactions.[11][12]
Deprotonation at C2
The C2 proton of the oxazole ring is the most acidic due to its position between two electronegative heteroatoms.[1][7]
-
Unsubstituted Oxazole: Can be deprotonated at C2 by a strong base like n-butyllithium. The resulting lithiated species is a useful synthetic intermediate but can be unstable, sometimes leading to ring-opening to form an isocyanide.[3]
-
This compound: The inductive pull of the C4-cyano group significantly increases the acidity of the C2 proton. This facilitates its removal with milder bases compared to unsubstituted oxazole, providing a more accessible route to C2-functionalized derivatives.
Data Presentation: Comparative Reactivity Summary
| Reaction Type | Unsubstituted Oxazole | 5-Methyloxazole | This compound | Rationale |
| Electrophilic Attack | Very Low | Moderate (at C4) | Extremely Low | Dominated by the strong deactivating C4-CN group.[6] |
| Nucleophilic Attack | Very Low | Very Low | Moderate (at C2) | The C4-CN group makes the ring highly electron-deficient.[3] |
| Diels-Alder (Diene) | Normal demand (slow) | Normal demand (fast) | Inverse demand (fast) | EDGs favor normal demand; EWGs favor inverse demand.[10] |
| C2 Deprotonation | Requires strong base | Requires strong base | Requires moderate base | The C4-CN group increases the acidity of the C2-H proton.[3] |
Experimental Protocols: Illustrating Reactivity in Practice
To provide a tangible demonstration of these principles, we present a protocol for a reaction where this compound would excel: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Protocol: IEDDA Reaction of this compound with Ethyl Vinyl Ether
This experiment synthesizes a substituted pyridine precursor, highlighting the utility of the electron-deficient oxazole as a diene.
Objective: To demonstrate the enhanced reactivity of this compound in an inverse-electron-demand cycloaddition.
Materials:
-
This compound (1.0 mmol, 108.1 mg)
-
Ethyl vinyl ether (5.0 mmol, 0.48 mL, stabilized)
-
Anhydrous toluene (10 mL)
-
High-pressure reaction vessel or sealed tube
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry high-pressure reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by a five-fold excess of ethyl vinyl ether (5.0 mmol). Causality Note: A large excess of the dienophile is used to drive the reaction to completion and compensate for its volatility.
-
Reaction: Seal the vessel tightly. Place the vessel in a preheated oil bath at 150 °C. Stir the reaction mixture for 24 hours. Causality Note: High temperatures are often required for oxazole Diels-Alder reactions to overcome the aromatic stabilization energy of the oxazole ring.
-
Workup: After 24 hours, cool the vessel to room temperature. Carefully unseal the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl vinyl ether.
-
Purification: The crude product is a bicyclic adduct which is often unstable. It is typically not isolated but directly subjected to aromatization. Add 5 mL of 1M HCl in methanol and stir at room temperature for 1 hour to facilitate the elimination of the oxygen bridge and subsequent aromatization to the corresponding pyridine derivative.
-
Isolation: Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography on silica gel.
Caption: Experimental workflow for the IEDDA reaction.
Conclusion
The reactivity of this compound is a compelling example of substituent-driven chemical behavior. The powerful electron-withdrawing cyano group at the C4 position is the dominant controlling factor, rendering the molecule:
-
Highly unreactive towards electrophilic substitution.
-
Activated for nucleophilic attack and C2 deprotonation.
-
An excellent diene for inverse-electron-demand Diels-Alder reactions.
These predictable reactivity patterns allow chemists to strategically employ this compound as a versatile building block for the synthesis of complex, highly functionalized heterocyclic compounds, particularly substituted pyridines, which are of immense value in pharmaceutical and agrochemical research.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Kass, I. G. (1993). New chemistry of oxazoles. HETEROCYCLES, 35(2), 1441. Retrieved from [Link]
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Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
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Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
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Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ACS Publications. Retrieved from [Link]
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Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed. Retrieved from [Link]
-
Belaidi, S., et al. (2014). Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. ResearchGate. Retrieved from [Link]
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Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-Methyloxazole-4-carbonitrile
This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of 5-Methyloxazole-4-carbonitrile. As researchers, scientists, and drug development professionals, our foremost responsibility is to ensure a safe laboratory environment, which extends to the entire lifecycle of a chemical, including its final disposal. This guide is built upon the foundational principles of chemical safety, regulatory compliance, and scientific best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are therefore synthesized from an analysis of its core chemical structure—the oxazole ring and the nitrile functional group—and hazard data from its close isomer, 4-Methyloxazole-5-carbonitrile, as well as general hazardous waste management standards mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Hazard Characterization: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the critical first step in managing it safely. This compound is a heterocyclic compound containing both an oxazole ring and a cyano (nitrile) group.[1] This structure informs its likely hazard profile. Data for the closely related isomer, 4-Methyloxazole-5-carbonitrile, provides the most direct insight into the probable dangers.[2]
The primary hazards are anticipated to be:
-
Acute Toxicity: The nitrile group (-CN) is a well-known toxicophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Flammability: Many low-molecular-weight organic solvents and reagents are flammable or combustible.[2]
-
Irritation: It is likely to cause skin and serious eye irritation upon contact.[2]
These characteristics classify it as hazardous waste, necessitating a disposal protocol that mitigates risk to personnel and the environment.
| Anticipated Hazard Classification (Based on Isomer Data) | GHS Hazard Code | Description & Rationale |
| Acute Toxicity (Oral) | H301/H302 | Toxic or Harmful if swallowed. The presence of the nitrile functional group is a primary indicator for potential toxicity.[2] |
| Acute Toxicity (Dermal) | H311/H312 | Toxic or Harmful in contact with skin. Dermal absorption is a potential route of exposure for organic nitriles.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. A common property of many functionalized heterocyclic compounds.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. Direct contact with eyes can lead to significant damage.[2] |
| Flammable Liquid and Vapor | H226/H227 | Flammable or Combustible liquid and vapor. Organic compounds of this nature often have low flash points.[2] |
Essential Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This is based on standard laboratory practice for handling hazardous chemicals.[3][4]
-
Eye and Face Protection: Wear tight-sealing safety goggles or safety glasses with side shields. For splash hazards, a face shield is also required. This equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. A lab coat or chemical-resistant apron must be worn to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound, especially transfers that could generate vapors or aerosols, should occur inside a certified chemical fume hood to ensure adequate ventilation.[5]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[6][7] The following protocol provides a direct, procedural workflow.
Step 1: Waste Identification and Segregation
The moment you designate leftover this compound as "waste," it must be managed as hazardous waste.[8][9]
-
Action: Designate a specific, properly labeled hazardous waste container for "Halogen-Free Organic Nitrile Waste" or a similar classification compatible with your institution's waste streams.
-
Causality: Segregating waste prevents dangerous reactions. Mixing nitriles with strong acids or oxidizers can lead to a violent exothermic reaction or the release of toxic hydrogen cyanide gas. Proper segregation is a cornerstone of laboratory safety and regulatory compliance.[10]
Step 2: Containerization
Choosing the correct container is crucial to prevent leaks and ensure safe transport.[9]
-
Action: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition with no cracks or leaks.[10][11]
-
Causality: The container must be robust enough to hold the waste without degradation until pickup by a licensed disposal facility. An incompatible container could dissolve or leak, causing a dangerous spill.
Step 3: Labeling
Clear and accurate labeling is a legal requirement and prevents dangerous mix-ups.[9][12]
-
Action: Affix a "Hazardous Waste" label to the container immediately. Fill it out completely, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Flammable").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Causality: Federal and state regulations mandate precise labeling to inform waste handlers of the container's contents and associated dangers, ensuring it is managed correctly throughout the transportation and disposal process.[12]
Step 4: Accumulation and Storage
-
Action: Keep the waste container tightly sealed except when adding waste.[10][11] Store it in a designated satellite accumulation area within the lab, under the control of the researchers. This area should have secondary containment (like a chemical-resistant tray) to contain any potential leaks.
-
Causality: Keeping containers closed minimizes the release of flammable and toxic vapors. Secondary containment is a crucial safety measure to control spills and prevent chemicals from entering the environment.
Step 5: Final Disposal
-
Action: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Causality: this compound is not suitable for drain disposal, evaporation, or landfilling. The most appropriate disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][5] This method ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.
Disposal Pathway Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities remain in full compliance with environmental regulations.
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Navigating the Handling of 5-Methyloxazole-4-carbonitrile: A Guide to Personal Protective Equipment and Safe Operations
This guide provides essential safety protocols and operational directives for the handling of 5-Methyloxazole-4-carbonitrile. As a senior application scientist, my objective is to offer a framework grounded in established safety principles and technical expertise, ensuring that researchers, scientists, and drug development professionals can manage this compound with the highest degree of safety.
Hazard Identification: Understanding the Risk Profile
4-Methyloxazole-5-carbonitrile is classified as acutely toxic and hazardous upon exposure through multiple routes.[3] Understanding these risks is the foundation of a robust safety plan.
Primary Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Classified as "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled".[3] This high level of toxicity means that even small exposures can cause significant harm. The carbonitrile group can interfere with cellular respiration, leading to rapid systemic poisoning.[4]
-
Serious Eye Irritation: The compound is known to cause serious irritation to the eyes.[1]
-
Flammability: It is also listed as a flammable or combustible liquid and vapor.[1]
The presence of the carbonitrile (cyano) group means that this compound must be handled with the same precautions as other cyanide compounds.[5][6] A critical and potentially fatal risk is the generation of hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[5][7]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of PPE must align with the specific laboratory operation being performed to prevent skin contact, inhalation, and eye exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, a buttoned lab coat, double nitrile gloves, and closed-toe shoes.[8][9] | For handling small quantities (<1g) exclusively within a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double nitrile gloves.[8][10] | Required when transferring volumes >10mL, preparing solutions, or performing any operation with a risk of splashing or aerosol generation (e.g., heating, sonicating). |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and cyanides, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[8] | For responding to any spill or uncontrolled release of the compound outside of a chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Safety glasses are the minimum requirement. However, chemical splash goggles are essential for any task with a splash risk, as they form a seal around the eyes. A face shield should be used in conjunction with goggles to protect the entire face.[10][11]
-
Skin Protection: A standard lab coat protects against incidental contact. Double-gloving with powder-free nitrile gloves is critical.[9][12] The outer glove can be removed immediately if contaminated, protecting the inner glove and the user's skin.[13] Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[12]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][9][14]
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a controlled laboratory environment.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Before beginning any work, ensure a detailed Standard Operating Procedure (SOP) is written and approved.[5]
-
NEVER work alone when handling cyanide compounds. Always work within normal hours and use the buddy system.[5][9]
-
Establish a designated area within the lab for working with this compound. Clearly label the area with signs identifying the chemical hazard.[5]
-
Verify that the chemical fume hood has a current certification and that the path to the nearest emergency safety shower and eyewash station is clear.[5][9]
-
Don all required PPE as outlined in the table above.[10]
-
-
Handling (Inside a Chemical Fume Hood):
-
Handle all forms of the compound (solid and solution) within a certified chemical fume hood.[9]
-
When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.[10]
-
Keep acids out of the fume hood unless absolutely necessary for the experiment. The reaction of nitriles with acid can generate deadly hydrogen cyanide gas.[5]
-
Use spark-proof tools and equipment if there is a risk of ignition.[8]
-
-
Disposal and Decontamination:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as cyanide-containing hazardous waste.[5][9]
-
Collect waste in clearly labeled, sealed containers stored in a designated secondary containment area.[8]
-
Decontaminate work surfaces inside the fume hood first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]
-
After work is complete, carefully remove and dispose of PPE.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[10][13]
-
Emergency Procedures: Plan for the Unexpected
Speed is critical in responding to any exposure to a cyanide compound.[4]
-
Skin or Hair Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[5] Rinse the affected area with copious amounts of water for at least 15 minutes.[4][5] Call 911 for immediate medical attention.[9]
-
Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Remove the affected person to fresh air.[9] Call 911 and inform them of a cyanide exposure. If trained, and only if the rescuer is not at risk, administer 100% oxygen.[7] Do not perform mouth-to-mouth resuscitation.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Call 911 immediately.
-
Spills:
-
Inside a Fume Hood: Clean contaminated surfaces with a pH 10 buffer solution, followed by a 10% bleach solution.[5] Collect all cleanup materials as hazardous waste.
-
Outside a Fume Hood: Evacuate the area immediately. Alert personnel and call 911.[5] Only trained emergency responders with proper PPE should handle the cleanup.
-
In all cases of exposure, ensure the Safety Data Sheet (SDS) for the compound is sent with the affected individual to the emergency room.[5] Note that cyanide antidotes should only be administered by qualified medical professionals.[5][7]
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]
-
Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. [Link]
-
4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem - NIH. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. [Link]
-
5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem - NIH. [Link]
-
4-Methyloxazole-5-Carbonitrile. [Link]
Sources
- 1. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. monash.edu [monash.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
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- 14. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
